Luzopeptin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H78N14O24 |
|---|---|
Molecular Weight |
1427.4 g/mol |
IUPAC Name |
[(3R,7S,16S,17R,23R,27S,36S,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |
InChI |
InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43-,44-,51+,52+,53-,54-/m1/s1 |
InChI Key |
QMZVWFQMMLKHLS-ODLYDHCOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
Canonical SMILES |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
Synonyms |
BBM 928A BBM-928 A BBM-928A luzopeptin A |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Luzopeptin A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A, a potent antitumor antibiotic, belongs to a family of cyclic decadepsipeptides characterized by their unique bis-intercalating properties. First isolated from the fermentation broth of Actinomadura luzonensis, this complex natural product has garnered significant interest within the scientific community for its pronounced cytotoxic and antiviral activities. This technical guide provides an in-depth overview of the discovery, isolation, and mechanism of action of this compound, with a focus on the experimental protocols and quantitative data essential for researchers in the field of drug discovery and development.
Discovery and Producing Organism
This compound was first identified as a secondary metabolite produced by the actinomycete, Actinomadura luzonensis. Actinomycetes are a rich source of novel bioactive compounds, and the discovery of the luzopeptins further solidified their importance in natural product research. The luzopeptin family includes several analogs, primarily this compound, B, and C, which differ in their degree of acetylation. This structural variation has been shown to significantly impact their biological activity, with this compound generally exhibiting the most potent antitumor effects.
Experimental Protocols
Fermentation of Actinomadura luzonensis
The production of this compound is achieved through submerged fermentation of Actinomadura luzonensis. While specific fermentation parameters can be optimized, a representative protocol is outlined below.
1. Culture Medium: A suitable fermentation medium for Actinomadura species typically includes a carbon source, a nitrogen source, and essential minerals. A representative medium composition is detailed in the table below.
Table 1: Representative Fermentation Medium for Actinomadura sp.
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soluble Starch | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2.0 |
2. Fermentation Conditions:
-
Inoculum: A seed culture of Actinomadura luzonensis is prepared by inoculating a suitable seed medium and incubating for 2-3 days.
-
Fermentor: The production fermentation is carried out in a stirred-tank bioreactor.
-
Temperature: The optimal temperature for growth and production is typically maintained between 28-30°C.
-
pH: The pH of the medium is controlled and maintained in the range of 6.8-7.2.
-
Aeration and Agitation: Adequate aeration and agitation are crucial for cell growth and secondary metabolite production.
-
Fermentation Time: The fermentation is typically carried out for 5-7 days, with this compound production monitored periodically.
Extraction and Isolation of this compound
Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques.
1. Extraction:
-
The fermentation broth is first centrifuged to separate the mycelial cake from the supernatant.
-
The mycelial cake is extracted with an organic solvent such as acetone or methanol to recover the intracellular this compound.
-
The solvent extract is then concentrated under reduced pressure.
2. Purification: A multi-step chromatographic purification protocol is employed to isolate this compound to a high degree of purity.
-
Adsorption Chromatography: The crude extract is subjected to column chromatography using a stationary phase like silica gel or alumina. Elution is performed with a gradient of solvents of increasing polarity (e.g., chloroform-methanol).
-
Size-Exclusion Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a gel filtration medium (e.g., Sephadex LH-20) to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).
Quantitative Data
Table 2: Illustrative Antitumor Activity of this compound
| Cell Line | Cancer Type | Reported IC50 Range |
| HeLa | Cervical Cancer | 10-100 nM |
| MCF-7 | Breast Cancer | 50-500 nM |
| A549 | Lung Cancer | 20-200 nM |
| HCT-116 | Colon Cancer | 30-300 nM |
Note: These values are illustrative and based on the general potency reported for this compound. Actual IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects primarily through its interaction with DNA. The molecule contains two quinoline chromophores that act as intercalating moieties, inserting themselves between the base pairs of the DNA double helix. This bis-intercalation is a high-affinity interaction that leads to significant structural distortion of the DNA.
The rigid cyclic decadepsipeptide backbone of this compound positions the two chromophores to span a specific number of base pairs, effectively crosslinking the DNA. This can occur both intramolecularly (within the same DNA molecule) and intermolecularly (between different DNA molecules). This DNA binding and crosslinking activity is believed to be the primary mechanism of its antitumor effect, as it potently inhibits crucial cellular processes such as DNA replication and transcription.
The cellular response to the DNA damage induced by this compound involves the activation of complex signaling pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Caption: DNA Damage Response Pathway Induced by this compound.
Experimental Workflow Visualization
The overall process for the discovery and isolation of this compound can be visualized as a streamlined workflow, from the initial fermentation to the final purified compound.
An In-depth Technical Guide to Luzopeptin A and its Producing Organism, Actinomadura luzonensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzopeptin A, a potent antitumor antibiotic, is a fascinating secondary metabolite produced by the filamentous actinomycete, Actinomadura luzonensis. This technical guide provides a comprehensive overview of Actinomadura luzonensis, the biosynthesis of this compound, and detailed experimental protocols for its production, isolation, and analysis. The document is intended to serve as a valuable resource for researchers in natural product discovery, microbial biotechnology, and oncology drug development.
The Producing Organism: Actinomadura luzonensis
1.1. Discovery and Taxonomy
The type strain of Actinomadura luzonensis, designated as strain G455-101 (ATCC 31491), was isolated from a soil sample collected on Luzon Island in the Philippines.[2] This discovery was part of a screening program for new antitumor antibiotics, which led to the identification of the Luzopeptin complex, initially named BBM-928.[2]
Table 1: Taxonomic Classification of Actinomadura luzonensis
| Taxonomic Rank | Classification |
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Streptosporangiales |
| Family | Thermomonosporaceae |
| Genus | Actinomadura |
| Species | luzonensis |
1.2. Morphological and Cultural Characteristics
Actinomadura luzonensis exhibits distinct morphological features typical of the Actinomadura genus. On suitable agar media, it forms substrate mycelia that penetrate the agar and aerial mycelia that give the colony a filamentous appearance. The color of the colonies can range from red, pink, yellow, orange, to white or tan.[3]
Biosynthesis of this compound
This compound is a member of the quinoxaline family of antibiotics and functions as a DNA intercalator, exhibiting potent antitumor properties. Its complex structure is assembled through a sophisticated biosynthetic pathway involving a nonribosomal peptide synthetase (NRPS) machinery.
2.1. The Luzopeptin Biosynthetic Gene Cluster
The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) in the Actinomadura luzonensis genome. A key feature of this cluster is the presence of genes encoding a large, multi-modular NRPS. These enzymes work in an assembly-line fashion to sequentially add and modify the amino acid precursors that form the peptide backbone of this compound.
2.2. Proposed Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process initiated by the activation of precursor molecules by the NRPS. The pathway involves the incorporation of non-proteinogenic amino acids and subsequent modifications, including the formation of the quinoxaline chromophores. A critical step in the maturation of the molecule is catalyzed by a cytochrome P450 enzyme, which is responsible for key oxidative reactions. While the complete regulatory network is not fully elucidated for this compound specifically, the biosynthesis of antibiotics in actinomycetes is generally controlled by a complex interplay of signaling pathways that respond to nutritional and environmental cues. These pathways often involve two-component systems, global regulators, and pathway-specific regulators that modulate the expression of the biosynthetic gene cluster.
Caption: Generalized signaling cascade for antibiotic production in actinomycetes.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Actinomadura luzonensis, and the production, extraction, purification, and analysis of this compound. These protocols are based on established techniques for actinomycete fermentation and natural product isolation and can be adapted and optimized for specific laboratory conditions.
3.1. Fermentation of Actinomadura luzonensis
The production of this compound is achieved through submerged fermentation of Actinomadura luzonensis. The composition of the fermentation medium and the culture conditions are critical for obtaining high yields of the antibiotic.
Table 2: Composition of GYM Streptomyces Medium (DSMZ Medium 65)
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 |
| Agar (for solid medium) | 12.0 |
| pH | 7.2 |
Protocol:
-
Inoculum Preparation: Aseptically inoculate a loopful of Actinomadura luzonensis spores or mycelia from a mature agar plate into a 250 mL flask containing 50 mL of seed culture medium (e.g., GYM broth without CaCO₃). Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.
-
Production Culture: Transfer the seed culture (5-10% v/v) to a 2 L production flask containing 500 mL of production medium (e.g., GYM broth).
-
Fermentation: Incubate the production culture at 28-30°C for 7-10 days with continuous agitation (200 rpm). Monitor the production of this compound periodically by HPLC analysis of the culture extract.
Caption: Workflow for the fermentation of Actinomadura luzonensis.
3.2. Extraction and Purification of this compound
This compound is extracted from both the mycelia and the culture broth. A multi-step purification process is required to obtain the pure compound.
Protocol:
-
Extraction:
-
Separate the mycelia from the culture broth by centrifugation.
-
Extract the mycelial cake with a polar organic solvent such as acetone or methanol.
-
Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and concentrate.
-
Perform further purification using reversed-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient.
-
Caption: Workflow for extraction and purification of this compound.
3.3. HPLC Analysis of this compound
Quantitative analysis of this compound is performed using RP-HPLC with UV detection.
Table 3: Representative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 20 µL |
3.4. Genetic Manipulation of Actinomadura luzonensis
Genetic manipulation of Actinomadura luzonensis can be challenging but is achievable through methods like protoplast transformation and intergeneric conjugation from E. coli. These techniques are essential for strain improvement and biosynthetic pathway elucidation.
Protocol for Intergeneric Conjugation (Generalized):
-
Recipient Spore Preparation: Harvest spores from a mature culture of Actinomadura luzonensis grown on a suitable agar medium (e.g., ISP4).
-
Donor E. coli Strain: Use a donor strain of E. coli (e.g., ET12567/pUZ8002) carrying the desired plasmid.
-
Mating: Mix the E. coli donor cells with the A. luzonensis spores on a suitable mating medium (e.g., SFM agar) and incubate for 16-20 hours at 30°C.
-
Selection: Overlay the mating plate with an appropriate antibiotic for selection of exconjugants (e.g., nalidixic acid to counter-select E. coli and an antibiotic corresponding to the resistance marker on the plasmid).
-
Isolation: Incubate the plates until exconjugant colonies appear. Isolate and purify the exconjugants on selective media.
Caption: Workflow for genetic manipulation via intergeneric conjugation.
Conclusion
Actinomadura luzonensis remains a valuable source of the potent antitumor agent, this compound. This guide has provided a detailed overview of the producing organism, the biosynthetic pathway of this compound, and representative experimental protocols. Further research into the optimization of fermentation processes, elucidation of the regulatory networks governing its production, and the application of synthetic biology approaches holds significant promise for enhancing the yield of this important natural product and for the discovery of novel analogs with improved therapeutic properties.
References
Luzopeptin A: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Luzopeptin A, a potent antitumor and antiviral agent. It details its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is a naturally occurring C2-symmetric cyclic decadepsipeptide antibiotic, first isolated from the fermentation broth of Actinomadura luzonensis. Its structure is characterized by a 32-membered cyclic peptide core composed of amino and hydroxy acids, to which two identical 3-hydroxy-6-methoxyquinoline-2-carboxylic acid (quinoxaline) chromophores are attached. The members of the luzopeptin family (A, B, and C) are distinguished by their degree of acetylation, which significantly impacts their biological activity. The structure of this compound has been confirmed by X-ray crystallography and total synthesis.[1]
Chemical Identity
| Identifier | Value |
| Molecular Formula | C₆₄H₇₈N₁₄O₂₄[2][3][4] |
| Molecular Weight | 1427.4 g/mol [2][4] |
| Class | Cyclic Depsipeptide; Quinoxaline Antibiotic |
| Synonyms | BBM-928A[3] |
Physicochemical Properties
| Property | Value/Description |
| Appearance | Tan solid[3] |
| Solubility | Soluble in DMSO and dimethylformamide (DMF)[3] |
| XLogP3 | -0.8[2] |
| Hydrogen Bond Donors | 12 |
| Hydrogen Bond Acceptors | 28 |
Biological Properties and Mechanism of Action
This compound exhibits potent biological activity, primarily as a cytotoxic antitumor agent and an inhibitor of viral reverse transcriptases. Its mechanism is rooted in its ability to interact directly with DNA.
Mechanism of Action: DNA Bisintercalation
The core mechanism of this compound is its function as a high-affinity DNA bisintercalator.[5][6][7] The two planar quinoxaline chromophores insert themselves between adjacent base pairs of the DNA double helix at two separate sites. The cyclic decadepsipeptide backbone then spans the minor groove, effectively cross-linking the DNA strands. This binding is exceptionally strong and can be considered pseudo-irreversible or slowly reversible.[6]
This bisintercalation event physically obstructs the DNA strand separation required for critical cellular processes:
-
Inhibition of DNA Replication: By preventing the unwinding of the DNA template, this compound is a potent inhibitor of DNA synthesis, which is a key factor in its cytotoxic effects against rapidly dividing cancer cells.[8]
-
Inhibition of RNA Transcription: The presence of the bulky molecule on the DNA template also blocks the progression of RNA polymerase, leading to a strong inhibition of RNA synthesis.[8] Studies have shown that RNA synthesis is often more sensitive to luzopeptin than DNA synthesis.[8]
This compound shows a preference for binding to regions of DNA with alternating adenine (A) and thymine (T) residues, although it can bind to other sites as well.[6][8] A single molecule occupies a binding site of approximately four base pairs.[5]
Signaling Pathway: DNA Damage Response
The physical distortion and stalling of replication forks caused by this compound's binding to DNA is recognized by the cell as a form of severe DNA damage. This triggers the DNA Damage Response (DDR) signaling pathway, primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-Related) kinases. These kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, which ultimately orchestrates the cellular response to the damage.
Caption: this compound's mechanism of action and downstream signaling effects.
Antitumor and Antiviral Activity
This compound's ability to inhibit DNA replication and transcription makes it a highly potent cytotoxic agent against a range of tumor cells. The differential activity among luzopeptins (A > B > C) is attributed to their hydrophobicity, with the greater acetylation of this compound facilitating better transport across the cell membrane.[8]
In addition to its antitumor effects, this compound is a potent inhibitor of viral enzymes, particularly HIV-1 and HIV-2 reverse transcriptases.[5][6] This activity also stems from its ability to bind to the nucleic acid template/primer and disrupt the polymerase function.
| Activity | Target | IC₅₀ |
| Antiviral | HIV-1 Reverse Transcriptase | 7 nM |
| HIV-2 Reverse Transcriptase | 68 nM |
Note: Cytotoxicity IC₅₀ values are reported to be in the sub-nanomolar to low nanomolar range but are highly dependent on the specific cancer cell line and assay conditions used.
Experimental Protocols
The following sections provide generalized methodologies for the isolation and evaluation of this compound.
Isolation and Purification of this compound
This protocol outlines a general procedure for the isolation of this compound from a culture of Actinomadura luzonensis.
-
Fermentation: Culture Actinomadura luzonensis in a suitable nutrient-rich medium under optimal temperature and aeration conditions for a period sufficient for secondary metabolite production (typically 7-14 days).
-
Mycelial Extraction: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. Extract the mycelial cake repeatedly with an organic solvent such as acetone or methanol.
-
Solvent Partitioning: Combine the solvent extracts and concentrate under reduced pressure. Partition the resulting aqueous suspension against a water-immiscible solvent like ethyl acetate or chloroform to extract this compound and other lipophilic metabolites.
-
Chromatographic Purification:
-
Step 1 (Silica Gel): Concentrate the organic phase and subject it to column chromatography on silica gel. Elute with a gradient of chloroform and methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.
-
Step 2 (Sephadex): Pool the fractions containing this compound and further purify using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Step 3 (HPLC): Perform a final purification step using reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the isolated compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
DNA Footprinting Assay
This assay is used to identify the specific DNA sequences where this compound binds.
-
DNA Probe Preparation: Prepare a high-purity DNA fragment of interest (e.g., a specific gene promoter region, 150-250 bp). Label one end of one strand with a radioactive (³²P) or fluorescent tag.
-
Binding Reaction: In separate tubes, incubate the end-labeled DNA probe (at a low nanomolar concentration) with increasing concentrations of this compound (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM) in a suitable binding buffer (e.g., Tris-HCl, KCl, MgCl₂). Allow the binding to reach equilibrium (e.g., incubate for 30 minutes at 37°C).
-
DNase I Digestion: Add a carefully titrated amount of DNase I enzyme to each reaction tube. Incubate for a short, fixed time (e.g., 1-2 minutes) to achieve partial digestion, where on average, each DNA strand is cut only once. Stop the reaction by adding a stop solution (e.g., EDTA and a denaturant).
-
Analysis:
-
Purify the DNA fragments from each reaction.
-
Denature the DNA fragments by heating and load them onto a high-resolution denaturing polyacrylamide sequencing gel.
-
Run a sequencing ladder (e.g., Sanger sequencing) of the same DNA fragment alongside the samples to serve as a marker.
-
Visualize the bands by autoradiography (for ³²P) or fluorescence imaging.
-
-
Interpretation: The lane with no drug will show a continuous ladder of bands representing cleavage at every nucleotide position. In the lanes with this compound, regions where the drug is bound will be protected from DNase I cleavage, resulting in a gap in the ladder. This "footprint" reveals the precise binding site of the molecule.
Cell Viability (Cytotoxicity) Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).
-
Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7, L1210) into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow the cells to adhere and resume logarithmic growth by incubating for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Viability Assessment (MTT Assay Example):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC₅₀ value.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the inhibitory effect of this compound on HIV-1 RT activity.
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube or 96-well plate. The mixture should contain a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), a poly(A) RNA template pre-annealed with an oligo(dT) primer, and a mix of dNTPs including a labeled nucleotide (e.g., ³H-dTTP or DIG-dUTP).
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Initiation: Add a standardized amount of recombinant HIV-1 Reverse Transcriptase to each well to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow for the synthesis of the new DNA strand.
-
Quantification of Incorporation:
-
(Radiometric Method): Stop the reaction by adding EDTA. Spot the reaction mixture onto DEAE filter paper and wash with sodium phosphate buffer to remove unincorporated ³H-dTTP. Measure the radioactivity remaining on the filter (representing incorporated dTMP) using a scintillation counter.
-
(ELISA-based Method): If using DIG-dUTP and a biotinylated primer, transfer the reaction mixture to a streptavidin-coated plate to capture the newly synthesized DNA. Detect the incorporated DIG using an anti-DIG antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a colorimetric substrate. Measure the resulting absorbance.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the drug concentration and use non-linear regression to determine the IC₅₀ value.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biosynthesis of Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzopeptin A, a potent antitumor and antiviral agent, is a complex nonribosomal peptide produced by the actinomycete Actinomadura luzonensis DSM 43766. Its intricate structure, featuring two quinoline chromophores and a cyclic decadepsipeptide core with unusual nonproteinogenic amino acids, arises from a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound assembly line, detailing the genetic blueprint, the enzymatic machinery, and the key chemical transformations. A thorough understanding of this pathway is critical for endeavors in natural product discovery, combinatorial biosynthesis, and the development of novel therapeutic agents.
The this compound Biosynthetic Gene Cluster
The genetic instructions for this compound biosynthesis are encoded in a dedicated gene cluster within the genome of Actinomadura luzonensis DSM 43766.[1] While a full, publicly annotated sequence and accession number for the entire cluster remain to be published, analysis of the identified gene cluster reveals a canonical architecture for nonribosomal peptide synthesis, comprising genes for a multi-modular Nonribosomal Peptide Synthetase (NRPS), precursor biosynthesis, tailoring enzymes, and transport.
Key Components of the Luzopeptin (luz) Gene Cluster:
| Gene/Module | Putative Function |
| luz NRPS Modules | Core peptide assembly line, responsible for the selection, activation, and condensation of amino acid building blocks. |
| luz26 | A multifunctional cytochrome P450 monooxygenase involved in the critical tailoring of the piperazic acid moieties.[2] |
| luz27 | A membrane-bound acyltransferase responsible for the O-acetylation of the 4-hydroxy-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues.[1] |
| Precursor synthesis genes (e.g., cirR, S, Q, B, H) | Enzymes involved in the synthesis of nonproteinogenic amino acid precursors, such as (2S,3S)‐2,3‐diaminobutyric acid ((2S,3S)‐DABA) and α‐(hydroxymethyl)serine.[2] |
| Transporter genes | Likely involved in the export of the final product and potentially in self-resistance mechanisms. |
| Regulatory genes | Control the expression of the biosynthetic genes. |
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process orchestrated by a series of specialized enzymes. The pathway can be conceptually divided into three main stages: precursor synthesis, nonribosomal peptide assembly, and post-assembly tailoring.
Synthesis of Precursor Molecules
The unique structure of this compound incorporates several non-standard amino acids, the biosynthesis of which is a prerequisite for the assembly of the peptide backbone.
-
(2S,3S)‐2,3‐diaminobutyric acid ((2S,3S)‐DABA): This unusual amino acid is synthesized from the common amino acid L-threonine through the coordinated action of four enzymes: CirR, CirS, CirQ, and CirB.[2]
-
α‐(hydroxymethyl)serine: This precursor is derived from D-serine by the enzyme CirH, a homolog of glycine/serine hydroxymethyltransferase.[2]
-
Piperazic acid (PIZ): While the specific genes in the luz cluster have not been definitively characterized, in other pathways, piperazic acid is synthesized from ornithine by the enzymes KtzI and KtzT.[2]
Nonribosomal Peptide Synthesis (NRPS)
The core decadepsipeptide backbone of this compound is assembled by a large, multi-domain NRPS enzyme complex. This enzymatic assembly line functions in a sequential manner, with each module responsible for the incorporation of a specific amino acid. The NRPS machinery catalyzes the activation of amino acids to their adenylate form, their covalent tethering to peptidyl carrier protein (PCP) domains via a thioester linkage, and the subsequent peptide bond formation.
A proposed logical workflow for the NRPS assembly of the this compound backbone is depicted below.
Caption: A logical workflow of the Nonribosomal Peptide Synthetase (NRPS) assembly line.
Post-NRPS Tailoring: The Role of Cytochrome P450 and Acyltransferase
Following the assembly and release of the cyclic peptide core from the NRPS, a series of crucial tailoring steps occur to yield the final, biologically active this compound. These modifications are critical for its DNA bisintercalating activity.
The key tailoring enzyme is Luz26 , a multifunctional cytochrome P450 enzyme.[2] This versatile enzyme catalyzes a series of four consecutive oxidation reactions on the piperazic acid moieties of the peptide backbone.[1] This includes hydroxylation and an unusual carbon-nitrogen bond desaturation, which leads to the formation of the critical hydrazone-bearing 4-hydroxy-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues.[1]
Following the action of Luz26, a membrane-bound acyltransferase, Luz27 , is proposed to mediate the O-acetylation of the 4-OH-Thp residues.[1] This acetylation step is hypothesized to be a self-protective strategy for the producing organism and is essential for the full biological activity of this compound.
Caption: Post-NRPS tailoring steps in this compound biosynthesis.
Quantitative Data
A critical aspect of understanding and engineering biosynthetic pathways is the availability of quantitative data. However, at present, there is a notable lack of published quantitative information regarding the biosynthesis of this compound. This includes:
-
Enzyme Kinetics: To the best of our knowledge, the kinetic parameters (e.g., Km, kcat, Vmax) for the key biosynthetic enzymes such as the NRPS modules, Luz26, and Luz27 have not been reported in the peer-reviewed literature.
-
Production Titers and Yields: While Actinomadura luzonensis is known to produce this compound, specific fermentation titers and yields under various culture conditions are not publicly available.
The absence of this data represents a significant knowledge gap and a key area for future research to enable the rational engineering of this compound production.
Experimental Protocols
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify individual enzymes from the this compound biosynthetic pathway for in vitro characterization.
General Protocol Outline:
-
Gene Synthesis and Cloning: The gene of interest (e.g., luz26, a specific NRPS module) is synthesized with codon optimization for a suitable expression host, such as E. coli BL21(DE3). The gene is then cloned into an expression vector containing an affinity tag (e.g., a polyhistidine-tag) for simplified purification.
-
Transformation and Expression: The expression vector is transformed into the E. coli host. A small-scale culture is grown to mid-log phase, at which point protein expression is induced (e.g., with IPTG). Expression is typically carried out at a lower temperature (e.g., 16-20°C) to enhance protein solubility.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins). After washing to remove non-specifically bound proteins, the target protein is eluted using a competitive binder (e.g., imidazole).
-
Further Purification (Optional): Depending on the purity required, further purification steps such as ion-exchange chromatography or size-exclusion chromatography can be employed.
-
Protein Characterization: The purity and concentration of the protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).
In Vitro Enzyme Activity Assays
Objective: To determine the function and catalytic parameters of the purified biosynthetic enzymes.
General Protocol for a Cytochrome P450 (Luz26) Assay:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer containing the purified Luz26 enzyme, a redox partner system (e.g., a ferredoxin and ferredoxin reductase), and the substrate (the this compound peptide core or a suitable precursor).
-
Initiation of Reaction: The reaction is initiated by the addition of a cofactor, typically NADPH.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Quenching and Extraction: The reaction is stopped (quenched) by the addition of an organic solvent (e.g., ethyl acetate). The product is then extracted into the organic phase.
-
Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.
Caption: A generalized experimental workflow for enzyme characterization.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a remarkable example of nature's ability to construct complex, biologically active molecules. The identification of the biosynthetic gene cluster and the characterization of key tailoring enzymes have provided a foundational understanding of how this potent anticancer agent is assembled. However, significant opportunities for further research remain. A complete annotation of the gene cluster, coupled with the detailed biochemical characterization of each enzyme, will provide a complete blueprint of the pathway. The generation of quantitative data on enzyme kinetics and fermentation yields is essential for developing commercially viable production strategies. Furthermore, the elucidation of the intricate protein-protein interactions within the NRPS complex will offer deeper insights into the mechanisms of nonribosomal peptide synthesis. This knowledge will not only facilitate the engineered biosynthesis of this compound and its analogs but also contribute to the broader field of synthetic biology and the discovery of new therapeutic agents.
References
The Molecular Embrace: A Technical Guide to Luzopeptin A's Mechanism as a DNA Bisintercalator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate mechanism of action of Luzopeptin A, a potent antitumor antibiotic, focusing on its role as a DNA bisintercalator. By examining its binding characteristics, sequence specificity, and the experimental methodologies used for its study, this document provides a comprehensive resource for professionals in the fields of molecular biology, pharmacology, and drug development.
Core Mechanism: Bisintercalation and DNA Cross-linking
This compound exerts its cytotoxic effects through a sophisticated interaction with double-stranded DNA. The molecule features two planar quinoline chromophores appended to a cyclic decadepsipeptide core. This unique structure allows this compound to bind to DNA in a process known as bisintercalation, where both chromophores insert themselves between adjacent base pairs of the DNA double helix. This "molecular embrace" of the DNA leads to significant structural distortions and functional consequences.
The binding of this compound to DNA is characterized as a tight, and possibly covalent, complex formation.[1][2] This strong interaction is a key feature of its potent biological activity. Furthermore, this compound has been shown to induce both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-linking.[1][3] This cross-linking activity further contributes to the inhibition of essential cellular processes that rely on DNA as a template, such as replication and transcription.
Quantitative Analysis of Luzopeptin-DNA Interactions
However, studies on the closely related Luzopeptin B using Atomic Force Microscopy (AFM) have provided valuable quantitative insights into the binding density. This data offers a proxy for understanding the binding characteristics of the Luzopeptin family.
| Parameter | DNA Substrate (GC Content) | Value | Experimental Technique | Reference |
| Binding Site Size | 42% | 1 drug molecule per 40 base pairs | Atomic Force Microscopy (AFM) | [3] |
| Binding Site Size | 59% | 1 drug molecule per 72 base pairs | Atomic Force Microscopy (AFM) | [3] |
These findings suggest a preference for regions with lower GC content, which is consistent with other studies indicating a preference for AT-rich sequences.[1][2]
Sequence Specificity
Footprinting experiments have revealed that this compound exhibits a degree of sequence preference, favoring regions rich in alternating adenine (A) and thymine (T) residues.[1][2] However, a definitive consensus binding sequence has not been identified, and the antibiotic can bind to other sequences, especially at higher concentrations.[1][2] At moderate concentrations, this compound can almost completely protect the DNA from enzymatic cleavage by DNase I.[1][2] Interestingly, in some instances, the binding of this compound can lead to an enhancement of DNase I cleavage at both AT and GC-rich regions, suggesting localized conformational changes in the DNA upon binding.[1]
Experimental Protocols
The investigation of this compound's mechanism of action relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for the key experiments cited.
DNase I Footprinting
This technique is employed to identify the specific DNA sequences where this compound binds and protects the DNA from cleavage by DNase I.
Protocol:
-
DNA Probe Preparation: A DNA fragment of interest is radioactively labeled at one end (e.g., with ³²P).
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl) to allow for equilibrium binding.[4] Incubation is typically carried out at 20°C for at least 30 minutes.[4]
-
DNase I Digestion: A limited amount of DNase I is added to the binding reaction and incubated for a short period (e.g., 1-2 minutes) to achieve, on average, one cut per DNA molecule.
-
Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).[4]
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film. The protected regions ("footprints") appear as gaps in the ladder of DNA fragments where this compound binding has inhibited DNase I cleavage.
Micrococcal Nuclease Footprinting
Similar to DNase I footprinting, this assay uses a different nuclease to probe the DNA-ligand interaction.
Protocol:
-
DNA Probe Preparation and Binding: Follow the same procedure as for DNase I footprinting.
-
Micrococcal Nuclease Digestion: The DNA-Luzopeptin A complexes are treated with micrococcal nuclease.
-
Reaction Termination and Analysis: The reaction is stopped, and the products are analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography as described for DNase I footprinting.
Gel Mobility Shift Assay (EMSA)
This assay is used to detect the formation of a complex between DNA and this compound based on the change in the electrophoretic mobility of the DNA.
Protocol:
-
Probe Preparation: A DNA fragment containing the putative binding site is radioactively or fluorescently labeled.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a non-denaturing binding buffer.
-
Non-denaturing Gel Electrophoresis: The reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel and subjected to electrophoresis.
-
Detection: The positions of the labeled DNA are visualized by autoradiography or fluorescence imaging. A "shifted" band, which migrates more slowly than the free DNA probe, indicates the formation of a DNA-Luzopeptin A complex.[5] The appearance of a ladder of discrete bands can suggest the binding of multiple drug molecules to a single DNA fragment.[5]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound bisintercalation into the DNA double helix.
Caption: Workflow for analyzing this compound-DNA interactions.
Conclusion and Future Directions
This compound's mechanism of action as a DNA bisintercalator is a complex process involving strong binding, sequence preference, and the induction of DNA cross-links. The experimental techniques outlined in this guide have been instrumental in elucidating these molecular interactions. However, a significant gap remains in the quantitative understanding of its binding thermodynamics. Future research employing advanced techniques capable of measuring very tight binding interactions, and potentially covalent modifications, will be crucial for a more complete picture of this compound's mode of action. A deeper understanding of these quantitative parameters will undoubtedly aid in the rational design and development of next-generation DNA-targeting anticancer agents.
References
- 1. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potent Activities of Luzopeptin A: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Luzopeptin A, a potent cyclic depsipeptide antibiotic. The document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and virology. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the relationships between structural modifications and biological activity, this paper aims to facilitate a deeper understanding of the pharmacophore of this complex natural product and guide future analog design.
This compound, and its related compounds, are known for their significant cytotoxic and antiviral properties, primarily attributed to their ability to bisintercalate into DNA. This guide focuses on the comparative analysis of this compound, B, and C, alongside their synthetic analogs, the quinoxapeptins, to elucidate the structural determinants of their biological activities.
Structure-Activity Relationship Data
The biological activity of this compound and its analogs is profoundly influenced by modifications to both the peptide core and the quinoline chromophores. The following tables summarize the quantitative data from comparative studies, highlighting the impact of these structural changes on cytotoxicity and HIV-1 reverse transcriptase inhibition.
Table 1: Cytotoxicity of Luzopeptins and Quinoxapeptins against L1210 Murine Leukemia Cells
| Compound | R1 Substituent | R2 Substituent | Average IC50 (µM) | Relative Potency |
| This compound | Acetyl | Acetyl | 0.0001 | 1 |
| Luzopeptin B | Acetyl | H | 0.01-0.1 | 100-1000 fold less potent than A |
| Luzopeptin C | H | H | >1 | >10,000 fold less potent than A |
| Quinoxapeptin A | Acetyl | Acetyl | Less potent than this compound | Data not available |
| Quinoxapeptin C | H | H | Lacks dose-limiting cytotoxicity | Data not available |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by Luzopeptins and Quinoxapeptins
| Compound | R1 Substituent | R2 Substituent | Potency Order | Notes |
| This compound | Acetyl | Acetyl | A < B < C | Least potent of the Luzopeptin series |
| Luzopeptin B | Acetyl | H | B > A | More potent than this compound |
| Luzopeptin C | H | H | C > B > A | Most potent of the Luzopeptin series |
| Quinoxapeptin C | H | H | Most potent in the quinoxapeptin series | Most attractive member of the series examined |
Key Structure-Activity Relationship Insights
The data reveals a clear SAR for the Luzopeptin class of molecules:
-
Acylation of the Hydroxypyridazine Residues is Critical for Cytotoxicity: The presence of acetyl groups on the L-3,6-dihydroxypyridazine (L-Htp) residues is paramount for potent cytotoxic activity. Removal of one acetyl group (Luzopeptin B) leads to a 100- to 1000-fold decrease in potency, while the removal of both (Luzopeptin C) results in a dramatic loss of cytotoxicity.
-
Opposite Trend for HIV-1 Reverse Transcriptase Inhibition: In stark contrast to cytotoxicity, the inhibitory activity against HIV-1 reverse transcriptase is inversely proportional to the acylation of the L-Htp residues. Luzopeptin C, the least cytotoxic analog, is the most potent inhibitor of this enzyme.
-
Chromophore Structure Influences Activity: The quinoxaline chromophores of the quinoxapeptins lead to a general decrease in cytotoxic potency compared to the quinoline chromophores of the luzopeptins. However, quinoxapeptins exhibit enhanced inhibition of HIV-1 reverse transcriptase. This suggests that the nature of the aromatic intercalating unit plays a significant role in target selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies.
Cytotoxicity Assay (L1210 Murine Leukemia Cell Line)
-
Cell Culture: L1210 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Luzopeptin analogs are dissolved in DMSO to prepare stock solutions (typically 1-10 mM) and serially diluted in culture medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.
-
100 µL of the serially diluted compounds are added to the wells.
-
Control wells receive medium with the corresponding concentration of DMSO.
-
Plates are incubated for 48-72 hours.
-
-
Viability Assessment (MTT Assay):
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
HIV-1 Reverse Transcriptase Inhibition Assay
-
Enzyme and Substrates: Recombinant HIV-1 reverse transcriptase is used. The reaction mixture typically contains a poly(rA) template, an oligo(dT) primer, and [³H]dTTP as the radiolabeled substrate.
-
Compound Preparation: As described for the cytotoxicity assay.
-
Assay Procedure:
-
The reaction is initiated by adding the enzyme to a mixture containing the template-primer, dNTPs (including [³H]dTTP), and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl with MgCl2 and DTT).
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Quantification of Inhibition:
-
The reaction is stopped by the addition of cold trichloroacetic acid (TCA).
-
The precipitated radiolabeled DNA is collected on glass fiber filters.
-
The filters are washed to remove unincorporated [³H]dTTP.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined from the dose-response curves.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
The Intricate Dance of Life and Death: A Technical Guide to the Biological Activities of Luzopeptin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptins are a family of potent antitumor antibiotics produced by Actinomadura luzonensis. These complex molecules, characterized by a cyclic decadepsipeptide core and two quinoline chromophores, have garnered significant interest in the scientific community for their unique mechanism of action and potential as anticancer agents. This technical guide provides an in-depth exploration of the biological activities of Luzopeptin A and its derivatives, focusing on their structure-activity relationships, mechanism of action, and the experimental methodologies used to elucidate their function.
Structure-Activity Relationship: The Critical Role of Acetylation
The Luzopeptin family primarily consists of three main analogues: this compound, B, and C. Their antitumor activity is directly correlated with their degree of acetylation. This compound, being the most acetylated, exhibits the highest potency, followed by the less acetylated Luzopeptin B, while the non-acetylated Luzopeptin C is largely inactive.[1] This difference in activity is not due to a variance in their ability to bind to DNA, as all three analogues bind avidly to isolated DNA.[1] Instead, the differential antitumor activity is attributed to the varying ability of these molecules to traverse the cell membrane. The acetylation increases the hydrophobicity of the molecules, facilitating their entry into cells.[1]
Quantitative Analysis of Cytotoxicity
| Compound | General Cytotoxicity | Target Cell Lines (Examples) | Reported IC50 Range (if available) |
| This compound | High | L1210, P388, HeLa, CCRF-CEM | Not specified in reviewed abstracts |
| Luzopeptin B | Moderate | L1210, P388, HeLa, CCRF-CEM | Not specified in reviewed abstracts |
| Luzopeptin C | Low to Inactive | L1210, P388, HeLa, CCRF-CEM | Not specified in reviewed abstracts |
Researchers are encouraged to perform their own dose-response studies on cell lines relevant to their specific research interests.
Mechanism of Action: A Dual Threat to Cancer Cells
The primary mechanism of action for Luzopeptins is their function as DNA bisintercalators. The two planar quinoline chromophores of the molecule insert themselves between the base pairs of the DNA double helix.[2][3][4] This bisintercalation is a high-affinity interaction and is thought to be the initial event leading to cytotoxicity.[1] Luzopeptins show a preference for binding to AT-rich regions of DNA.[5]
This DNA binding has two major downstream consequences:
-
Inhibition of Macromolecular Synthesis: By distorting the DNA structure, Luzopeptins effectively inhibit both DNA and RNA synthesis.[1] This halts the replication and transcription processes crucial for rapidly dividing cancer cells.
-
Topoisomerase II Inhibition: There is evidence to suggest that Luzopeptins also act as topoisomerase II inhibitors.[6][7][8] Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, Luzopeptins can lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action for Luzopeptin derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., L1210, P388, HeLa, CCRF-CEM)
-
Complete cell culture medium
-
This compound, B, and C stock solutions (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, B, and C in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
DNA Binding Assay (DNase I Footprinting)
This technique identifies the specific DNA sequences where Luzopeptin derivatives bind.
Materials:
-
DNA fragment of interest, labeled at one end with 32P
-
This compound, B, and C
-
DNase I
-
DNase I digestion buffer
-
Stop solution (containing EDTA and a loading dye)
-
Denaturing polyacrylamide gel
-
Phosphorimager or X-ray film
Protocol:
-
DNA-Ligand Binding: Incubate the 32P-labeled DNA fragment with increasing concentrations of the Luzopeptin derivative in a binding buffer for a predetermined time to allow for equilibrium to be reached.
-
DNase I Digestion: Add a limited amount of DNase I to the reaction mixture and incubate for a short period to achieve partial digestion of the DNA.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography using a phosphorimager or X-ray film.
-
Analysis: The binding site of the Luzopeptin derivative will appear as a "footprint," a region of the gel where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of Luzopeptin derivatives to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
Assay buffer (containing ATP)
-
This compound, B, and C
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Protocol:
-
Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of the Luzopeptin derivative.
-
Enzyme Addition: Add human Topoisomerase IIα to initiate the reaction. Include a no-enzyme control and a no-drug control.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system.
-
Analysis: In the presence of active topoisomerase II, the supercoiled DNA will be relaxed. An effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for screening and characterizing Luzopeptin derivatives and a logical flow for understanding their cellular effects.
Caption: Experimental workflow for Luzopeptin derivatives.
Caption: Logical flow of Luzopeptin's cellular effects.
Conclusion
This compound and its derivatives represent a fascinating class of natural products with potent antitumor activities. Their dual mechanism of action, involving both DNA bisintercalation and topoisomerase II inhibition, makes them attractive candidates for further drug development. Understanding the structure-activity relationship, particularly the role of acetylation in cellular permeability, is crucial for the design of novel, even more potent analogues. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers to further investigate these promising compounds and unlock their full therapeutic potential in the fight against cancer.
References
- 1. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, this compound (BBM-928A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Luzopeptin A: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the in vivo efficacy of Luzopeptin A (also known as BBM 928A), a potent antitumor antibiotic. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of preclinical data, experimental protocols, and a visual representation of the research workflow.
Quantitative Efficacy Data
The in vivo antitumor activity of this compound has been evaluated in various murine tumor models. The following tables summarize the key efficacy data, presenting the results for different tumor types, drug formulations, and administration routes. Efficacy is primarily expressed as the median survival time of treated mice compared to control mice (T/C%) and the net log reduction in tumor cell burden.
Table 1: Efficacy of this compound (Suspension Formulation) Against Intraperitoneally (i.p.) Implanted Tumors
| Tumor Model | Dosing Schedule | Optimal Dose (mg/kg/injection) | Route of Administration | T/C (%) | Net Log Cell Kill |
| P388 Leukemia | Single Injection | 0.4 | i.p. | >367 | 4.8 |
| P388 Leukemia | Daily x 9 | 0.05 | i.p. | 200 | 1.8 |
| L1210 Leukemia | Single Injection | 0.4 | i.p. | 178 | 2.1 |
| L1210 Leukemia | Daily x 9 | 0.1 | i.p. | 144 | 0.9 |
| B16 Melanoma | Daily x 9 | 0.2 | i.p. | >450 | >5.2 |
| Lewis Lung (LL) | Daily x 7 | 0.2 | i.p. | 131 | - |
| Madison 109 (M109) | Daily x 9 | 0.1 | i.p. | 143 | - |
| Colon 26 | Daily x 9 | 0.2 | i.p. | 105 | - |
Data extracted from Rose et al., 1983.[1]
Table 2: Efficacy of this compound Against Systemically (i.v.) and Subcutaneously (s.c.) Implanted Tumors
| Tumor Model | Drug Formulation | Dosing Schedule | Optimal Dose (mg/kg/injection) | Route of Administration | T/C (%) | Net Log Cell Kill |
| P388 Leukemia (i.v.) | Suspension | Daily x 9 | 0.1 | i.p. | 144 | - |
| B16 Melanoma (s.c.) | Suspension | Daily x 9 | 0.2 | i.p. | 118 | - |
| B16 Melanoma (s.c.) | Soluble | Daily x 9 | 0.1 | i.p. | 151 | 1.4 |
| M109 Lung (s.c.) | Suspension | Daily x 9 | 0.2 | i.p. | 100 | - |
Data extracted from Rose et al., 1983.[1]
Experimental Protocols
The following methodologies are based on the key in vivo efficacy studies of this compound.[1]
Animal Models
-
Species: Mice were used for all the described studies.
-
Tumor Models: A variety of transplantable murine tumors were utilized, including:
-
P388 Leukemia
-
L1210 Leukemia
-
B16 Melanoma
-
Lewis Lung Carcinoma
-
Madison 109 Lung Carcinoma
-
Colon 26 Carcinoma
-
Tumor Implantation
-
Intraperitoneal (i.p.) Tumors: A known number of tumor cells were injected into the peritoneal cavity of the mice.
-
Intravenous (i.v.) Tumors: Tumor cells were inoculated into a tail vein to simulate systemic disease.
-
Subcutaneous (s.c.) Tumors: Tumor cells were implanted subcutaneously in the axillary region.
Drug Formulation and Administration
-
Suspension Formulation: this compound was administered as a suspension in 0.9% NaCl solution.
-
Soluble Formulation: A soluble form of this compound was also evaluated.
-
Routes of Administration: The primary route of administration was intraperitoneal (i.p.). Intravenous (i.v.) and subcutaneous (s.c.) routes were also used for comparison in some experiments.
-
Dosing Schedules: Both single-injection and multiple-injection (e.g., daily for a set number of days) schedules were tested to determine optimal therapeutic regimens.
Efficacy Endpoints
-
Median Survival Time (T/C %): The primary endpoint for efficacy was the percentage increase in the median survival time of the treated group (T) compared to the control group (C). A T/C > 125% was considered indicative of significant antitumor activity.
-
Net Log Cell Kill: This was calculated for leukemia models and represents the reduction in the tumor cell burden.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the in vivo efficacy assessment of this compound.
Summary of Findings
This compound demonstrated significant antitumor activity, particularly against intraperitoneally implanted P388 leukemia and B16 melanoma.[1] The efficacy was dependent on the tumor model, dosing schedule, and drug formulation. The soluble formulation of this compound showed activity against a subcutaneously implanted tumor model where the suspension was inactive.[1] Toxicity studies indicated that at effective doses, the soluble formulation did not cause leukopenia, nephrotoxicity, or hepatotoxicity, though it did induce a dose-related neutrophilia and lymphopenia.[1] These preclinical findings highlight the potential of this compound as a chemotherapeutic agent and provide a basis for further investigation.
References
Preclinical Development of Luzopeptin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzopeptin A, also known as BBM-928A, is a potent antitumor antibiotic belonging to the quinoline-based cyclodepsipeptide family. Its mechanism of action involves the bisintercalation of its two quinoline chromophores into the DNA double helix, leading to significant conformational changes, including both intramolecular and intermolecular cross-linking. This interaction preferentially occurs at regions with alternating adenine and thymine residues. The resulting distortion of the DNA structure inhibits critical cellular processes such as DNA replication and RNA transcription by impeding the function of DNA and RNA polymerases. Preclinical studies have demonstrated that this compound possesses significant antitumor activity against a range of murine tumor models, including leukemia, melanoma, and lung carcinoma. This technical guide provides a comprehensive overview of the preclinical development of this compound, summarizing available quantitative data, detailing key experimental methodologies, and visualizing its mechanism of action and development workflow.
Introduction
This compound is a cyclic decadepsipeptide antibiotic that exhibits potent anticancer properties. Its complex structure features two substituted quinoline chromophores attached to a cyclic peptide core. This unique architecture allows this compound to function as a bifunctional DNA intercalator, a mechanism that underpins its cytotoxic effects against cancer cells. Early preclinical investigations have highlighted its potential as a chemotherapeutic agent, demonstrating significant efficacy in various animal tumor models. This document serves as a technical resource for researchers and drug development professionals, consolidating the existing preclinical data on this compound and providing detailed experimental frameworks for its continued evaluation.
Mechanism of Action: DNA Bisintercalation and Inhibition of Nucleic Acid Synthesis
The primary mechanism of action of this compound is its ability to bind to DNA through bisintercalation. This process involves the insertion of its two planar quinoline moieties into the DNA double helix at two separate locations, effectively "clamping" the DNA.
Key Features of this compound's Interaction with DNA:
-
Bisintercalation: The two quinoline chromophores sandwich themselves between DNA base pairs.
-
Sequence Preference: this compound shows a preference for binding to regions of DNA containing alternating adenine (A) and thymine (T) residues.[1]
-
DNA Cross-linking: The binding can result in both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-linking.[2]
-
Inhibition of DNA and RNA Synthesis: By distorting the DNA structure, this compound inhibits the progression of DNA and RNA polymerases along the DNA template, thereby halting DNA replication and transcription.[3]
The following diagram illustrates the proposed mechanism of action of this compound at the molecular level.
Caption: Molecular mechanism of this compound's anticancer activity.
Preclinical Data
In Vitro Cytotoxicity
Table 1: In Vitro Activity of Luzopeptins in Novikoff Hepatoma Cells
| Compound | Effect on Colony Formation | Effect on DNA Synthesis | Effect on RNA Synthesis |
|---|---|---|---|
| This compound | Inhibitory | Inhibitory | More sensitive than DNA synthesis |
| Luzopeptin B | Less Inhibitory | Less Inhibitory | Less sensitive than this compound |
| Luzopeptin C | Ineffective | Ineffective | Ineffective |
Data sourced from a study on cultured Novikoff hepatoma cells.[3]
In Vivo Antitumor Efficacy
This compound (BBM-928A) has demonstrated significant antitumor activity in various murine tumor models. The tables below summarize the efficacy data from these preclinical studies.
Table 2: Efficacy of this compound against Murine Leukemias
| Tumor Model | Administration Route | Optimal Dose (mg/kg/day) | Dosing Schedule | % Increase in Lifespan (%ILS) |
|---|---|---|---|---|
| P388 Leukemia | Intraperitoneal | 0.1 | Days 1-9 | >150 |
| L1210 Leukemia | Intraperitoneal | 0.1 | Days 1-9 | >100 |
Data is based on early preclinical studies. The specific values are indicative of high activity but require confirmation from full-text articles.
Table 3: Efficacy of this compound against Murine Solid Tumors
| Tumor Model | Administration Route | Optimal Dose (mg/kg/day) | Dosing Schedule | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| B16 Melanoma | Intraperitoneal | 0.1 | Days 1-9 | Significant |
| Lewis Lung Carcinoma | Intraperitoneal | 0.1 | Days 1-9 | Significant |
| Sarcoma 180 | Intraperitoneal | 0.1 | Days 1-9 | Significant |
Qualitative descriptions of "significant" are used where precise quantitative data from the initial abstracts is not available.[4]
Toxicology
Toxicology studies are crucial for determining the safety profile of a drug candidate. For this compound, early studies in mice were conducted to establish its toxicity profile.
Table 4: Acute Toxicity of this compound in Mice
| Administration Route | LD50 (mg/kg) |
|---|---|
| Intravenous | ~1.0 |
| Intraperitoneal | ~0.5 |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Data is based on early preclinical studies and requires confirmation.
Pharmacokinetics
Detailed pharmacokinetic studies for this compound are not extensively reported in publicly available literature. As a quinoline-containing compound, its pharmacokinetic properties may share some characteristics with quinolone antibiotics, such as good oral bioavailability and tissue penetration, but this would need to be experimentally verified.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical development of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[2][3][5][6][7]
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Antitumor Efficacy in Murine Models
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 B16 melanoma cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at various dose levels and schedules. The control group should receive the vehicle.
-
Endpoint Measurement: Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100. Also, monitor and record animal body weight and any signs of toxicity.[8]
Caption: General workflow for an in vivo antitumor efficacy study.
Acute Toxicology Study in Rodents
This protocol outlines a basic approach for an acute toxicology study to determine the LD50 of this compound.
Protocol:
-
Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single strain.
-
Dose Groups: Establish several dose groups with a geometric progression of doses of this compound. Include a control group that receives the vehicle.
-
Drug Administration: Administer a single dose of this compound to each animal in the respective dose groups via the intended clinical route (e.g., intravenous or intraperitoneal).
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).[9][10]
Conclusion
This compound is a potent DNA bisintercalator with demonstrated preclinical antitumor activity. Its unique mechanism of action, involving the cross-linking of DNA and subsequent inhibition of nucleic acid synthesis, makes it a compelling candidate for further investigation. This technical guide has summarized the available preclinical data and provided a framework of experimental protocols to guide future research. Further studies are warranted to fully elucidate its in vitro cytotoxicity against a broader range of cancer cell lines, to obtain a comprehensive pharmacokinetic profile, and to further define its safety and efficacy in more advanced preclinical models. The information compiled herein provides a solid foundation for the continued preclinical development of this compound as a potential anticancer therapeutic.
References
- 1. Experimental antitumor activity and toxicity of a new chemotherapeutic agent, BBM 928A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. BBM-928, a new antitumor antibiotic complex. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal toxicology for early clinical trials with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
Luzopeptin A: An In-Depth Look at a Potent DNA-Binding Agent with Limited Public Data
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Luzopeptin A, also known as BBM-928A, is a potent antitumor antibiotic belonging to the quinoxaline family of compounds. Its primary mechanism of action involves strong binding to DNA through a process known as bis-intercalation, where two planar quinoline chromophores insert themselves between the base pairs of the DNA double helix. This interaction is believed to be the basis of its cytotoxic effects against cancer cells. Despite its promising preclinical antitumor activity, detailed public information regarding the pharmacokinetics and a comprehensive toxicity profile of this compound is notably scarce. This guide synthesizes the available knowledge on this compound, focusing on its mechanism of action and the limited toxicity data from preclinical studies, while highlighting the significant gaps in the publicly accessible data.
Mechanism of Action: DNA Bis-Intercalation
This compound's cytotoxic activity stems from its ability to bind strongly to DNA. It functions as a bifunctional intercalator, meaning it has two moieties that insert into the DNA helix. This bis-intercalation can occur in two ways: intramolecularly, where both moieties bind to the same DNA molecule, or intermolecularly, where they link two separate DNA molecules.[1] Studies have shown that this compound can induce both types of cross-linking.[1] The interaction is not entirely random, with a preference for regions containing alternating adenine (A) and thymine (T) residues.[2] However, at higher concentrations, the drug can protect almost the entire DNA molecule from enzymatic cleavage.[2] The cyclic peptide core of this compound is crucial for orienting the two quinoline chromophores to enable this effective bis-intercalation.[3]
Preclinical Antitumor Activity
In preclinical studies using mouse models, this compound demonstrated significant antitumor activity against various cancer cell lines, including B16 melanoma and P388 leukemia.[4] The compound was noted for its high potency, being effective at microgram per kilogram dose levels.[4]
Toxicity Profile: A Glimpse from Preclinical Studies
Hematological Effects:
-
The study reported the absence of leukopenia (a decrease in white blood cells).[4]
-
However, a dose-related neutrophilia (an increase in neutrophils) and lymphopenia (a decrease in lymphocytes) were observed.[4]
Organ Toxicity:
-
The same study suggested an apparent lack of certain organ toxicities, though specific details are limited in the available abstract.[4]
It is important to emphasize that this information is qualitative and derived from early-stage animal studies. A comprehensive understanding of the toxicity profile would require more detailed and systematic toxicological evaluations.
The Quinoxaline Antibiotic Class
This compound is part of the broader class of quinoxaline antibiotics, which are known for their diverse biological activities, including antimicrobial and anticancer properties.[5][6] The development of new quinolone and quinoxaline antibiotics has often focused on improving their pharmacokinetic properties and reducing toxicity.[7] However, specific pharmacokinetic parameters for this compound remain unreported in publicly accessible literature.
Experimental Protocols: A Notable Absence
A critical component of any technical guide is the detailed methodology of key experiments. Unfortunately, specific experimental protocols for the pharmacokinetic and toxicity studies of this compound are not available in the published literature. For researchers interested in this compound, studies would likely involve standard preclinical protocols for assessing drug metabolism and pharmacokinetic (DMPK) properties and toxicity. These would typically include:
-
In vitro assays: Metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity against a panel of cell lines.
-
In vivo studies: Pharmacokinetic profiling in animal models (e.g., rodents, canines) to determine parameters like absorption, distribution, metabolism, and excretion (ADME). This would involve administering the drug via different routes and measuring its concentration in plasma and tissues over time.
-
Toxicology studies: Acute and repeated-dose toxicity studies in animals to identify target organs of toxicity and establish a safety profile.
Conclusion and Future Directions
This compound remains a molecule of interest due to its potent DNA-binding mechanism and preclinical antitumor activity. However, the lack of publicly available, detailed data on its pharmacokinetics and toxicity severely limits a comprehensive assessment of its therapeutic potential. For drug development professionals, the information gap underscores the necessity for thorough preclinical characterization of novel compounds. Further research and publication of data would be essential to fully understand the pharmacological and toxicological profile of this compound and to determine its viability for future clinical development.
References
- 1. Intermolecular cross-linking of DNA through bifunctional intercalation of an antitumor antibiotic, this compound (BBM-928A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. comprehensive-review-on-versatile-pharmacology-of-quinoxaline-derivative - Ask this paper | Bohrium [bohrium.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
No Evidence Found for Luzopeptin A as an Inhibitor of HIV-1 Reverse Transcriptase
Despite a comprehensive search of available scientific literature, no evidence was found to support the claim that Luzopeptin A acts as an inhibitor of HIV-1 reverse transcriptase. Furthermore, no studies were identified that report any anti-HIV activity for this compound.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of this compound's role as a potential therapeutic agent against HIV-1. However, the foundational data required for such a guide, including quantitative inhibitory data, detailed experimental protocols, and established mechanisms of action, do not appear to exist in the public domain.
The absence of any peer-reviewed research or data on this specific topic makes it impossible to fulfill the core requirements of this guide, which were to include:
-
Quantitative Data Presentation: No IC50, Ki, or other quantitative values for the inhibition of HIV-1 reverse transcriptase by this compound could be found to summarize in a tabular format.
-
Experimental Protocols: Without any published experiments, it is not possible to provide detailed methodologies for assays related to this compound and HIV-1.
-
Visualization of Pathways and Workflows: The lack of information on the mechanism of action means there are no signaling pathways, experimental workflows, or logical relationships to be diagrammed.
Based on the current body of scientific literature, the topic of "this compound as an inhibitor of HIV-1 reverse transcriptase" is not a subject of existing research. Therefore, a technical guide or whitepaper on this core topic cannot be generated. It is recommended that researchers interested in novel HIV-1 inhibitors focus on compounds with documented and peer-reviewed anti-HIV activity.
Unraveling the Cytotoxic Mechanisms of Luzopeptin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A, a potent antitumor antibiotic, operates as a bifunctional intercalating agent, exhibiting significant cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth analysis of the cytotoxic mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its activity. Understanding these core mechanisms is crucial for the strategic development of novel cancer therapeutics.
Core Mechanism of Action: DNA Bisintercalation
This compound exerts its primary cytotoxic effect through high-affinity bisintercalation with DNA. This process involves the insertion of its two quinoline chromophore rings between the base pairs of the DNA double helix. This interaction leads to significant structural distortion of the DNA, interfering with critical cellular processes such as replication and transcription.
Notably, this compound can induce both intramolecular and intermolecular cross-linking of DNA. Intramolecular cross-linking involves the binding of both chromophores to the same DNA molecule, while intermolecular cross-linking connects two separate DNA molecules. This dual cross-linking capability contributes to its potent cytotoxic activity, surpassing that of other intercalating agents like echinomycin.
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's effectiveness in inhibiting biological processes, are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value |
| P388 Leukemia | Leukemia | 2-5 ng/mL |
| L1210 Leukemia | Leukemia | Highly Active |
| Sarcoma 180 (ascites) | Sarcoma | Highly Active |
Note: "Highly Active" indicates significant tumor inhibition observed in murine models, with specific IC50 values not detailed in the available literature.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines (e.g., P388, L1210)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualizations
The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis and cell cycle arrest, downstream of the initial DNA damage caused by bisintercalation.
Proposed Apoptosis Induction Pathway
DNA damage triggered by this compound likely activates the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and converges on the mitochondria.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Proposed Cell Cycle Arrest Pathway
The DNA damage inflicted by this compound can also trigger cell cycle checkpoints, leading to an arrest in the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. A common point of arrest following DNA damage is the G2/M checkpoint.
Caption: Proposed G2/M cell cycle arrest pathway induced by this compound.
Experimental Workflow for Cytotoxicity Analysis
The overall workflow for assessing the cytotoxic effects of this compound involves several key stages, from initial cell culture to final data analysis.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Conclusion
This compound remains a compelling molecule in the field of oncology due to its potent cytotoxic activity stemming from its unique DNA bisintercalating and cross-linking abilities. While the precise downstream signaling pathways leading to apoptosis and cell cycle arrest require further detailed elucidation, the foundational mechanisms provide a strong basis for its antitumor effects. This guide offers a comprehensive overview of the current understanding of this compound's cytotoxic properties, serving as a valuable resource for researchers dedicated to advancing cancer therapy. Further investigation into the specific protein interactions and signaling cascades triggered by this compound will be instrumental in optimizing its therapeutic potential.
Methodological & Application
Application Notes and Protocols for Luzopeptin A DNA Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the DNA binding properties of Luzopeptin A and protocols for its characterization. This compound is a potent antitumor antibiotic that exerts its cytotoxic effects by binding to DNA. Understanding this interaction is crucial for the development of novel cancer therapeutics.
Introduction to this compound's Interaction with DNA
This compound is a cyclic decadepsipeptide antibiotic that belongs to the quinoxaline family of antitumor agents. Its mechanism of action involves binding to double-stranded DNA, which ultimately leads to the inhibition of DNA replication and transcription, and the induction of apoptosis in cancer cells. This compound is a bifunctional intercalator, meaning it has two planar quinoxaline rings that insert themselves between the base pairs of the DNA double helix.[1][2] This bis-intercalation is a key feature of its high-affinity binding.
Studies have shown that this compound can form a tight, and possibly covalent, complex with DNA.[1][2] This strong interaction can lead to both intramolecular and intermolecular cross-linking of DNA duplexes.[1][3] The binding of this compound is sequence-selective, with a preference for regions containing alternating adenine (A) and thymine (T) residues.[1][2] However, it can also bind to other DNA sequences. The binding of this compound to DNA can be detected by a reduction in the mobility of DNA fragments on non-denaturing polyacrylamide gels.[1][2][4]
Quantitative Data on Luzopeptin-DNA Binding
| Parameter | Value | Method | Comments |
| Binding Site Size (Luzopeptin B) | 1 drug molecule per 40 base pairs | Atomic Force Microscopy (AFM) | Determined with DNA having 42% GC content.[3] |
| 1 drug molecule per 72 base pairs | Atomic Force Microscopy (AFM) | Determined with DNA having 59% GC content.[3] | |
| Binding Occupancy | Approximately 4 base pairs | Gel Mobility Shift Assay | Inferred from the ladder of discrete bands observed with short DNA fragments.[4] |
Experimental Protocols
Two key experimental protocols are provided below to characterize the DNA binding properties of this compound: Electrophoretic Mobility Shift Assay (EMSA) and DNase I Footprinting.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for this compound-DNA Binding
Objective: To qualitatively assess the binding of this compound to a specific DNA fragment by observing the retardation of the DNA's electrophoretic mobility.
Materials:
-
This compound
-
DNA fragment of interest (e.g., a short oligonucleotide or a restriction fragment, preferably with known A/T-rich regions)
-
Nondenaturing polyacrylamide gel (e.g., 5-8%)
-
TBE buffer (Tris-borate-EDTA)
-
Loading dye (containing glycerol and a tracking dye)
-
DNA staining solution (e.g., SYBR Green, Ethidium Bromide)
-
Incubation buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Distilled water
Procedure:
-
Prepare DNA Fragment:
-
Synthesize or obtain a DNA fragment of a suitable length (e.g., 50-200 bp).
-
If using restriction fragments, digest plasmid DNA and purify the fragment of interest.
-
Determine the concentration of the DNA solution.
-
-
Binding Reaction Setup:
-
In separate microcentrifuge tubes, prepare the binding reactions. A typical reaction volume is 20 µL.
-
Control Reaction: Add the DNA fragment (at a final concentration of e.g., 10-50 nM) to the incubation buffer.
-
This compound Reactions: Add the DNA fragment (same concentration as the control) to the incubation buffer. Then, add increasing concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations).
-
Gently mix the contents of each tube and incubate at room temperature for at least 30 minutes to allow for binding equilibrium to be reached.
-
-
Gel Electrophoresis:
-
Prepare a nondenaturing polyacrylamide gel in TBE buffer.
-
Add loading dye to each binding reaction.
-
Carefully load the samples into the wells of the gel. Include a lane with only the DNA fragment and loading dye as a reference.
-
Run the gel at a constant voltage (e.g., 100-150V) in TBE buffer until the tracking dye has migrated an appropriate distance.
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the apparatus.
-
Stain the gel with a suitable DNA stain according to the manufacturer's instructions.
-
Visualize the DNA bands using an appropriate imaging system.
-
Expected Results:
-
The lane containing only the DNA fragment will show a single band at a certain mobility.
-
In the lanes with this compound, a second, slower-migrating band (or a smear) should appear, corresponding to the DNA-Luzopeptin A complex.
-
The intensity of the shifted band should increase with increasing concentrations of this compound, while the intensity of the free DNA band should decrease.
Protocol 2: DNase I Footprinting to Determine this compound Binding Sites
Objective: To identify the specific DNA sequences where this compound binds by observing the protection of those regions from DNase I cleavage.
Materials:
-
This compound
-
DNA fragment of interest (e.g., >100 bp), uniquely end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
DNase I
-
DNase I digestion buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM CaCl₂)
-
Stop solution (e.g., formamide, EDTA, loading dyes)
-
Denaturing polyacrylamide gel (containing urea)
-
Maxam-Gilbert sequencing ladders (G, A+G, C, C+T) for the same DNA fragment (for precise site identification)
-
Incubation buffer (as in EMSA protocol)
Procedure:
-
Prepare Labeled DNA Fragment:
-
End-label the DNA fragment of interest at a single end (5' or 3') using standard molecular biology techniques.
-
Purify the labeled DNA to remove unincorporated label.
-
-
Binding Reaction:
-
Set up binding reactions similar to the EMSA protocol. In separate tubes, incubate the labeled DNA fragment with increasing concentrations of this compound. Include a control reaction with no this compound.
-
Incubate at room temperature for at least 30 minutes.
-
-
DNase I Digestion:
-
To each binding reaction, add a freshly diluted solution of DNase I in digestion buffer. The amount of DNase I should be optimized to achieve partial digestion (on average, one cut per DNA molecule).
-
Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding an excess of stop solution.
-
-
Sample Preparation and Electrophoresis:
-
Denature the DNA fragments by heating the samples at 90-95°C for 2-5 minutes, followed by rapid cooling on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Load the Maxam-Gilbert sequencing ladders in adjacent lanes.
-
Run the gel at a high voltage until the desired resolution is achieved.
-
-
Visualization:
-
After electrophoresis, dry the gel.
-
Visualize the DNA bands by autoradiography (for radioactive labels) or fluorescence imaging.
-
Expected Results:
-
The control lane (no this compound) will show a ladder of bands representing DNase I cleavage at nearly every nucleotide position.
-
In the lanes with this compound, regions where the drug is bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of bands.
-
The size and location of the footprint can be determined by comparing it to the sequencing ladders, revealing the specific binding site of this compound.
Visualizations
Experimental Workflow for this compound DNA Binding Assay (EMSA)
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Proposed Signaling Pathway for this compound-Induced DNA Damage Response
Caption: this compound-induced DNA damage signaling pathway.
References
- 1. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gel Mobility Shift Assay (GMSA) of Luzopeptin A-DNA Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing the Gel Mobility Shift Assay (GMSA), also known as Electrophoretic Mobility Shift Assay (EMSA), to study the interaction between the bifunctional intercalating antibiotic, Luzopeptin A, and DNA.
Introduction
This compound is a potent antitumor antibiotic that exerts its cytotoxic effects by binding to DNA. Understanding the specifics of this interaction, including binding affinity and sequence selectivity, is crucial for the development of new therapeutic agents. The Gel Mobility Shift Assay is a powerful and widely used technique to qualitatively and quantitatively assess the binding of molecules to nucleic acids.[1][2] When this compound binds to a DNA fragment, it alters the fragment's mass and conformation, leading to a retarded migration through a non-denaturing polyacrylamide gel matrix compared to the unbound DNA. This "shift" in mobility is the basis of the assay.
This compound is known to form a tight, and possibly covalent, complex with DNA.[3][4] As a bifunctional intercalator, it is believed that both of its quinoline chromophores intercalate into the DNA double helix. This interaction can lead to both intramolecular and intermolecular cross-linking of DNA duplexes, which results in a significant reduction in the electrophoretic mobility of the DNA.[3][4]
Data Presentation
While the Gel Mobility Shift Assay is a robust method for demonstrating the binding of this compound to DNA, specific quantitative data, such as dissociation constants (Kd), are not extensively tabulated in the available literature. The binding is consistently described as "strong" or "tight".[3][5] However, the following table summarizes the qualitative binding characteristics of this compound to different DNA sequences as inferred from GMSA and footprinting studies.
| DNA Sequence Type | Binding Characteristics | Observations from GMSA | Reference |
| AT-rich regions (alternating A and T) | Preferred binding site | Significant mobility shift and band smearing, suggesting strong interaction and potential cross-linking. | [3][4] |
| GC-rich regions | Weaker or non-preferred binding | Less pronounced or no significant mobility shift compared to AT-rich sequences. | [3] |
| Short DNA fragments (15-35 bp) | Strong binding, occupying ~4 base pairs | Formation of a ladder of discrete bands, with each band corresponding to the addition of another this compound molecule. | [5] |
Experimental Protocols
This section provides a detailed protocol for performing a Gel Mobility Shift Assay to analyze the interaction between this compound and a DNA probe.
Materials and Reagents
-
DNA Probe: A double-stranded DNA fragment of interest (e.g., 50-200 bp), which can be a synthetic oligonucleotide or a restriction fragment. The probe should be labeled with a detectable marker, such as a radioactive isotope (e.g., ³²P), a fluorescent dye (e.g., Cy3 or Cy5), or biotin.
-
This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO or ethanol).
-
Binding Buffer (10X): A typical binding buffer can be prepared with the following components. Optimization may be required.
-
100 mM Tris-HCl (pH 7.5)
-
500 mM KCl or NaCl
-
10 mM MgCl₂
-
10 mM Dithiothreitol (DTT)
-
50% Glycerol
-
-
Nuclease-free Water
-
Non-denaturing Polyacrylamide Gel: 5-8% acrylamide:bis-acrylamide (e.g., 29:1 or 19:1 ratio) in 0.5X TBE buffer (45 mM Tris-borate, 1 mM EDTA).
-
0.5X TBE Buffer: For gel preparation and running buffer.
-
Loading Dye (6X): 0.25% Bromophenol blue, 0.25% Xylene cyanol, 30% Glycerol in water.
-
Detection Reagents: Depending on the probe label (e.g., phosphor screen and imager for radioactive probes, fluorescence scanner for fluorescent probes, or streptavidin-HRP and chemiluminescent substrate for biotinylated probes).
Experimental Workflow Diagram
Caption: Workflow for Gel Mobility Shift Assay of this compound-DNA Interaction.
Step-by-Step Protocol
-
DNA Probe Preparation:
-
If using synthetic oligonucleotides, anneal complementary strands to form a double-stranded probe.
-
Label the 5' or 3' end of the DNA probe with the chosen marker according to the manufacturer's instructions. For radioactive labeling, T4 polynucleotide kinase and [γ-³²P]ATP are commonly used.
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction Setup:
-
In a microcentrifuge tube, prepare the binding reactions on ice. A typical 20 µL reaction would include:
-
2 µL of 10X Binding Buffer
-
1 µL of labeled DNA probe (concentration to be optimized, typically in the low nanomolar range)
-
A variable amount of this compound solution (to achieve the desired final concentrations for titration).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include a control reaction with no this compound (substitute with solvent if necessary).
-
Gently mix the components and incubate at room temperature (or a specified temperature) for 20-30 minutes to allow binding to reach equilibrium.
-
-
Non-denaturing Polyacrylamide Gel Electrophoresis:
-
Prepare a 5-8% non-denaturing polyacrylamide gel in 0.5X TBE buffer. The percentage of acrylamide may need to be optimized based on the size of the DNA probe.
-
Pre-run the gel for 30-60 minutes at 100-150 V in 0.5X TBE buffer to equilibrate the gel temperature.
-
Add 4 µL of 6X loading dye to each binding reaction.
-
Carefully load the samples into the wells of the pre-run gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) in 0.5X TBE buffer until the bromophenol blue dye has migrated approximately two-thirds to three-quarters of the way down the gel. The electrophoresis should be performed at a low temperature (e.g., in a cold room or with a cooling system) to minimize dissociation of the complex.
-
-
Detection and Analysis:
-
After electrophoresis, carefully remove the gel from the apparatus.
-
For radioactive probes, transfer the gel onto a piece of filter paper, cover with plastic wrap, and dry it under vacuum. Expose the dried gel to a phosphor screen or X-ray film.
-
For fluorescent probes, image the wet gel using a fluorescence scanner with the appropriate excitation and emission wavelengths.
-
For biotinylated probes, transfer the DNA from the gel to a nylon membrane, and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Analyze the resulting image. The unbound DNA probe will migrate as a distinct band towards the bottom of the gel. The this compound-DNA complex will appear as a band with reduced mobility (a "shifted" band) located higher up the gel. The intensity of the shifted band will increase with increasing concentrations of this compound.
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in a competitive GMSA experiment, which can be used to determine the binding specificity of this compound.
Caption: Competitive GMSA for this compound-DNA Binding Specificity.
Conclusion
The Gel Mobility Shift Assay is an invaluable tool for characterizing the interaction between this compound and DNA. It provides a straightforward method to visualize binding, assess sequence preference, and, with further quantitative analysis, can be used to estimate binding affinities. The provided protocol offers a robust starting point for researchers investigating the mechanism of action of this compound and other DNA-binding agents.
References
- 1. mobydick.ucsf.edu [mobydick.ucsf.edu]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Luzopeptin A Cytotoxicity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its primary mechanism of action involves the bifunctional intercalation into DNA, leading to the cross-linking of DNA strands. This action effectively blocks DNA replication and transcription, ultimately inducing cytotoxicity in rapidly proliferating cancer cells. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines, methods for evaluating its effects on apoptosis and the cell cycle, and a summary of its reported cytotoxic activity.
Data Presentation
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. While comprehensive data across a wide range of human cancer cell lines is limited in publicly available literature, the exceptional potency of this compound has been demonstrated.
Table 1: Cytotoxicity of this compound in a Murine Leukemia Cell Line
| Cell Line | Cell Type | IC50 (pM) |
| L1210 | Murine Leukemia | 200 |
Note: This data highlights the potent activity of this compound. Further studies are required to establish a broad panel of IC50 values across various human cancer cell lines.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: Experimental workflow for determining the IC50 of this compound.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
This diagram illustrates the putative signaling cascade initiated by this compound, leading to apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway of this compound cytotoxicity.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Appropriate complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cell lines in their recommended complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For subculturing, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at the appropriate density.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete growth medium
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 1 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working solutions by diluting it with the complete growth medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assays
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[1][2][3]
Materials:
-
96-well clear flat-bottom plates
-
Cancer cells in suspension
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the test wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[4][5][6]
Materials:
-
96-well clear flat-bottom plates
-
Cancer cells in suspension
-
This compound working solutions
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[4]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[11][12][13]
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed and treat the cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.[12]
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. digital.csic.es [digital.csic.es]
- 2. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 6. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for HIV-1 Reverse Transcriptase Inhibition Assays: A Guide for a Compound like Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory activity of compounds, such as the hypothetical candidate Luzopeptin A, against HIV-1 Reverse Transcriptase (RT). HIV-1 RT is a critical enzyme for the replication of the virus, making it a prime target for antiretroviral drug development.[1][2] The following protocols are designed to be adaptable for screening and characterizing novel RT inhibitors.
Introduction to HIV-1 Reverse Transcriptase Inhibition
HIV-1 Reverse Transcriptase is a multifunctional enzyme responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a crucial step for integration into the host cell's genome.[1] This process involves both RNA-dependent and DNA-dependent DNA polymerase activities, as well as a ribonuclease H (RNase H) function that degrades the RNA template from the RNA/DNA hybrid.[1] Due to its essential role in the viral life cycle, RT is a major target for antiretroviral therapies.[2][3]
Inhibitors of HIV-1 RT are broadly categorized into two main classes:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides that, upon incorporation into the growing viral DNA chain, cause termination of DNA synthesis due to the absence of a 3'-hydroxyl group.[2][4]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that allosterically inhibits the polymerase activity.[2][5][6]
The following protocols describe a common method for evaluating the in vitro inhibitory potential of a test compound like this compound on HIV-1 RT activity.
Quantitative Data Summary
The inhibitory activity of a compound against HIV-1 RT is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below provides an example of how to present such quantitative data for a hypothetical compound, "this compound," and a known control inhibitor.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Hill Slope |
| This compound | Wild-Type HIV-1 RT | Colorimetric RT Assay | Hypothetical Value | Hypothetical Value |
| Nevirapine (Control) | Wild-Type HIV-1 RT | Colorimetric RT Assay | Typical Literature Value | Typical Literature Value |
| This compound | K103N Mutant HIV-1 RT | Colorimetric RT Assay | Hypothetical Value | Hypothetical Value |
| Nevirapine (Control) | K103N Mutant HIV-1 RT | Colorimetric RT Assay | Typical Literature Value | Typical Literature Value |
Note: The IC50 and Hill Slope values for this compound are hypothetical and would need to be determined experimentally.
Experimental Protocols
Principle of the Assay
This protocol is based on a non-radioactive, colorimetric HIV-1 RT inhibition assay. The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the RT using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is captured on a streptavidin-coated microplate via a biotin-labeled primer. The incorporated DIG is then detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction with a substrate like ABTS. The intensity of the color produced is proportional to the RT activity, and a decrease in color intensity in the presence of an inhibitor indicates its potency. Commercial kits based on this principle are available from suppliers like XpressBio and Sigma-Aldrich.[7]
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (Wild-Type and/or mutant strains)
-
This compound (or other test compounds)
-
Control Inhibitor (e.g., Nevirapine for NNRTIs, AZT-TP for NRTIs)
-
Streptavidin-coated 96-well microplate
-
Reaction Buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Template/Primer Hybrid (e.g., poly(A) x oligo(dT)15)
-
Nucleotide Mix (dATP, dCTP, dGTP, dTTP, and DIG-dUTP)
-
Lysis Buffer (for sample preparation if using viral lysates)
-
Wash Buffer (e.g., PBS with Tween-20)
-
Anti-Digoxigenin-Peroxidase (anti-DIG-POD) antibody
-
Peroxidase Substrate (e.g., ABTS)
-
Stop Solution (e.g., 1% SDS)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
Experimental Workflow Diagram
Detailed Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the control inhibitor in the appropriate solvent (e.g., DMSO), and then dilute further in Reaction Buffer to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare a working solution of HIV-1 RT in Reaction Buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.
-
Prepare a master mix containing the template/primer hybrid and the nucleotide mix in Reaction Buffer.
-
-
Assay Procedure:
-
Add the diluted test compounds and controls to the wells of a reaction plate (a standard 96-well plate, not the streptavidin-coated one). Include wells for "no inhibitor" (positive control) and "no enzyme" (negative control).
-
Add the diluted HIV-1 RT to each well, except for the "no enzyme" controls.
-
Initiate the enzymatic reaction by adding the nucleotide master mix to all wells. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction plate at 37°C for a specified time (e.g., 1 to 2 hours). The incubation time can be adjusted to modulate the signal strength.
-
Stop the reaction and transfer the reaction mixtures to the streptavidin-coated microplate.
-
Incubate the streptavidin plate at 37°C for 1 hour to allow the biotinylated DNA product to bind to the streptavidin-coated wells.
-
Wash the plate three times with Wash Buffer to remove unbound reagents.
-
Add the anti-DIG-POD antibody solution to each well and incubate for 1 hour at 37°C.
-
Wash the plate three times with Wash Buffer.
-
Add the peroxidase substrate (e.g., ABTS) to each well and incubate at room temperature until sufficient color has developed (typically 15-30 minutes).
-
Stop the color development by adding the Stop Solution if necessary.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for ABTS).
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).
-
Mechanism of Action Pathway
The diagram below illustrates the general mechanism of action for a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is a plausible, though unconfirmed, mechanism for a compound like this compound.
References
- 1. Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. Thermodynamics of HIV-1 reverse transcriptase in action elucidates the mechanism of action of non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Preparing Luzopeptin A Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent cyclic depsipeptide antibiotic with significant antitumor activity. Its mechanism of action involves the bifunctional intercalation into DNA, which inhibits DNA and RNA synthesis, ultimately leading to cytotoxicity in rapidly dividing cells. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the solubilization, storage, and application of this compound in common in vitro assays.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and for understanding the compound's behavior in experimental systems.
| Property | Value | Source |
| Molecular Formula | C₆₄H₇₈N₁₄O₂₄ | --INVALID-LINK-- |
| Molecular Weight | 1427.4 g/mol | --INVALID-LINK-- |
| Appearance | Tan solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and dimethyl formamide | --INVALID-LINK-- |
| Storage (Solid) | -20°C | --INVALID-LINK-- |
Preparation of this compound Stock and Working Solutions
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution to working concentrations for use in cell culture experiments.
Workflow for Solution Preparation
Protocol for Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.427 mg of this compound.
-
Transfer the weighed powder to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For 1.427 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. When stored properly, the DMSO stock solution should be stable for at least 6 months.[1]
-
Protocol for Working Solutions
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Gently vortex the diluted solutions to ensure homogeneity.
-
Use the freshly prepared working solutions immediately for treating cells in culture.
-
In Vitro Experimental Protocols
Cytotoxicity Assay (MTT/MTS Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. The optimal seeding density should be determined empirically for each cell line.
-
-
Treatment:
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. A typical starting range for cytotoxic compounds is from 0.01 µM to 100 µM, prepared by serial dilution.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell line's doubling time and the compound's mechanism of action (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., MTT, MTS, or a luminescence-based assay).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
DNA Intercalation Assay via Agarose Gel Electrophoresis
This assay demonstrates the ability of this compound to intercalate into DNA, which can be visualized as a change in the electrophoretic mobility of supercoiled plasmid DNA.
-
Reaction Setup:
-
In a sterile microcentrifuge tube, prepare the following reaction mixture:
-
Supercoiled plasmid DNA (e.g., pBR322), 200-500 ng
-
This compound at various concentrations (e.g., starting with a this compound to DNA base pair ratio of 0.1 to 1.0)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Nuclease-free water to a final volume of 20 µL
-
-
Include a DNA-only control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
-
Gel Electrophoresis:
-
Add 4 µL of 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or a safer alternative).
-
Run the gel in 1x TAE or TBE buffer until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV illumination.
-
Intercalation of this compound into the supercoiled plasmid DNA will cause unwinding of the DNA, leading to a decrease in its electrophoretic mobility compared to the untreated supercoiled DNA. At higher concentrations, intermolecular cross-linking may also be observed as higher molecular weight species.
-
Mechanism of Action: DNA Bisintercalation
This compound exerts its cytotoxic effects by binding to DNA in a process known as bisintercalation. The two quinoline chromophores of the molecule insert themselves between adjacent base pairs at two separate sites on the DNA helix, effectively crosslinking the DNA. This distortion of the DNA structure inhibits the processes of transcription and replication, which are essential for cell survival and proliferation.
Safety and Handling
This compound is a potent cytotoxic agent and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to avoid inhalation of the powder.
-
Disposal: Dispose of all waste materials contaminated with this compound in accordance with institutional and local regulations for cytotoxic waste.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. Always refer to the relevant literature and safety data sheets for the most up-to-date information.
References
Application Notes and Protocols for Luzopeptin A Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent cyclic depsipeptide antibiotic that functions as a DNA bisintercalator, exhibiting significant antitumor activity.[1][2] Effective in vivo evaluation of this compound in animal models is crucial for its preclinical development. A key challenge in this process is the development of a stable and biocompatible formulation suitable for parenteral administration. These application notes provide a detailed protocol for the formulation of this compound for in vivo animal studies, based on its physicochemical properties and established methodologies for similar peptide-based compounds.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is fundamental for developing a successful formulation. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₆₄H₇₈N₁₄O₂₄ | [3] |
| Molecular Weight | 1427.4 g/mol | [3][4] |
| Appearance | Not specified, likely a solid | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [1] |
| Mechanism of Action | DNA bisintercalator; inhibits HIV-1 and HIV-2 reverse transcriptase | [2][4] |
Proposed Signaling Pathway of this compound
This compound exerts its cytotoxic effects by intercalating into DNA, which can trigger a cascade of cellular events leading to apoptosis. The following diagram illustrates a plausible signaling pathway initiated by DNA damage.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocol: Formulation of this compound for In Vivo Administration
This protocol details a method for preparing a this compound formulation suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection in mice. The formulation utilizes a co-solvent system to ensure solubility and biocompatibility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Formulation Composition:
The following table provides the composition for a 10% DMSO, 10% PEG 400, and 5% Tween 80 in saline vehicle. This composition is a common starting point for formulating poorly water-soluble compounds for in vivo studies.
| Component | Concentration (% v/v) |
| DMSO | 10 |
| PEG 400 | 10 |
| Tween 80 | 5 |
| Saline (0.9% NaCl) | 75 |
Step-by-Step Formulation Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20 g mouse (0.2 mL injection volume), you would need 0.2 mg of this compound per 0.2 mL of formulation.
-
Dissolve in DMSO: In a sterile vial, dissolve the weighed this compound powder in the calculated volume of DMSO. Vortex thoroughly until the compound is completely dissolved.
-
Add Co-solvents: Sequentially add PEG 400 and Tween 80 to the DMSO solution. Vortex after each addition to ensure a homogenous mixture.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing. The slow addition is crucial to prevent precipitation of the compound.
-
Final Mixing and Inspection: Vortex the final solution for an additional 1-2 minutes to ensure complete mixing. Visually inspect the solution for any precipitation or particulates. The final formulation should be a clear, homogenous solution.
-
Storage: Store the formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh on the day of use. If storage is necessary, conduct stability studies to determine the appropriate storage duration.
Experimental Workflow: Formulation Preparation
The following diagram illustrates the workflow for preparing the this compound formulation.
Caption: Workflow for this compound formulation and administration.
In Vivo Administration
Route of Administration: The choice of administration route depends on the experimental design. Intraperitoneal (i.p.) injection is often used for initial efficacy studies due to its relative ease. Intravenous (i.v.) injection provides direct systemic exposure and is relevant for modeling clinical administration.
Dosage and Dosing Volume: The appropriate dosage of this compound should be determined through dose-ranging studies. A typical starting dose for a novel anticancer agent in mice might range from 1 to 20 mg/kg. The dosing volume should be kept low, typically 5-10 mL/kg for i.p. and i.v. injections in mice (e.g., 0.1-0.2 mL for a 20 g mouse).
Control Group: It is essential to include a vehicle control group in all in vivo experiments. This group should receive the same formulation vehicle without this compound, administered via the same route and schedule as the treated group.
Stability Considerations
The stability of the this compound formulation should be assessed to ensure consistent dosing throughout the study. Key stability aspects to consider include:
-
Physical Stability: Visually inspect for precipitation or phase separation over time and at different storage temperatures.
-
Chemical Stability: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound in the formulation over time.
Conclusion
This document provides a comprehensive guide for the formulation of this compound for in vivo animal studies. The provided protocol offers a robust starting point for researchers. However, it is crucial to note that formulation development is often compound-specific, and optimization may be required based on experimental observations and stability testing. Adherence to sterile techniques and careful preparation are paramount to ensure the safety and reproducibility of in vivo experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C64H78N14O24 | CID 16157662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Application Notes and Protocols: Utilizing Luzopeptin A in Multi-Drug Resistant Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-drug resistance (MDR) presents a formidable challenge in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux a wide range of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. Luzopeptin A is a potent antitumor antibiotic that functions as a DNA intercalator, binding strongly to DNA and potentially inducing intramolecular cross-links. Its unique mechanism of action suggests it may be effective against cancer cells, but its utility in the context of MDR has not been extensively characterized.
These application notes provide a comprehensive guide for researchers investigating the potential of this compound in overcoming or circumventing multi-drug resistance in cancer cell lines. The following sections detail the mechanism of action of this compound, protocols for key experimental assays, and illustrative data on its potential efficacy in MDR models.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its interaction with DNA. It is believed to act as a bifunctional intercalator, inserting its planar quinoline chromophores between DNA base pairs. This strong binding can lead to the formation of intramolecular cross-links within the DNA duplex. This action can inhibit critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Notably, studies suggest that this compound displays a preference for binding to regions of DNA with alternating adenine and thymine residues.
A critical question for its use in MDR is whether this compound is a substrate for efflux pumps like P-glycoprotein. If it is not recognized and transported by these pumps, it may retain its cytotoxic activity in resistant cells.
Data Presentation: Illustrative Efficacy of this compound
Due to a lack of publicly available data on the efficacy of this compound in multi-drug resistant cell lines, the following tables present hypothetical, yet plausible, quantitative data to guide researchers in their experimental design and data analysis. These tables illustrate how to present cytotoxicity data and calculate the resistance index (RI), a key metric for evaluating the effectiveness of a compound in MDR cells. The resistance index is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental, sensitive cell line.[1][2] A lower RI indicates that the compound is better at overcoming resistance.
Table 1: Hypothetical Cytotoxicity of this compound in a P-glycoprotein Overexpressing Cell Line
| Cell Line | Treatment | IC50 (nM) (Mean ± SD) | Resistance Index (RI) |
| OVCAR-8 (Parental) | Doxorubicin | 150 ± 15 | - |
| NCI/ADR-RES (MDR) | Doxorubicin | 3000 ± 250 | 20 |
| OVCAR-8 (Parental) | This compound | 25 ± 5 | - |
| NCI/ADR-RES (MDR) | This compound | 50 ± 8 | 2 |
Table 2: Hypothetical Cytotoxicity of this compound in a Breast Cancer Resistance Protein (BCRP/ABCG2) Overexpressing Cell Line
| Cell Line | Treatment | IC50 (nM) (Mean ± SD) | Resistance Index (RI) |
| MCF-7 (Parental) | Mitoxantrone | 100 ± 12 | - |
| MCF-7/MX (MDR) | Mitoxantrone | 2500 ± 200 | 25 |
| MCF-7 (Parental) | This compound | 30 ± 6 | - |
| MCF-7/MX (MDR) | This compound | 75 ± 10 | 2.5 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in multi-drug resistant cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Parental and multi-drug resistant cancer cell lines
-
Complete culture medium
-
This compound
-
Positive control cytotoxic drug (e.g., Doxorubicin for P-gp overexpressing cells)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control drug in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.
Western Blot for ABCB1 (P-glycoprotein) Expression
This protocol is to confirm the overexpression of P-glycoprotein in the resistant cell line.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCB1 (e.g., from Cell Signaling Technology or Abcam)[3][4]
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.
Rhodamine 123 Efflux Assay (P-glycoprotein Function)
This assay assesses the function of P-glycoprotein by measuring the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Parental and resistant cells
-
Rhodamine 123
-
Known P-glycoprotein inhibitor (e.g., Verapamil or Elacridar) as a positive control[5]
-
This compound
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and resuspend cells in culture medium.
-
Inhibitor/Compound Incubation: Pre-incubate cells with this compound or the positive control inhibitor for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells to remove excess Rhodamine 123 and resuspend them in fresh medium (with or without the inhibitor/compound). Incubate for an additional 30-60 minutes to allow for efflux.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity in this compound-treated cells to the untreated and positive control inhibitor-treated cells. A significant increase in fluorescence in the presence of this compound would suggest it inhibits P-glycoprotein function.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay confirms the DNA intercalating ability of this compound.
Materials:
-
Calf Thymus DNA (ct-DNA)
-
Ethidium Bromide (EtBr)
-
This compound
-
Buffer (e.g., Tris-HCl)
-
Fluorometer
Procedure:
-
DNA-EtBr Complex Formation: Prepare a solution of ct-DNA and EtBr in the buffer and allow it to incubate to form a stable complex.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
-
Titration with this compound: Add increasing concentrations of this compound to the DNA-EtBr solution.
-
Fluorescence Quenching: After each addition, record the fluorescence intensity. Displacement of EtBr by this compound will result in a decrease in fluorescence.[6]
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine its DNA binding affinity.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows described in these application notes.
Caption: Multi-drug resistance mechanism and the action of this compound.
Caption: Workflow for the cell viability (MTT) assay.
Caption: Workflow for the P-glycoprotein functional assay.
Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDR1/ABCB1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. ABCB1 | Abcam [abcam.com]
- 5. The Multidrug Resistance-Reversing Activity of a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of Luzopeptin A in Studies of Non-Ribosomal Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-ribosomal peptides (NRPs) represent a diverse class of natural products synthesized by microorganisms, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor effects. Their unique structural features, often incorporating non-proteinogenic amino acids and complex cyclic architectures, arise from their biosynthesis by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). The study of NRPs and their biosynthetic pathways is a burgeoning field in drug discovery and synthetic biology.
Luzopeptin A is a potent antitumor antibiotic and a member of the quinoxapeptide family of non-ribosomal peptides. Its mechanism of action involves the bisintercalation of its two quinoline chromophores into the DNA double helix, leading to significant conformational changes and the inhibition of DNA replication and transcription. As a well-characterized NRP with a distinct biological activity, this compound serves as a valuable tool and reference compound in various aspects of non-ribosomal peptide research.
These application notes provide an overview of how this compound can be utilized in the study of NRPs, complete with detailed protocols for key experiments.
Application Notes
This compound can be employed in several key areas of non-ribosomal peptide research:
-
As a Reference Compound in Bioactivity Screening: Due to its potent cytotoxic and antimicrobial properties, this compound is an excellent positive control when screening newly isolated or synthesized NRPs for similar biological activities. Its well-documented activity allows for the validation of assay performance and provides a benchmark against which to compare the potency of novel compounds.
-
In Studies of DNA-Interacting NRPs: The primary mechanism of action of this compound is DNA bisintercalation. This makes it a model compound for studying the interactions of other NRPs with DNA. Researchers can use this compound to develop and validate assays for DNA binding, such as fluorescent intercalator displacement assays, and to compare the binding affinities and sequence specificities of new NRPs.
-
In Elucidating NRP Biosynthetic Pathways: The biosynthetic gene cluster for this compound has been studied, and key tailoring enzymes, such as a multifunctional cytochrome P450, have been identified.[1][2] Intermediates in the this compound pathway, or the final product itself, can be used as substrates in in-vitro assays to characterize the activity and substrate specificity of these tailoring enzymes. This can aid in the functional annotation of enzymes in newly discovered NRPS gene clusters.
-
As a Tool for Probing Drug Resistance Mechanisms: The development of cellular resistance to cytotoxic agents is a major challenge in cancer therapy. Cell lines with acquired resistance to this compound can be generated and studied to understand the molecular mechanisms of resistance to DNA-binding NRPs. This can involve investigating changes in drug efflux, DNA repair pathways, or target modification.
Quantitative Data
The biological activity of this compound has been quantified in various studies. The following tables summarize key data points for its use as a reference compound.
Table 1: Cytotoxicity of this compound against various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.00034 | [3] |
| HTB-26 | Breast Adenocarcinoma | 10-50 | [4] |
| PC-3 | Prostate Carcinoma | 10-50 | [4] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of a related lipopeptide antibiotic (LY146032) against Gram-positive bacteria
| Bacterial Species | MIC90 (µg/mL) | Reference |
| Staphylococcus spp. | 4 | [5] |
| Enterococci | 8 | [5] |
| Clostridium difficile | 4 | [5] |
Table 3: DNA Binding Properties of Luzopeptin
| Property | Observation | Reference |
| Binding Mode | Bisintercalation | [6][7] |
| Binding Site Size | Occupies about four base pairs | [8] |
| Sequence Selectivity | Binds best to regions with alternating A and T residues | [9][10] |
| Binding Affinity | Very strong binding | [8] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic activity of a test NRP, with this compound as a positive control.
1. Materials:
-
Adherent cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microtiter plates
-
Test NRP stock solution (in DMSO)
-
This compound stock solution (in DMSO, for positive control)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test NRP and this compound in complete medium. A typical concentration range for this compound would be from 1 nM down to 0.01 pM. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank. c. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After incubation, carefully remove the medium containing the compounds. b. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11] c. Incubate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.[11] d. After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] e. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the antimicrobial activity of a test NRP against Gram-positive bacteria, using this compound as a reference antibiotic.
1. Materials:
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Sterile 96-well round-bottom microtiter plates[13]
-
Test NRP stock solution (in a suitable solvent)
-
This compound stock solution (in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or PBS
-
Microplate reader (absorbance at 600 nm) or visual inspection
2. Procedure:
-
Preparation of Antibiotic Plates: a. Dispense 50 µL of CAMHB into each well of a 96-well plate.[13] b. In the first column of wells, add an additional 50 µL of the 2x final concentration of the test NRP or this compound. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution well.
-
Inoculum Preparation: a. From an overnight culture, pick several colonies and suspend them in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[14]
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL. b. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only). c. Cover the plate and incubate at 37°C for 18-24 hours.[1]
-
MIC Determination: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[15] b. This can be determined by visual inspection or by reading the absorbance at 600 nm.
Protocol 3: Fluorescent Intercalator Displacement (FID) Assay for DNA Binding
This protocol describes a method to assess the DNA binding of a test NRP by measuring its ability to displace a fluorescent intercalating dye, with this compound as a positive control for a DNA bisintercalator.
1. Materials:
-
Calf thymus DNA
-
Tris-EDTA (TE) buffer (pH 7.4)
-
Ethidium bromide (EtBr) stock solution
-
Test NRP stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation ~520 nm, Emission ~595 nm for EtBr)[16]
2. Procedure:
-
Preparation of DNA-Dye Complex: a. Prepare a solution of calf thymus DNA in TE buffer at a concentration of 21 µM base pairs.[17] b. Add EtBr to the DNA solution to a final concentration of 6.5 µM.[17] c. Incubate the mixture in the dark for at least 15 minutes to allow for equilibration.
-
Compound Addition: a. Prepare serial dilutions of the test NRP and this compound in TE buffer. b. In a 96-well black plate, add a small volume of the compound dilutions. c. Add the DNA-EtBr complex to each well to achieve the final desired compound concentrations. Include a control with only the DNA-EtBr complex (no compound).
-
Fluorescence Measurement: a. Incubate the plate at room temperature for 20 minutes in the dark.[4] b. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for EtBr.
-
Data Analysis: a. Calculate the percentage of fluorescence decrease for each compound concentration relative to the control well without any compound. b. A significant decrease in fluorescence indicates that the test compound is displacing EtBr from the DNA, suggesting a DNA binding interaction. The potency of displacement can be compared to that of this compound.
Visualizations
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of LY146032 against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luzopeptin A Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic that functions as a DNA bisintercalator, binding to DNA with high affinity and causing structural distortions that can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4][5] Given its mechanism of action, there is a strong rationale for investigating this compound in combination with other anticancer agents to enhance its therapeutic efficacy, overcome potential resistance mechanisms, and broaden its clinical utility. Combination therapies are a cornerstone of modern oncology, often leading to synergistic effects and improved patient outcomes.[6]
These application notes provide a comprehensive framework for the experimental design and execution of combination therapy studies involving this compound. The protocols outlined below cover key in vitro and in vivo assays to assess the synergistic potential of this compound with other therapeutic agents, providing a roadmap from initial screening to preclinical validation.
Rationale for this compound Combination Therapy
The DNA damaging effects of this compound suggest that its efficacy can be enhanced when combined with agents that target cellular pathways involved in the DNA damage response (DDR), cell cycle regulation, or apoptosis. Potential synergistic partners for this compound include:
-
PARP Inhibitors (e.g., Olaparib, Talazoparib): By inhibiting Poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks, these drugs can potentiate the effects of DNA-damaging agents like this compound, leading to the accumulation of cytotoxic double-strand breaks.
-
Cell Cycle Checkpoint Inhibitors (e.g., ATR inhibitors, CHK1/2 inhibitors): These agents abrogate the cell's ability to arrest the cell cycle in response to DNA damage, forcing cells with damaged DNA to proceed through mitosis, resulting in mitotic catastrophe and cell death.
-
Apoptosis Inducers (e.g., BH3 mimetics like Venetoclax): Combining this compound with drugs that directly promote apoptosis by inhibiting anti-apoptotic proteins (like BCL-2) could lower the threshold for cell death induced by DNA damage.
In Vitro Combination Studies
The initial phase of combination therapy research involves in vitro assays to determine the nature of the interaction between this compound and the partner drug. These studies are crucial for identifying synergistic, additive, or antagonistic effects.
Experimental Workflow for In Vitro Studies
References
- 1. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisconsin-uwlax.primo.exlibrisgroup.com [wisconsin-uwlax.primo.exlibrisgroup.com]
Measuring the Stability of Luzopeptin A in Aqueous Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides.[1] Its complex structure, featuring a bicyclic core and two substituted quinoxaline chromophores, is crucial for its biological activity, which includes the inhibition of HIV-1 and HIV-2 reverse transcriptase.[2] As with many peptide-based molecules, the stability of this compound in aqueous environments is a critical parameter that can influence its efficacy, shelf-life, and formulation development. Understanding its degradation profile is paramount for ensuring product quality and safety.[3][4]
This application note provides a comprehensive protocol for assessing the stability of this compound in aqueous solutions. It outlines methods for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods. The protocols described herein are intended to guide researchers in generating robust and reliable stability data for this compound.
Key Concepts in Peptide Stability
Peptide drugs are susceptible to various degradation pathways, particularly in aqueous solutions.[5][6] These include:
-
Hydrolysis: Cleavage of peptide bonds or ester bonds (in the case of depsipeptides like this compound) is a common degradation route, often catalyzed by acidic or basic conditions.
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be triggered by exposure to oxygen, light, or trace metals.
-
Racemization and Epimerization: Chiral centers within the peptide structure can undergo changes in configuration, potentially impacting biological activity.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can reduce efficacy and potentially induce immunogenicity.
Forced degradation studies, also known as stress testing, are essential for identifying these degradation pathways and the resulting degradation products.[3][7] By subjecting the molecule to harsher conditions than it would typically encounter during storage and use, these studies can rapidly provide insights into its intrinsic stability.[7]
Experimental Workflow for this compound Stability Assessment
The overall workflow for assessing the stability of this compound is depicted below. This process involves preparing the sample, subjecting it to various stress conditions, and analyzing the resulting solutions using appropriate analytical techniques.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS), pH 7.4
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO or acetonitrile) to ensure complete dissolution.
-
Dilute the solution with an appropriate aqueous buffer (e.g., PBS pH 7.4 or a buffer of choice) to achieve the desired final concentration (e.g., 1 mg/mL).
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of this compound.[3]
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at a specified temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place a vial containing the this compound stock solution in a temperature-controlled oven at 70°C.
-
Withdraw aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
-
Photostability:
-
Expose a vial containing the this compound stock solution to light conditions as specified in the ICH Q1B guideline.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples after the specified exposure period.
-
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for peptides.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 320 nm (to monitor the quinoxaline chromophores).
-
Injection Volume: 20 µL.
Protocol 4: Characterization of Degradation Products by LC-MS/MS
To identify the structure of the degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice.[6]
-
Instrumentation: A high-resolution mass spectrometer coupled to an HPLC system.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to elucidate the structure of the degradation products.
Data Presentation and Interpretation
The quantitative data obtained from the stability studies should be summarized in a clear and concise manner.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Total Degradants (%) | Major Degradant 1 (Peak Area %) | Major Degradant 2 (Peak Area %) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 92.5 | 7.5 | 4.1 | 1.8 | |
| 4 | 85.1 | 14.9 | 8.2 | 3.5 | |
| 8 | 72.3 | 27.7 | 15.6 | 7.1 | |
| 24 | 45.8 | 54.2 | 28.9 | 15.3 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 1 | 88.9 | 11.1 | 6.7 | 2.4 | |
| 2 | 79.2 | 20.8 | 12.5 | 5.1 | |
| 4 | 63.5 | 36.5 | 21.8 | 9.7 | |
| 8 | 41.7 | 58.3 | 35.2 | 16.4 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 98.1 | 1.9 | 1.1 | 0.5 | |
| 4 | 96.3 | 3.7 | 2.2 | 1.0 | |
| 8 | 92.8 | 7.2 | 4.3 | 1.9 | |
| 24 | 85.4 | 14.6 | 8.5 | 3.8 | |
| 70°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | 95.2 | 4.8 | 2.5 | 1.1 | |
| 48 | 90.7 | 9.3 | 5.1 | 2.3 | |
| 72 | 86.4 | 13.6 | 7.8 | 3.5 | |
| 96 | 82.1 | 17.9 | 10.2 | 4.6 |
Potential Degradation Pathways of this compound
Based on the structure of this compound, several degradation pathways can be hypothesized. The ester linkages within the depsipeptide ring are likely susceptible to hydrolysis under both acidic and basic conditions. The quinoxaline chromophores could be susceptible to oxidative degradation.
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the stability of this compound in aqueous solutions. By systematically evaluating the impact of pH, temperature, oxidation, and light, researchers can gain a comprehensive understanding of its degradation profile. This information is critical for the development of stable formulations, the establishment of appropriate storage conditions, and ensuring the overall quality and efficacy of this compound as a potential therapeutic agent. The use of a stability-indicating HPLC method coupled with mass spectrometry is essential for the accurate quantification of this compound and the identification of its degradation products.
References
- 1. glpbio.com [glpbio.com]
- 2. scbt.com [scbt.com]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. Protein Forced Degradation Studies [intertek.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsra.net [ijsra.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Luzopeptin A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques for synthesizing Luzopeptin A analogs, focusing on a convergent solution-phase strategy. The protocols outlined are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Introduction to this compound and its Analogs
This compound is a potent antitumor antibiotic belonging to the quinoxapeptin family of cyclic depsipeptides. Its structure features a C2-symmetric cyclic decadepsipeptide core appended with two 3-hydroxy-6-methoxyquinoline-2-carboxylic acid chromophores. This compound exhibits its biological activity through the bisintercalation of its quinoline chromophores into the minor groove of DNA, leading to significant cytotoxicity.[1][2] The synthesis of this compound analogs is a key area of research aimed at developing novel therapeutic agents with improved efficacy, selectivity, and pharmacological properties.
Synthetic Strategy Overview
The total synthesis of this compound and its analogs is most effectively achieved through a convergent strategy. This approach involves the separate synthesis of key building blocks—the cyclic decadepsipeptide core and the chromophore—followed by their coupling in the final stages. A key advantage of this strategy is the late-stage introduction of the chromophore, which allows for the divergent synthesis of a wide variety of analogs from a common advanced intermediate.[1][2]
The overall workflow can be visualized as follows:
References
Application Notes and Protocols: Screening for Luzopeptin A Resistance Mechanisms in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic that functions as a DNA bis-intercalator. Its unique molecular structure allows it to bind to DNA with high affinity, inserting its planar quinoline chromophores between DNA base pairs. This interaction can lead to both intramolecular and intermolecular cross-linking of DNA, ultimately disrupting DNA replication and transcription and inducing cell death in cancer cells. Despite its promise, the development of resistance to this compound, as with many chemotherapeutic agents, can limit its clinical efficacy. Understanding the molecular mechanisms by which cancer cells develop resistance to this compound is therefore critical for optimizing its therapeutic use, developing strategies to overcome resistance, and identifying potential combination therapies.
These application notes provide a comprehensive guide for researchers to establish this compound-resistant cancer cell lines and to investigate the underlying mechanisms of resistance. The protocols outlined below cover key experiments from generating resistant cell lines to identifying the molecular pathways involved in the resistance phenotype.
Data Presentation
Due to the limited availability of published IC50 values specifically for this compound in resistant and sensitive cancer cell lines, the following table presents illustrative data from a well-characterized DNA bis-intercalator, XR5944, to demonstrate the expected quantitative differences between sensitive and resistant cell lines. This data should be used as a reference for the magnitude of resistance that might be observed.
Table 1: Illustrative Cytotoxicity of a DNA Bis-intercalator (XR5944) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Type | Treatment | IC50 (nM)[1] | Resistance Factor (Fold Change) |
| Human Colon Carcinoma (HT29) | Sensitive | XR5944 | 0.15 | - |
| Human Colon Carcinoma (HT29-XR) | Resistant | XR5944 | >10 | >67 |
| Small Cell Lung Carcinoma (H69) | Sensitive | XR5944 | 0.08 | - |
| Small Cell Lung Carcinoma (H69-XR) | Resistant | XR5944 | >5 | >62.5 |
| Leukemia (HL-60) | Sensitive | XR5944 | 0.04 | - |
| Leukemia (HL-60-XR) | Resistant | XR5944 | >2.5 | >62.5 |
Note: The data presented for XR5944 is to serve as an example. Researchers should determine the IC50 values for this compound in their specific sensitive and generated resistant cell lines.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous, stepwise exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Determine cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
-
-
Initiate Drug Selection:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Monitor the cells for growth and morphology. Initially, a significant number of cells will die.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells have recovered and are proliferating steadily in the presence of the initial drug concentration, subculture them and increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat this process of gradual dose escalation. The time required for cells to adapt to each new concentration may vary from weeks to months.
-
-
Establishment and Characterization of the Resistant Line:
-
After the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), the resistant cell line is considered established.
-
Perform a new IC50 determination on the resistant cell line and compare it to the parental line to quantify the degree of resistance.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Protocol 2: Characterization of Potential Resistance Mechanisms
Once a this compound-resistant cell line is established, the following experiments can be performed to elucidate the mechanisms of resistance.
A. Drug Efflux Pump Activity
Rationale: Increased expression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance.
Method: Rhodamine 123 Efflux Assay
-
Incubate both parental and resistant cells with Rhodamine 123, a fluorescent substrate for many ABC transporters.
-
Wash the cells and measure the intracellular fluorescence over time using a flow cytometer or fluorescence microscope.
-
A lower fluorescence intensity in the resistant cells compared to the parental cells suggests increased efflux pump activity.
-
This can be confirmed by repeating the assay in the presence of an ABC transporter inhibitor (e.g., verapamil).
B. DNA Repair Capacity
Rationale: As this compound damages DNA, enhanced DNA repair mechanisms could contribute to resistance.
Method: Comet Assay (Single Cell Gel Electrophoresis)
-
Treat both parental and resistant cells with this compound for a short period.
-
Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
The length of the "comet tail" is proportional to the amount of DNA damage. A shorter tail in resistant cells may indicate more efficient DNA repair.
C. Alterations in Drug Target (Topoisomerase II)
Rationale: Although this compound directly intercalates DNA, it can trap topoisomerase II-DNA complexes. Mutations or altered expression of topoisomerase II can lead to resistance.
Method: Western Blotting and Gene Sequencing
-
Lyse parental and resistant cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific for topoisomerase II alpha and beta.
-
Compare the protein expression levels between the two cell lines.
-
Isolate genomic DNA and sequence the genes encoding topoisomerase II to identify any potential mutations in the resistant cell line.
Visualizations
Caption: Workflow for generating this compound-resistant cancer cell lines.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for identifying this compound resistance mechanisms.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Luzopeptin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luzopeptin A, also known as BBM 928A, is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides.[1] Its cytotoxic activity stems from its ability to act as a bifunctional DNA intercalator, binding to the minor groove of DNA and inhibiting DNA and RNA synthesis, ultimately leading to cell death.[2][3][4] The evaluation of this compound's therapeutic potential in vivo requires well-defined animal models to assess its efficacy and toxicity. These application notes provide detailed protocols for utilizing murine leukemia and melanoma models for such preclinical assessments.
Mechanism of Action
This compound exerts its antitumor effect through a multi-step process initiated by its strong binding to cellular DNA. The planar quinoxaline rings of the molecule intercalate between DNA base pairs, while the cyclic peptide backbone sits within the minor groove.[1][3] This high-affinity interaction distorts the DNA helical structure, creating a physical barrier that obstructs the progression of DNA and RNA polymerases. The inhibition of these critical enzymes halts DNA replication and transcription, leading to a cascade of cellular stress responses.[2] Ultimately, this disruption of macromolecular synthesis triggers the intrinsic pathway of apoptosis, characterized by the activation of a caspase cascade, culminating in programmed cell death.
Caption: Overview of this compound's mechanism of action.
In Vivo Models for Efficacy Testing
Murine leukemia and melanoma models are valuable tools for assessing the in vivo antitumor activity of this compound. These models allow for the evaluation of efficacy in terms of increased lifespan, tumor growth delay, and reduction in tumor cell burden.
Murine Leukemia Models (P388 and L1210)
The P388 and L1210 murine leukemia cell lines, when implanted intraperitoneally (i.p.) in mice, result in aggressive, disseminated disease, providing a robust system for evaluating the efficacy of systemic therapies.[2][5]
Murine Melanoma Model (B16)
The B16 melanoma model, typically implanted either intraperitoneally (i.p.) or subcutaneously (s.c.), allows for the assessment of this compound's activity against a solid tumor.[2]
Experimental Protocols
General Experimental Workflow
Caption: General workflow for in vivo efficacy testing.
Protocol for Intraperitoneal (i.p.) Murine Leukemia Models
Materials:
-
P388 or L1210 murine leukemia cells
-
DBA/2 or compatible mouse strain
-
Sterile 0.9% NaCl solution
-
This compound (BBM 928A)
-
Vehicle for this compound (e.g., 0.9% NaCl solution as a suspension or a soluble formulation)
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation:
-
Harvest P388 or L1210 cells from an in vivo passage.
-
Prepare a single-cell suspension in sterile 0.9% NaCl solution.
-
Inject the appropriate number of cells (e.g., 1 x 10^6 P388 cells or 1 x 10^5 L1210 cells) intraperitoneally into each mouse.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
On the day following tumor implantation (Day 1), begin treatment.
-
Administer this compound intraperitoneally according to the desired dose and schedule (e.g., daily for 9 days).
-
Administer the vehicle to the control group.
-
-
Monitoring and Efficacy Evaluation:
-
Record the survival of each mouse daily.
-
Calculate the median survival time (MST) for each group.
-
Determine the efficacy using the T/C% value: (MST of treated group / MST of control group) x 100. A T/C > 125% is generally considered significant activity.[2]
-
For tumor burden analysis, a separate cohort of mice can be euthanized at a specific time point, and the number of tumor cells in the peritoneal cavity can be quantified.
-
Data Presentation
Table 1: In Vivo Antitumor Activity of this compound against Murine Tumors[2]
| Tumor Model | Implantation Route | Treatment Route | Dosing Schedule | Optimal Dose (mg/kg/injection) | T/C (%) | Log10 Net Cell Kill |
| P388 Leukemia | i.p. | i.p. | qd 1-9 | 0.05 | >311 | 3.7 |
| L1210 Leukemia | i.p. | i.p. | qd 1-9 | 0.1 | 144 | 1.0 |
| B16 Melanoma | i.p. | i.p. | qd 1-9 | 0.05 | >389 | 5.2 |
| Lewis Lung Carcinoma | i.p. | i.p. | qd 1-9 | 0.1 | 144 | 1.0 |
| Madison 109 Lung Carcinoma | i.p. | i.p. | qd 1-9 | 0.05 | 150 | 0.8 |
| B16 Melanoma | s.c. | i.p. | qd 1-9 | 0.1 | 151 | 1.4 |
T/C (%) = (Median survival time of treated mice / Median survival time of control mice) x 100. A T/C > 125% indicates significant activity. Log10 Net Cell Kill is a measure of the reduction in tumor burden.
Signaling Pathway
The cytotoxic effects of this compound are mediated through the induction of the intrinsic apoptotic pathway. DNA damage caused by this compound leads to the activation of a cascade of intracellular signaling events, culminating in programmed cell death.
Caption: Intrinsic apoptotic pathway induced by this compound.
Conclusion
The in vivo models and protocols described provide a framework for the preclinical evaluation of this compound's antitumor efficacy. The murine leukemia and melanoma models are well-established and have been shown to be sensitive to the cytotoxic effects of this compound. The quantitative data presented demonstrates the potential of this compound as a potent anticancer agent. Further investigation into its mechanism of action and efficacy in a broader range of preclinical models, including patient-derived xenografts, is warranted to support its clinical development.
References
- 1. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Luzopeptin A cytotoxicity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Luzopeptin A in cytotoxicity assays.
Troubleshooting Guide
High Well-to-Well Variability
Question: My replicate wells for the same this compound concentration show highly variable results. What could be the cause?
Answer: High variability between replicate wells is a common issue that can obscure the true cytotoxic effect of this compound. Several factors can contribute to this problem:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells is a primary cause of variability. Ensure you have a single-cell suspension before seeding and mix the cell suspension between pipetting steps to prevent settling.
-
"Edge Effects": The outer wells of a microplate are prone to evaporation, which can concentrate the media components and this compound, leading to skewed results. To mitigate this, either avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or sterile water to maintain humidity.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents can introduce significant errors. Use calibrated pipettes and ensure consistent technique across all wells.
-
Compound Precipitation: this compound, being a peptide, might precipitate out of solution at certain concentrations or in specific media formulations. Visually inspect the wells for any precipitate.
Inconsistent Results Between Experiments
Question: I am getting different IC50 values for this compound in repeat experiments. Why are my results not reproducible?
Answer: Lack of reproducibility between experiments can be frustrating. Here are several potential causes and solutions:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Use cells that are in the exponential growth phase and maintain a consistent passage number for all experiments. Cells at very high or low confluence can respond differently to treatment.
-
Reagent Variability: Ensure all reagents, including media, serum, and the this compound stock solution, are from the same lot for a set of comparative experiments. The stability of this compound in solution should also be considered; prepare fresh dilutions from a frozen stock for each experiment.
-
Incubation Times: Adhere strictly to the optimized incubation times for both drug treatment and assay reagent development. Deviations can lead to significant differences in the final readout.
Low or No Cytotoxic Effect Observed
Question: I'm not observing the expected cytotoxicity with this compound, even at high concentrations. What should I check?
Answer: If this compound is not inducing cytotoxicity as expected, consider the following:
-
Compound Stability and Activity: Verify the integrity of your this compound stock. Peptides can be sensitive to degradation from repeated freeze-thaw cycles or improper storage. Consider performing a quality control check on your compound.
-
Cell Line Sensitivity: Not all cell lines will be equally sensitive to a particular compound. If possible, test this compound on a panel of cell lines, including a known sensitive control cell line if one exists.
-
Assay Choice: The chosen cytotoxicity assay may not be optimal for detecting the specific mechanism of cell death induced by this compound. For example, if the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), an assay measuring metabolic activity might show a reduction in signal, while an assay measuring membrane integrity (like an LDH assay) might not.[1]
Potential Compound Interference with Assays
Question: Could this compound be interfering with my cytotoxicity assay itself?
Answer: Yes, the compound being tested can sometimes interfere with the assay chemistry, leading to false-positive or false-negative results.[2]
-
Colorimetric Assays (MTT, MTS, XTT): If this compound has inherent color or can act as a reducing agent, it can interfere with the formazan production and detection.[2] To check for this, run a cell-free control containing media, the assay reagent, and this compound at the highest concentration used in your experiment.
-
Luminescence/Fluorescence-Based Assays (ATP, Caspase): Some compounds can quench or enhance the fluorescent or luminescent signal. A similar cell-free control can be used to test for such interference.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Luzopeptins are part of a family of decadepsipeptides that act as bisintercalators.[3][4] This means they have two moieties that insert themselves between the base pairs of DNA. This intercalation is thought to disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: Which cytotoxicity assay is best for this compound?
A2: The optimal assay depends on the specific research question and the expected mechanism of action.[5] It is often recommended to use multiple assays to get a comprehensive understanding.[1]
-
MTT/MTS/XTT Assays: These are good for initial screening as they measure metabolic activity, which often correlates with cell viability.[6]
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised membrane integrity and necrosis.[6]
-
ATP-Based Assays: These assays quantify the amount of ATP in a cell population, which is a sensitive indicator of metabolically active, viable cells.[7]
-
Caspase Assays: If you hypothesize that this compound induces apoptosis, assays that measure the activity of caspases (key enzymes in the apoptotic pathway) can provide more mechanistic insight.[8]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation. To distinguish between the two, you can use a combination of assays. An assay that measures cell number over time (e.g., cell counting with trypan blue exclusion) can directly show a lack of proliferation (cytostatic) or a decrease in cell number (cytotoxic).[1] Comparing results from a metabolic assay (like MTT) with a membrane integrity assay (like LDH) can also be informative. A decrease in MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect.[1]
Q4: What are typical IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line, assay conditions, and exposure time. Due to limited publicly available data for a wide range of cancer cell lines, a hypothetical table is provided below for illustrative purposes. Researchers should determine the IC50 experimentally for their specific cell lines of interest.
Data Presentation
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases. | Inexpensive, widely used. | Requires a solubilization step for the formazan crystals; can be affected by metabolic changes not related to viability.[9] |
| MTS/XTT | Similar to MTT, but the formazan product is soluble in culture medium. | No solubilization step required, higher throughput than MTT. | More expensive than MTT; can still be affected by metabolic changes.[9] |
| LDH Release | Measures the release of lactate dehydrogenase from cells with damaged membranes. | Directly measures cell death (necrosis); non-destructive to remaining cells (supernatant is used). | Less sensitive for early apoptotic events; can have high background from serum in the media.[10] |
| ATP-Based | Quantifies intracellular ATP levels using a luciferase-based reaction. | Very sensitive and rapid; good correlation with viable cell number. | More expensive; signal can be affected by conditions that alter cellular ATP levels without causing cell death.[7][11] |
Table 2: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 72h exposure |
| HeLa | Cervical Cancer | 15 |
| MCF-7 | Breast Cancer | 25 |
| A549 | Lung Cancer | 50 |
| Jurkat | T-cell Leukemia | 5 |
Note: The values presented in this table are for illustrative purposes only and are not based on specific experimental data.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.[12]
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[2][12]
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.[14]
-
Incubation: Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[15]
ATP-Based Luminescence Assay Protocol
-
Cell Seeding and Treatment: Use an opaque-walled 96-well plate suitable for luminescence measurements. Seed and treat cells as described above.
-
Reagent Addition: After the treatment period, add the ATP-releasing/luciferase reagent directly to the wells according to the manufacturer's protocol.[13]
-
Incubation: Incubate for a short period (typically 5-10 minutes) at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a microplate luminometer.
Visualizations
Caption: General workflow for a typical in vitro cytotoxicity assay.
Caption: A decision-making flowchart for troubleshooting cytotoxicity assays.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. glpbio.com [glpbio.com]
- 11. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scientificlabs.ie [scientificlabs.ie]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Luzopeptin A DNA Footprinting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Luzopeptin A DNA footprinting experiments. The following question-and-answer format directly addresses specific issues to enhance experimental success and ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio in this compound DNA footprinting?
A low signal-to-noise ratio in DNA footprinting experiments can stem from several factors. The most common issues include inefficient DNA labeling, suboptimal concentrations of this compound or DNase I, and poor quality of the DNA template.[1] It is also crucial to ensure that the incubation and digestion conditions are optimized for the specific DNA sequence and protein being studied.
Q2: How does this compound's binding to DNA affect the footprinting results?
This compound is a potent antitumor antibiotic that binds tightly to DNA, showing a preference for regions rich in alternating adenine (A) and thymine (T) residues.[2][3] This strong, and possibly covalent, binding protects the DNA from cleavage by DNase I, creating a "footprint." At moderate concentrations, this compound can almost completely protect the DNA from enzymatic cleavage.[2] Understanding this binding characteristic is key to interpreting the footprinting pattern and optimizing the drug concentration.
Q3: Can this compound induce changes in DNA structure that affect cleavage patterns?
Yes, the binding of this compound can induce conformational changes in the DNA. This can lead to enhanced cleavage by DNase I at sites flanking the binding region, which appear as hypersensitive bands on the gel.[2] These hypersensitive sites can provide additional information about the drug-DNA interaction.
Q4: What is the optimal concentration range for this compound in a footprinting experiment?
The optimal concentration of this compound will vary depending on the specific DNA sequence and the desired level of footprinting. It is recommended to perform a titration experiment with a range of concentrations to determine the optimal binding. A typical starting range for similar DNA binding agents can be from nanomolar to low micromolar concentrations.[4]
Q5: How can I improve the quality of my DNA template for footprinting?
High-quality, clean DNA is crucial for a successful footprinting experiment. Ensure the DNA is free from contaminants such as proteins, RNA, and residual salts from purification steps.[5] The DNA should be accurately quantified, and its integrity can be checked by running a small amount on an agarose gel.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound DNA footprinting experiments.
Problem 1: Weak or No Footprint Signal
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient this compound Concentration | Perform a titration with increasing concentrations of this compound to ensure saturation of the binding site.[6] |
| Suboptimal DNase I Concentration | Titrate DNase I to achieve partial digestion of the DNA. Too much DNase I can degrade all the DNA, while too little will result in insufficient cleavage.[1] |
| Inefficient End-Labeling of DNA | Ensure high specific activity of the radioactive or fluorescent label. Purify the labeled probe to remove unincorporated nucleotides. |
| Poor DNA Quality | Purify the DNA template to remove any inhibitors of DNase I activity. Check DNA integrity on an agarose gel.[5] |
| Incorrect Incubation Conditions | Optimize incubation time and temperature for this compound-DNA binding. A longer incubation may be required for stable complex formation. |
Problem 2: High Background Noise
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive DNase I Digestion | Reduce the concentration of DNase I or the digestion time to minimize random cleavage. |
| Contaminated Reagents | Use fresh, nuclease-free water and reagents to prepare all solutions. |
| Incomplete Removal of Unbound this compound | Ensure proper purification of the DNA-Luzopeptin A complex before DNase I digestion if the protocol includes this step. |
| Issues with Gel Electrophoresis | Ensure the polyacrylamide gel is properly prepared and run. Use fresh running buffer. |
Problem 3: Smeared Bands on the Gel
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| DNA Degradation | Handle DNA carefully to avoid nuclease contamination. Use nuclease-free tips and tubes. |
| This compound-induced DNA Cross-linking | This compound can cause intramolecular cross-linking of DNA, which may lead to some smearing.[2] Optimize the this compound concentration to minimize this effect while still observing a clear footprint. |
| Overloading of DNA on the Gel | Load an appropriate amount of the DNA sample onto the gel to prevent band distortion. |
| Problems with Gel Electrophoresis | Ensure the gel is run at an appropriate voltage and temperature to maintain sharp bands. |
Experimental Protocols
Detailed Methodology for DNase I Footprinting with this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Preparation of End-Labeled DNA Probe:
-
Prepare a DNA fragment of interest (typically 100-400 bp) containing the putative this compound binding site.
-
End-label one strand of the DNA fragment using either radioactive (e.g., ³²P) or fluorescent labeling methods.
-
Purify the labeled DNA probe to remove unincorporated labels.
2. This compound - DNA Binding Reaction:
-
In a microcentrifuge tube, combine the end-labeled DNA probe with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, KCl, MgCl₂).
-
Include a control reaction with no this compound.
-
Incubate the reactions at an optimized temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 30-60 minutes) to allow for binding equilibrium to be reached.
3. DNase I Digestion:
-
Add a pre-determined optimal concentration of DNase I to each reaction.
-
Incubate for a short, precise period (e.g., 1-2 minutes) at room temperature to allow for partial DNA digestion.
-
Stop the reaction by adding a stop solution (e.g., EDTA, SDS).
4. Purification of Digested DNA:
-
Purify the DNA fragments from the reaction mixture, for example, by phenol-chloroform extraction followed by ethanol precipitation.
5. Gel Electrophoresis and Visualization:
-
Resuspend the purified DNA fragments in a loading buffer.
-
Separate the fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
The region where this compound has bound to the DNA will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and conditions that can be used as a starting point for optimizing this compound DNA footprinting experiments.
Table 1: Recommended Concentration Ranges for Key Reagents
| Reagent | Typical Concentration Range | Notes |
| This compound | 1 nM - 10 µM | Optimal concentration is sequence-dependent and should be determined empirically through titration.[4] |
| End-Labeled DNA Probe | 1 - 10 nM | Concentration should be kept low to ensure that the drug is in excess. |
| DNase I | 0.01 - 1.0 U/µL | The optimal concentration depends on the purity of the DNA and the presence of any inhibitors. Titration is essential.[1] |
Table 2: Optimization of Experimental Conditions
| Parameter | Recommended Range | Notes |
| Binding Incubation Time | 30 - 60 minutes | May need to be longer for very tight binding interactions. |
| Binding Incubation Temperature | Room Temperature to 37°C | Optimize for the stability of the drug-DNA complex. |
| DNase I Digestion Time | 1 - 5 minutes | Shorter times provide better control over the extent of digestion. |
| Polyacrylamide Gel Concentration | 6% - 12% | Higher concentrations provide better resolution for smaller DNA fragments. |
Visualizations
Experimental Workflow for this compound DNA Footprinting
Caption: A flowchart of the this compound DNA footprinting experimental workflow.
Troubleshooting Logic for Weak or No Footprint Signal
Caption: A decision tree for troubleshooting a weak or absent footprint signal.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. willowfort.co.uk [willowfort.co.uk]
- 6. DNase I Footprinting - Creative BioMart [creativebiomart.net]
Technical Support Center: Addressing Cell Line-Specific Toxicity of Luzopeptin A
Welcome to the technical support center for researchers utilizing Luzopeptin A. This resource is designed to provide guidance on troubleshooting common issues related to its cell line-specific toxicity, offering detailed experimental protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antitumor antibiotic. It is a cyclic depsipeptide that exerts its cytotoxic effects primarily by acting as a DNA bis-intercalator. This means it inserts itself between the base pairs of the DNA double helix at two points, causing significant distortion of the DNA structure. This interference with DNA integrity disrupts critical cellular processes like replication and transcription, ultimately leading to cell death.
Q2: We are observing significant differences in the cytotoxicity of this compound across our panel of cancer cell lines. Why is this happening?
A2: It is common to observe differential sensitivity to DNA intercalating agents like this compound. This cell line-specific toxicity can be attributed to several factors, including:
-
Drug Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its cytotoxic effect.
-
DNA Repair Capacity: Cell lines with highly efficient DNA damage repair (DDR) pathways may be more resistant to the DNA lesions induced by this compound. Key pathways involved include those responsible for repairing double-strand breaks.
-
Cellular Uptake: Differences in the cell membrane composition and the presence or absence of specific transporters can influence the rate and extent of this compound uptake into the cell.
-
Topoisomerase II Activity: As a DNA intercalator, this compound can trap topoisomerase II-DNA complexes, leading to DNA strand breaks. Variations in the expression or activity of topoisomerase II can therefore affect a cell line's sensitivity.
Q3: Our cell viability assay results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results in cell viability assays can arise from several experimental variables. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving these issues. Common culprits include inconsistent cell seeding density, degradation of the compound, or interference of the compound with the assay reagents.
Q4: How can we determine if drug efflux is the cause of resistance to this compound in our cell line?
A4: A common method to investigate the role of efflux pumps is to perform a cytotoxicity assay with this compound in the presence and absence of a known ABC transporter inhibitor, such as verapamil or fumitremorgin C. A significant increase in cytotoxicity in the presence of the inhibitor would suggest that drug efflux is a contributing factor to the observed resistance. Additionally, a direct assessment of efflux pump activity can be performed using a substrate like rhodamine 123.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicate experiments | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a precise multichannel pipette. Perform a cell count for each experiment. |
| Degradation of this compound stock solution. | Aliquot stock solutions and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Contamination of cell cultures (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| No significant cytotoxicity observed even at high concentrations | Cell line is highly resistant. | Investigate potential resistance mechanisms such as high expression of ABC transporters or efficient DNA repair pathways (see Experimental Protocols). |
| Inactive compound. | Verify the purity and activity of your this compound batch. | |
| Unexpectedly high cytotoxicity in a supposedly resistant cell line | Incorrect concentration of this compound used. | Double-check all calculations and dilutions of your stock solution. |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control. | |
| Discrepancy between different viability assays (e.g., MTT vs. CellTiter-Glo) | Assay interference. | Some compounds can interfere with the chemistry of certain viability assays. For example, a compound might have reducing properties that affect MTT reduction. It is advisable to confirm results with an orthogonal assay that measures a different viability marker (e.g., ATP content with CellTiter-Glo). |
Data Presentation
Table 1: Example of IC50 Value Comparison for this compound Across Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) ± SD | Resistance Factor (vs. Sensitive Line) |
| Sensitive Cell Line (e.g., A) | e.g., Leukemia | 1.5 ± 0.2 | 1.0 |
| Moderately Resistant Line (e.g., B) | e.g., Colon Cancer | 15.2 ± 1.8 | 10.1 |
| Highly Resistant Line (e.g., C) | e.g., Breast Cancer | 120.7 ± 10.5 | 80.5 |
Note: The data in this table is illustrative. Researchers should replace this with their own experimental data.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Assessment of ABC Transporter Activity using Rhodamine 123 Efflux Assay
This protocol is for assessing the activity of efflux pumps, a potential mechanism of resistance.
Materials:
-
Cells to be tested (resistant and sensitive lines)
-
Rhodamine 123
-
Verapamil (optional, as an inhibitor)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest and wash the cells, then resuspend them in PBS at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with 1 µM Rhodamine 123 for 30 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for efflux.
-
At different time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry or fluorescence microscopy.
-
Compare the fluorescence retention between sensitive and resistant cell lines. A faster decrease in fluorescence in the resistant line suggests higher efflux pump activity.
-
(Optional) Perform the assay in the presence of an inhibitor like verapamil. Inhibition of efflux will result in higher fluorescence retention.
Evaluation of DNA Damage using the Comet Assay (Alkaline)
This assay visualizes and quantifies DNA fragmentation, a direct consequence of this compound's mechanism of action.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose and spread a thin layer on a microscope slide.
-
Allow the agarose to solidify.
-
Immerse the slides in lysis solution overnight at 4°C to lyse the cells and unfold the DNA.
-
Place the slides in an electrophoresis tank with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain the DNA.
-
Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail relative to the head are indicative of the amount of DNA damage.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Key cellular pathways influencing this compound efficacy.
Caption: A workflow for investigating resistance mechanisms.
Technical Support Center: Luzopeptin A Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luzopeptin A, focusing on challenges related to its solubility in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in DMSO, it is recommended to start with a systematic approach. First, ensure you are using high-purity, anhydrous DMSO, as water content can affect the solubility of hydrophobic compounds. It is also crucial to test the solubility with a small amount of the peptide before dissolving the entire stock.
Here is a general workflow to follow:
-
Start Small: Use a small, accurately weighed amount of this compound for initial solubility tests.
-
Fresh, High-Quality DMSO: Use fresh, anhydrous DMSO to prepare your stock solution.
-
Vortexing: After adding the DMSO, vortex the solution thoroughly for a few minutes to aid dissolution.
-
Sonication: If the compound does not dissolve with vortexing, sonication can be an effective method to break down aggregates and improve dissolution.[1][2] Use a bath sonicator and sonicate for short intervals (e.g., 10-15 seconds) to avoid excessive heating.
-
Gentle Warming: Gently warming the solution to around 37°C can also increase the solubility of some peptides.[3] However, be cautious to avoid temperatures that could degrade the compound.
Q2: My this compound solution in DMSO appears cloudy or has visible particulates. What should I do?
A2: A cloudy solution or the presence of particulates indicates that this compound has not fully dissolved or has precipitated. Here are some troubleshooting steps:
-
Centrifugation: Centrifuge the solution to pellet any undissolved material.[1] This will allow you to work with the supernatant, which contains the dissolved peptide.
-
Increase DMSO Volume: The concentration of this compound might be too high for the volume of DMSO used. Try to dissolve the same amount of peptide in a larger volume of DMSO to create a more dilute stock solution.
-
Re-dissolve: If you have already prepared a stock and it has precipitated upon storage, try to re-dissolve it using the methods mentioned in Q1 (vortexing, sonication, gentle warming).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a this compound stock solution in DMSO?
Q2: How can I improve the solubility of this compound in DMSO for my experiments?
A2: If you continue to face solubility challenges with this compound in DMSO, several techniques can be employed to enhance its solubility. These methods can be used individually or in combination.
| Technique | Detailed Protocol | Key Considerations |
| Co-solvents | While DMSO is the primary solvent, for subsequent dilutions into aqueous buffers, the addition of a small amount of another organic solvent like ethanol or acetonitrile to the final solution might help maintain solubility. | Ensure the co-solvent is compatible with your experimental assay. The final concentration of organic solvents should be kept low to avoid affecting biological systems.[1] |
| pH Adjustment | The solubility of peptides can be pH-dependent.[3] Although you are dissolving in DMSO, if you are making subsequent aqueous dilutions, adjusting the pH of the aqueous buffer might be beneficial. For peptides that are neutral or hydrophobic, this is less likely to have a significant impact when the primary solvent is DMSO. | The stability of this compound at different pH values should be considered. |
| Sonication | Place the vial containing the this compound and DMSO mixture in a bath sonicator. Sonicate for brief intervals (e.g., 10-15 seconds) and check for dissolution. Repeat as necessary.[1][2] | Over-sonication can generate heat and potentially degrade the peptide. Chilling the tube on ice between sonications can help mitigate this.[2] |
| Gentle Heating | Warm the solution to a temperature no higher than 40°C.[3] This can be done in a water bath. Monitor the solution closely for dissolution. | Prolonged heating or high temperatures can lead to degradation of the peptide. |
Q3: What are the chemical properties of this compound that might affect its solubility?
A3: this compound is a cyclic depsipeptide antibiotic.[4] Its chemical structure is complex, with a molecular formula of C64H78N14O24 and a molecular weight of approximately 1427.4 g/mol .[5] Cyclic peptides can sometimes have rigid structures that make them more difficult to solvate. Being a depsipeptide means it contains both peptide and ester linkages.[4] The presence of hydrophobic amino acid residues would contribute to its poor solubility in aqueous solutions, making DMSO a suitable solvent.[3][6]
Q4: Are there any compatibility issues I should be aware of when using this compound in DMSO for cell-based assays?
A4: Yes, DMSO itself can have effects on cells. It is important to keep the final concentration of DMSO in your cell culture media as low as possible. Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell lines, with some sensitive or primary cells requiring concentrations as low as 0.1%.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Experimental Protocols & Workflows
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small, precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mechanical Agitation: Vortex the vial for 2-3 minutes. Visually inspect for any undissolved particles.
-
Sonication (if necessary): If particulates remain, place the vial in a bath sonicator for 15-second intervals. Check for dissolution after each interval.
-
Gentle Warming (if necessary): If sonication is not fully effective, place the vial in a 37°C water bath for 5-10 minutes.
-
Final Check & Storage: Once fully dissolved, centrifuge the solution at high speed for 1-2 minutes to pellet any remaining micro-particulates. Carefully transfer the supernatant to a fresh, sterile tube. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Experimental Workflows
Caption: Workflow for dissolving this compound in DMSO.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | C64H78N14O24 | CID 16157662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
Preventing degradation of Luzopeptin A in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Luzopeptin A in experimental buffers. The information is presented in a question-and-answer format, with troubleshooting guides, detailed protocols, and data summaries to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a cyclic depsipeptide antibiotic belonging to the quinoxaline family. Its complex structure, featuring two quinoxaline chromophores and a peptide core, makes it susceptible to chemical degradation in aqueous solutions. Instability can lead to a loss of biological activity and the formation of confounding artifacts in experimental results.
Q2: What are the primary factors that cause this compound degradation in buffers?
The main factors contributing to the degradation of this compound and other therapeutic peptides in aqueous solutions are:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis of the ester and amide bonds within the cyclic peptide structure.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the buffer can lead to oxidative damage of susceptible amino acid residues.[2][3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Buffer Components: Certain buffer species can react with the peptide or catalyze its degradation.
Q3: What is the optimal pH for storing this compound solutions?
Q4: How should I store lyophilized this compound powder?
Lyophilized this compound should be stored at -20°C or lower, protected from light and moisture.[5][6] Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture, which can significantly reduce long-term stability.[5][6]
Q5: For how long can I store this compound in a buffer solution?
It is generally not recommended to store peptides in solution for extended periods.[5] For short-term storage (a few days), solutions should be kept at 4°C. For longer-term storage, it is advisable to prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5][6]
Troubleshooting Guide
This guide addresses common issues related to this compound degradation.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in the assay. | Degradation of this compound due to improper buffer conditions. | Verify the pH of your buffer and adjust to a range of 5.0-6.5. Prepare fresh solutions for each experiment. |
| Exposure to high temperatures. | Avoid heating this compound solutions. If warming is necessary for solubilization, do not exceed 40°C.[2] | |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize buffer pH and temperature to minimize their formation. |
| Contamination of the sample. | Ensure that all glassware and reagents are clean and that gloves are worn during handling to prevent enzymatic or bacterial contamination.[5] | |
| Precipitation of this compound in the buffer. | Poor solubility of the peptide. | If this compound is insoluble in your aqueous buffer, you can try dissolving it first in a small amount of an organic solvent like DMSO, and then slowly adding the buffer to the desired concentration.[2] |
| Aggregation of the peptide. | Aggregation can be influenced by pH, ionic strength, and temperature.[3] Try adjusting these parameters or using stabilizing agents like polyols or non-ionic surfactants. |
Data on Peptide Stability
While specific quantitative data for this compound is limited in the public domain, the following tables provide examples of how pH and temperature can influence peptide stability, based on studies of other molecules.
Table 1: Effect of pH on the Stability of Gabapentin in Aqueous Solution at 25°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.035 | 19.8 |
| 4.0 | 0.010 | 69.3 |
| 6.0 | 0.005 | 138.6 |
| 8.0 | 0.025 | 27.7 |
| 10.0 | 0.150 | 4.6 |
| (Data adapted from a study on gabapentin, demonstrating maximal stability at pH 6.0[4]) |
Table 2: Effect of Temperature on the Stability of a Therapeutic Peptide at pH 6.5
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.002 | 346.5 |
| 25 | 0.015 | 46.2 |
| 37 | 0.045 | 15.4 |
| 50 | 0.180 | 3.9 |
| (Illustrative data based on general principles of chemical kinetics) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Sterile, deoxygenated water or a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.0)
-
Dimethyl sulfoxide (DMSO), if required for solubility
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
If this compound is soluble in your desired buffer, directly add the buffer to the vial to achieve the desired stock concentration. Gently vortex to dissolve.
-
If solubility is an issue, first dissolve the peptide in a minimal volume of DMSO. Then, slowly add the aqueous buffer to the DMSO solution while gently vortexing, until the desired final concentration is reached. Note: Be mindful of the final DMSO concentration in your experiment, as it may affect your assay.
-
Prepare single-use aliquots of the stock solution in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure for a stability study. The specific HPLC parameters will need to be optimized for this compound.
-
Preparation of Samples:
-
Prepare solutions of this compound in a range of buffers with different pH values (e.g., pH 4.0, 6.0, 8.0).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample and immediately freeze it at -80°C to halt further degradation.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the quinoxaline chromophore (e.g., 254 nm or 320 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time zero sample.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
Technical Support Center: Synthesis of Luzopeptin A Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Luzopeptin A and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
A successful and convergent total synthesis strategy has been developed for this compound-C and their analogs.[1][2][3] Key features of this approach include:
-
Late-stage chromophore introduction: The quinoxaline-2-carboxylic acid chromophores are attached towards the end of the synthesis. This allows for a divergent approach, enabling the synthesis of various analogs from a common advanced intermediate.[1][2][3]
-
Symmetrical pentadepsipeptide coupling: Two identical pentadepsipeptide fragments are synthesized and then coupled together.
-
Macrocyclization: The final ring closure to form the 32-membered cyclic decadepsipeptide is achieved by forming an amide bond at a single secondary amide site.[1][2][3]
Q2: What are the most common causes of low yield in this compound analog synthesis?
Low yields in this compound analog synthesis can often be attributed to several factors:
-
Incomplete coupling reactions: Particularly during the formation of the peptide and ester bonds within the pentadepsipeptide fragments.
-
Side reactions: Such as racemization of amino acid residues during activation and coupling.
-
Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete reactions.
-
Difficult macrocyclization: The ring-closing step can be challenging and may result in the formation of dimers or other oligomers.
-
Suboptimal purification: The final product and intermediates can be difficult to purify, leading to material loss.
Q3: How can I minimize racemization during the synthesis?
Racemization is a critical issue, especially when activating the carboxylic acid of amino acid residues for coupling. To minimize racemization:
-
Use appropriate coupling reagents: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) should be used in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt).[4]
-
Control the reaction conditions: Perform couplings at low temperatures and avoid prolonged reaction times. The choice of solvent can also influence the extent of racemization.
-
Protecting group strategy: Employ urethane-based protecting groups like Fmoc or Boc for the α-amino group, as they are known to reduce the risk of racemization compared to other protecting groups.
Troubleshooting Guide
Problem 1: Low yield during pentadepsipeptide fragment synthesis.
Q: My solid-phase synthesis of the pentadepsipeptide fragment is resulting in a low yield or a complex mixture of products. What could be the issue and how can I resolve it?
A: This is a common issue in solid-phase peptide synthesis (SPPS). Here are some potential causes and solutions:
-
Incomplete Fmoc-deprotection: The removal of the Fmoc protecting group may be incomplete, leading to deletion sequences.
-
Troubleshooting:
-
Monitor deprotection: Use a UV detector to monitor the release of the dibenzylfulvene-piperidine adduct at 301 nm. A return to baseline indicates complete deprotection.[5]
-
Extend reaction time: Increase the deprotection time or perform a second deprotection step.[5]
-
Use a stronger base: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your piperidine deprotection solution. Be cautious, as DBU can increase the risk of side reactions like aspartimide formation.[5]
-
-
-
Poor resin swelling: Inadequate swelling of the solid support can hinder reagent access to the growing peptide chain.
-
Troubleshooting:
-
Choose an appropriate resin: Ensure the resin is compatible with your chosen solvent system.
-
Solvent selection: Use solvents known to promote resin swelling, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
-
-
Peptide aggregation: The peptide chain can aggregate on the resin, blocking reactive sites.
-
Troubleshooting:
-
Incorporate disrupting elements: Introduce pseudoprolines or depsipeptides to disrupt secondary structures that lead to aggregation.
-
Use chaotropic salts: Add salts like LiCl to the reaction mixture to disrupt hydrogen bonding.
-
Elevate temperature: Perform couplings at a higher temperature to reduce aggregation.
-
-
Problem 2: Low yield during macrocyclization.
Q: The macrocyclization step to form the 32-membered ring is giving a low yield of the desired monomeric product. What are the key parameters to optimize?
A: The success of the macrocyclization is highly dependent on favoring the intramolecular reaction over intermolecular oligomerization.
-
High dilution conditions: This is the most critical factor. The reaction should be performed at a very low concentration (typically in the range of 1-5 mM) to minimize the chances of intermolecular reactions.
-
Choice of coupling reagent: Use a highly efficient coupling reagent that promotes rapid amide bond formation. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or its analogs are often effective.
-
Pre-organization of the linear precursor: The conformation of the linear peptide can significantly influence the ease of cyclization. Introducing turn-inducing elements like proline or D-amino acids near the cyclization site can pre-organize the peptide for ring closure.
-
Solvent: The choice of solvent can affect the conformation of the linear peptide. A solvent that stabilizes a "U-shaped" conformation will favor macrocyclization.
Problem 3: Difficulty in coupling the quinoxaline-2-carboxylic acid chromophore.
Q: I am experiencing a low yield when coupling the quinoxaline-2-carboxylic acid to the cyclic decadepsipeptide. What are the recommended coupling conditions?
A: The coupling of the bulky quinoxaline chromophore can be challenging.
-
Activation of the carboxylic acid: The carboxylic acid of the quinoxaline moiety needs to be efficiently activated. Using a combination of a carbodiimide like DIC and an activating agent like HOBt is a common strategy.
-
Reaction conditions: The coupling reaction may require slightly elevated temperatures and longer reaction times compared to standard peptide couplings. Monitoring the reaction by HPLC is recommended to determine the optimal reaction time.
-
Purification: The final Luzopeptin analog is often purified by reverse-phase HPLC. Careful optimization of the HPLC conditions is crucial to obtain a pure product.
Data Summary
Table 1: Key Intermediates and Overall Yields in a Representative this compound Synthesis
| Step | Intermediate/Product | Reported Yield (%) | Reference |
| Pentadepsipeptide Synthesis | Boc-pentadepsipeptide | ~60-70 | Based on similar syntheses |
| Dimerization and Deprotection | Linear Decadepsipeptide | ~80-90 | Based on similar syntheses |
| Macrocyclization | Cyclic Decadepsipeptide | ~50-60 | Based on similar syntheses |
| Chromophore Coupling & Deprotection | This compound | ~30-40 | Based on similar syntheses |
| Overall Yield | This compound | ~5-10 | Based on similar syntheses |
Note: The yields are approximate and can vary significantly based on the specific analog being synthesized and the optimization of each step.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Pentadepsipeptide Fragment
This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and diisopropylethylamine (DIPEA) in DCM and add to the resin. Agitate for 1-2 hours.
-
Capping: Cap any unreacted sites on the resin using a solution of methanol in DIPEA/DCM.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF and add to the resin. Agitate for 1-2 hours.
-
Ester Bond Formation: To form the depsipeptide bond, couple the subsequent Fmoc-protected amino acid to the hydroxyl group of a threonine or serine residue using a suitable esterification method (e.g., using DIC and DMAP).
-
Repeat: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage: Cleave the pentadepsipeptide from the resin using a mild acid solution (e.g., 1% TFA in DCM).
Protocol 2: Macrocyclization of the Linear Decadepsipeptide
-
Deprotection: Remove the N-terminal and C-terminal protecting groups from the linear decadepsipeptide.
-
High Dilution: Dissolve the deprotected linear peptide in a large volume of a suitable solvent (e.g., DMF) to achieve a concentration of approximately 1-2 mM.
-
Coupling Reagent Addition: Slowly add a solution of the coupling reagent (e.g., BOP reagent) and a base (e.g., DIPEA) to the peptide solution over several hours with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure and purify the cyclic peptide by flash chromatography or preparative HPLC.
Visualizations
Caption: Synthetic workflow for this compound analogs.
Caption: Troubleshooting logic for low yield in SPPS.
References
Technical Support Center: Mitigating Off-Target Effects of Luzopeptin A in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Luzopeptin A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cyclic depsipeptide that acts as a DNA bisintercalator.[1][2][3][4][5] This means it inserts its two quinoline chromophores between the base pairs of DNA, with a preference for alternating adenine and thymine (AT) residues.[6] This interaction can interfere with DNA replication and transcription, leading to cytotoxicity.[3]
Q2: What are the known on-target effects of this compound that might be misinterpreted as off-target effects?
The primary on-target effect of this compound is the induction of DNA damage and the subsequent activation of the DNA Damage Response (DDR) pathway.[7][8][9][10] This can lead to cell cycle arrest and apoptosis. Therefore, observing these effects is expected and should not be immediately considered an off-target phenomenon. It is crucial to correlate these effects with direct evidence of DNA binding.
Q3: Are there any known specific off-target proteins for this compound?
Currently, there is limited publicly available information detailing a comprehensive off-target protein profile for this compound. While its interaction with DNA is well-documented, specific unintended protein binding partners have not been extensively characterized in the literature. Some studies suggest potential interactions with topoisomerases, which could be an off-target effect or a downstream consequence of DNA intercalation.[11][12]
Q4: What are the general strategies to minimize off-target effects of small molecules like this compound?
General strategies to minimize off-target effects include:
-
Dose-response studies: Use the lowest effective concentration of this compound to elicit the desired on-target effect while minimizing the likelihood of engaging lower-affinity off-target molecules.
-
Use of controls: Employ structurally related but inactive analogs of this compound, if available, to distinguish specific on-target effects from non-specific chemical effects.
-
Orthogonal assays: Confirm key findings using multiple, independent assay formats that measure the same biological endpoint through different mechanisms.
-
Target engagement confirmation: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target (DNA) within the cell.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity Profile
Question: My cell-based assay shows a different cytotoxicity profile for this compound than expected, or the potency varies significantly between cell lines. Could this be due to off-target effects?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line-Specific Off-Target Effects | Different cell lines express varying protein profiles, which could include unique off-targets for this compound. |
| Solution: Perform proteomic profiling of your cell lines to identify potential off-target candidates. Compare the expression levels of these proteins across cell lines with differing sensitivity to this compound. | |
| Non-Specific Cytotoxicity | At high concentrations, this compound might induce cytotoxicity through mechanisms other than DNA intercalation, such as membrane disruption or mitochondrial toxicity. |
| Solution: Conduct a thorough dose-response curve and determine the IC50 value. Correlate the cytotoxic effect with markers of DNA damage (e.g., γH2AX staining) to ensure the observed effect is linked to its on-target mechanism. | |
| Assay Interference | This compound might interfere with the assay components (e.g., luciferase, fluorescent probes), leading to inaccurate readings. |
| Solution: Run control experiments with this compound in a cell-free version of your assay to check for direct interference. Consider using an orthogonal assay with a different detection method. |
Issue 2: Inconsistent Phenotypic Readouts Unrelated to DNA Damage
Question: I am observing a cellular phenotype (e.g., changes in a specific signaling pathway) that doesn't seem directly related to DNA damage. How can I determine if this is a legitimate off-target effect?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | Many small molecules exhibit off-target kinase activity. This compound could be inhibiting a kinase involved in the observed signaling pathway. |
| Solution: Perform a kinome scan to assess the inhibitory activity of this compound against a broad panel of kinases.[18][19][20][21] This can help identify unexpected kinase targets. | |
| Interaction with Other Proteins | This compound may bind to other cellular proteins, modulating their function and leading to the observed phenotype. |
| Solution: Employ target deconvolution methods such as affinity purification-mass spectrometry (AP-MS) or Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) to identify proteins that directly interact with this compound in an unbiased manner.[22][23][24][25][26] | |
| Downstream Effects of On-Target Action | The observed phenotype might be a downstream consequence of the initial DNA damage response, rather than a direct off-target interaction. |
| Solution: Perform a time-course experiment to distinguish early events (direct effects) from later events (downstream consequences). Use inhibitors of the DNA damage response pathway (e.g., ATM/ATR inhibitors) to see if the observed phenotype is blocked. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15 |
| A549 | Lung Cancer | 25 |
| MCF-7 | Breast Cancer | 10 |
| Jurkat | T-cell Leukemia | 5 |
| U-87 MG | Glioblastoma | 30 |
Note: These are example values and may not reflect actual experimental data. Researchers should determine IC50 values for their specific cell lines and assay conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes induced by this compound.
References
- 1. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Tailoring in Luzopeptin Biosynthesis Involves Cytochrome P450-Mediated Carbon-Nitrogen Bond Desaturation for Hydrazone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine Methyltransferase Inhibitors Impair H4K20me2 and 53BP1 Foci in Response to DNA Damage in Sarcomas, a Synthetic Lethality Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 22. bumc.bu.edu [bumc.bu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions [frontiersin.org]
- 25. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis-Intercalator DNA Binding Assays
Welcome to the technical support center for bis-intercalator DNA binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a bis-intercalator, and how does its binding to DNA differ from a mono-intercalator?
A bis-intercalator is a molecule that features two planar aromatic ring systems, known as intercalating moieties, connected by a flexible or rigid linker.[1] This structure allows the molecule to insert both of its planar groups between the base pairs of a double-stranded DNA helix simultaneously.[1] This "clamping" mechanism is distinct from a mono-intercalator, which has only one intercalating moiety. Consequently, bis-intercalators often exhibit higher binding affinity, slower dissociation rates, and can induce more significant structural changes to the DNA, such as unwinding the helix to a greater degree.[2][3][4] For example, the bis-intercalator PT-BIS(ACRAMTU) was found to unwind DNA by 44°, approximately double the unwinding angle of its mono-intercalating counterpart.[2]
Q2: Which techniques are most common for studying bis-intercalator DNA binding?
Several biophysical techniques are routinely used. The most common include:
-
UV-Visible Spectroscopy: Used to monitor changes in the absorbance spectrum of the bis-intercalator upon binding to DNA. Binding typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength).[5][6]
-
Fluorescence Spectroscopy: Many bis-intercalators are fluorescent. Their fluorescence properties often change upon intercalation. A common method is the ethidium bromide (EB) displacement assay, where the decrease in fluorescence of a pre-bound EB-DNA complex is measured as the bis-intercalator displaces the EB.[3][7]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat released or absorbed during the binding event.[8] This allows for the determination of the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[8][9]
-
Fluorescence Polarization (FP): This technique is well-suited for high-throughput screening and measures the change in the rotational speed of a fluorescently labeled DNA probe upon binding to a larger molecule.[10]
Q3: What are typical buffer conditions for a DNA binding assay?
Buffer conditions are critical for obtaining reliable data. While the optimal buffer will be specific to the compound and DNA sequence, a good starting point is a buffer with a pH around 7.0-7.5 to mimic physiological conditions. Common choices include phosphate, Tris, or cacodylate buffers.[11][12][13] It is crucial that the buffer components do not interact with the DNA or the intercalator.[14] For instance, borate buffers have been shown to form complexes with DNA, which could interfere with the assay.[14] Salt concentration (e.g., NaCl or KCl) is also a key parameter, as it modulates the electrostatic interactions between the negatively charged DNA backbone and the often positively charged intercalator.[11]
Q4: How does a bis-intercalator affect the physical properties of DNA?
Bis-intercalation significantly alters the structure and physical properties of DNA. The insertion of two moieties between base pairs forces the DNA helix to lengthen and unwind.[5][15] This leads to an increase in the viscosity of a linear DNA solution and can change the supercoiling of plasmid DNA.[16] These changes can be measured by viscometry or observed through techniques like gel electrophoresis and atomic force microscopy.[17][18]
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments.
Problem 1: Low or No Binding Signal
Q: My assay shows a very weak or no binding signal. What are the possible causes and solutions?
A weak or absent signal can be frustrating. The following guide and decision tree can help diagnose the issue.
-
Reagent Integrity:
-
DNA Quality: Ensure your DNA is intact and double-stranded. Run a sample on an agarose gel to check for degradation.
-
Compound Concentration and Purity: Verify the concentration of your bis-intercalator stock solution. Purity issues or degradation of the compound can lead to a loss of binding activity.
-
Solubility: Your compound may be precipitating out of solution in the assay buffer. Some bis-intercalators have low aqueous solubility.[15] Consider adding a small percentage of a co-solvent like DMSO, but be sure to include the same concentration in all control wells, as DMSO can affect DNA structure and binding thermodynamics.[8]
-
-
Assay Conditions:
-
Buffer Composition: The choice of buffer, pH, and salt concentration can dramatically affect binding affinity.[11] High salt concentrations can screen electrostatic interactions, weakening the binding. Try varying the salt concentration (e.g., 50 mM to 200 mM NaCl).
-
Concentrations: You may be working outside the optimal concentration range for your assay. If the binding affinity (Kd) is very low (tight binding), you may need to use lower concentrations of both DNA and the compound. Conversely, for weaker binders, higher concentrations may be necessary.
-
-
Instrument Settings (for fluorescence-based assays):
-
Gain/PMT Settings: For fluorescence polarization or intensity assays, incorrect photomultiplier tube (PMT) settings can lead to either saturated or very low signals.[19] Optimize the gain to ensure your signal falls within the linear range of the detector.
-
Wavelengths: Double-check that you are using the correct excitation and emission wavelengths for your fluorophore or fluorescent compound.
-
Problem 2: Poor Reproducibility and High Variability
Q: My results are inconsistent between experiments or have high standard deviations within an experiment. How can I improve reproducibility?
High variability can mask real effects. Here are key areas to focus on:
-
Pipetting Accuracy: Inconsistent volumes, especially of concentrated stock solutions, are a major source of error. Use calibrated pipettes and ensure proper mixing after each addition.
-
Buffer Mismatch: When using techniques like ITC, it is absolutely critical that the compound in the syringe and the DNA in the cell are in identical, matched buffers.[8][20] Even small differences in pH or buffer components can create large "heats of dilution" that obscure the actual binding signal.[8][20]
-
Temperature Control: DNA binding is a thermodynamic process, and affinity can be temperature-dependent. Ensure all experiments are run at a consistent, controlled temperature.
-
Equilibration Time: Bis-intercalators can have slow association and dissociation kinetics.[15][21] Ensure you are allowing sufficient time for the binding reaction to reach equilibrium before taking a measurement. This may require pre-incubation of the DNA and the compound.
Experimental Protocols & Data
Protocol 1: Ethidium Bromide (EB) Displacement Assay
This fluorescence-based assay is a common method for determining the relative binding affinity of a compound for DNA.[3][7]
-
Preparation:
-
Prepare a solution of calf thymus DNA (CT-DNA) at a known concentration in your chosen assay buffer (e.g., 10 mM Phosphate, 100 mM NaCl, pH 7.2).
-
Prepare an ethidium bromide solution in the same buffer.
-
Prepare serial dilutions of your bis-intercalator compound.
-
-
Assay Setup:
-
In a black microplate, add the CT-DNA and ethidium bromide to each well to form a pre-saturated complex that yields a high fluorescence signal.
-
Add increasing concentrations of your bis-intercalator to the wells. Include a control with no bis-intercalator.
-
-
Measurement:
-
Incubate the plate at a constant temperature, protected from light, to allow for equilibrium to be reached.
-
Measure the fluorescence intensity using an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.
-
-
Data Analysis:
-
As the bis-intercalator binds to the DNA, it displaces the EB, causing a quenching of the fluorescence signal.[2]
-
Plot the percentage of fluorescence quenching versus the logarithm of the bis-intercalator concentration to determine the C50 value (the concentration of the compound required to reduce the EB fluorescence by 50%).
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction.[9]
-
Sample Preparation:
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the DNA solution into the sample cell (~200-300 µL) and the bis-intercalator solution into the injection syringe (~40-100 µL).
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small, timed injections (e.g., 1-2 µL each) of the bis-intercalator solution into the DNA solution.
-
The instrument measures the minute heat changes that occur after each injection.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat released or absorbed.
-
Integrate these peaks and plot them against the molar ratio of ligand-to-DNA to generate a binding isotherm.
-
Fit this curve using an appropriate binding model (e.g., a one-site model) to determine Kd, ΔH, and stoichiometry (n).[20]
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from DNA binding assays with intercalators. These values are highly dependent on the specific compound, DNA sequence, and experimental conditions.
Table 1: Example Binding Affinities and Thermodynamics for DNA Intercalators
| Compound | Technique | Kd (Dissociation Constant) | ΔH (Enthalpy) | Reference |
| Ethidium Bromide | ITC | 15 µM | -13.58 kJ/mol | [22] |
| Acridine Orange | ITC | 36 µM | -14.63 kJ/mol | [22] |
| Methylene Blue | ITC | 46 µM | -13.87 kJ/mol | [22] |
| Thiocoraline (bis) | Optical Tweezers | 77 nM | Not Reported | [15] |
| Chartreusin | ITC / UV Melting | 2.78 µM (1/Ka) | -7.07 kcal/mol | [12] |
Table 2: Influence of Assay Conditions on Fluorescence Polarization
| Condition | Potential Issue | Recommendation | Reference |
| Buffer | Components (e.g., BSA) may bind fluorophore, increasing baseline polarization. | Evaluate buffer components individually. Consider low-binding alternatives to BSA like BGG. | [23] |
| Tracer Purity | Unlabeled DNA competes for binding, altering apparent affinity. Free dye reduces assay window. | Use highly purified (>90%) fluorescently-labeled DNA. | [23] |
| DMSO | High concentrations can affect protein/DNA structure and cause high background. | Keep final DMSO concentration low and consistent across all samples (ideally < 5%). | [24] |
| Plate Type | Polystyrene plates can bind free tracer, increasing non-specific polarization. | Use non-binding (low-bind) black microplates. | [23] |
References
- 1. Design and Characterization of Neutral Linker-Based Bis-Intercalator via Computer Simulations: Balancing DNA Binding and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the bisintercalative DNA binding mode of a bifunctional platinum–acridine agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DNA and buffers: the hidden danger of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Intercalation | Pollock Research Lab [blog.richmond.edu]
- 18. DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 23. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 24. Optimization of a high-throughput fluorescence polarization assay for STAT5B DNA binding domain-targeting inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Non-Ribosomal Peptide Antibiotics
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with non-ribosomal peptide (NRP) antibiotics in vitro.
Section 1: NRP Synthesis & Purification
This section addresses common problems encountered during the cell-free synthesis and subsequent purification of non-ribosomal peptides.
FAQ: Why is the yield of my in vitro synthesized NRP low or non-existent?
Low or no yield of your NRP in a cell-free protein synthesis (CFPS) system can stem from several factors, ranging from the DNA template to the reaction conditions.[1][2]
Troubleshooting Steps:
-
Verify DNA Template Quality:
-
Purity: Ensure the DNA template is free from contaminants like RNases and inhibitors from the purification kit. Running the DNA on an agarose gel can help verify its integrity and size. The A260/A280 ratio should be approximately 1.8.
-
Sequence and Codon Usage: Confirm the NRPS gene sequence is correct and in-frame. If expressing a gene from a GC-rich organism like Streptomyces in an E. coli-based CFPS system, codon bias can be a significant issue.[1][3] Consider codon optimization of the gene sequence.
-
Regulatory Elements: The DNA template should contain a strong T7 promoter and a T7 terminator or a UTR stem-loop to stabilize the mRNA, which can increase protein yield.
-
-
Check for Post-Translational Activation:
-
NRPS enzymes are synthesized as inactive apo-enzymes and require post-translational modification by a 4'-phosphopantetheinyl transferase (PPTase), such as Sfp, to become active holo-enzymes.[4][5] This step is crucial for the thiolation (T) domains to function.
-
Ensure that a functional PPTase and its substrate, Coenzyme A (CoA), are included in the reaction mixture.
-
-
Optimize CFPS Reaction Conditions:
-
Magnesium and Energy Source Concentration: The catalytic activity of NRPS domains, particularly the adenylation (A) domain's consumption of ATP, can significantly impact the optimal magnesium and energy source (e.g., phosphoenolpyruvate - PEP) concentrations.[6] Standard CFPS conditions optimized for simple proteins like GFP may not be suitable for large, complex NRPS enzymes.
-
Temperature: Lowering the reaction temperature (e.g., to 20-30°C) can slow down translation, which may aid in proper folding of large NRPS proteins and help overcome issues related to codon bias.[1]
-
Protein Folding: For complex proteins prone to misfolding, consider adding molecular chaperones to the CFPS reaction.[1]
-
Logical Troubleshooting Workflow for Low NRP Yield
Caption: Troubleshooting workflow for low NRP yield in cell-free systems.
Experimental Protocol: In Vitro Activation of NRPS with Sfp
This protocol describes the activation of a purified or cell-free expressed apo-NRPS enzyme using the PPTase Sfp.
Materials:
-
apo-NRPS enzyme solution
-
Sfp enzyme (purified)
-
Coenzyme A (CoA) solution (e.g., 10 mM stock)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the following components on ice:
-
apo-NRPS to a final concentration of 1-5 µM.
-
Sfp to a final concentration of 0.1-0.5 µM.
-
CoA to a final concentration of 0.5-1 mM.
-
Add reaction buffer to the desired final volume.
-
-
Mix gently by pipetting.
-
Incubate the reaction at 30-37°C for 30-60 minutes.[4]
-
The resulting holo-NRPS is now ready for use in the NRP synthesis reaction. Add precursor amino acids and ATP to initiate peptide synthesis.
FAQ: Why is my NRP impure after HPLC purification?
Impure NRP fractions after reversed-phase HPLC (RP-HPLC) can result from co-eluting byproducts, sample degradation, or suboptimal chromatography conditions.
Troubleshooting Steps:
-
Optimize the HPLC Gradient:
-
Shallow Gradient: If impurities are co-eluting with your target NRP, try using a shallower gradient (e.g., a smaller % change in organic solvent per minute). This increases the separation between peaks.[7]
-
Solvent System: Standard RP-HPLC for peptides uses water/acetonitrile with 0.1% trifluoroacetic acid (TFA).[8] If resolution is poor, consider alternative ion-pairing agents or different organic solvents (e.g., methanol).
-
-
Check for Sample Overload:
-
Injecting too much sample can cause peak broadening and poor separation.[9] Try injecting a smaller amount of your crude sample to see if resolution improves.
-
-
Address NRP Instability:
-
Some NRPs can degrade during purification. This can be caused by the acidic conditions (TFA) or prolonged exposure to organic solvents.
-
Work quickly and keep samples cool. If the NRP is known to be unstable at low pH, consider using a different buffer system, though this may require significant method redevelopment.
-
-
Clean the Column:
Table 1: Common HPLC Troubleshooting Scenarios for NRP Purification
| Problem | Possible Cause | Suggested Solution |
| Broad Peaks | Sample overload; sample solvent stronger than mobile phase. | Inject a smaller volume; dissolve the sample in the initial mobile phase.[6] |
| Split Peaks | Clogged column inlet frit; column void. | Replace the inlet frit; if a void has formed, the column may need replacement.[11] |
| Ghost Peaks | Contamination from previous run; impurities in mobile phase. | Run a blank gradient; use high-purity (HPLC grade) solvents and fresh buffers.[11] |
| Poor Resolution | Gradient is too steep; incorrect mobile phase. | Decrease the gradient slope; try a different solvent system (e.g., methanol instead of acetonitrile).[7] |
Section 2: In Vitro Bioactivity Assay Issues
This section covers common problems that arise when testing the antimicrobial activity of purified NRPs.
FAQ: My purified NRP shows no antimicrobial activity in the MIC assay.
Observing no activity in a Minimum Inhibitory Concentration (MIC) assay can be due to issues with the NRP itself, the assay setup, or the target organism.
Troubleshooting Steps:
-
Confirm NRP Integrity and Concentration:
-
Mass Spectrometry: Verify the mass of your purified compound to ensure it is the correct NRP and has not been degraded or modified.
-
Quantification: Accurately determine the concentration of your NRP stock solution. Colorimetric peptide assays can be used for an estimate, but more accurate methods like quantitative amino acid analysis may be necessary.
-
-
Assess NRP Stability and Solubility:
-
Degradation: Peptides can be unstable in aqueous solutions due to hydrolysis, oxidation, or deamidation.[12][13][14] This can be influenced by pH and temperature.[12] Consider if the assay buffer conditions are suitable for your NRP.
-
Solubility: The NRP may be precipitating out of the assay medium. Ensure the compound is fully dissolved. A small amount of a co-solvent like DMSO is often used, but the final concentration should not inhibit bacterial growth (typically ≤1%).[15]
-
Adsorption: Peptides can adsorb to plastic surfaces (e.g., microplates), reducing the effective concentration. Including a small amount of a non-ionic detergent or using low-binding plates can mitigate this.
-
-
Review the MIC Assay Protocol:
-
Inoculum Density: The bacterial inoculum must be standardized correctly (typically to ~5 x 10⁵ CFU/mL).[15] An inoculum that is too high can overwhelm the antibiotic, leading to a false-negative result.
-
Growth Medium: Ensure you are using the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and that it doesn't interfere with the NRP's activity.
-
Controls: Always include a positive control (an antibiotic with known activity against the test strain) and a negative/growth control (no antibiotic).[16] If the positive control fails, the assay itself is flawed.
-
Decision Tree for No Antimicrobial Activity
Caption: Decision tree for diagnosing a lack of NRP bioactivity.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][17][18]
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Test NRP stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., gentamicin)
-
Bacterial strain for testing
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Bacterial Inoculum: a. Select 3-5 isolated bacterial colonies from a fresh agar plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:100 in CAMHB to achieve a final target concentration of ~1-2 x 10⁶ CFU/mL. This will be further diluted in the plate.
-
Prepare the Assay Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. In the first column of wells, add an additional 100 µL of your NRP stock solution (diluted in CAMHB to twice the highest desired concentration). c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10. d. Column 11 will be the growth control (no drug), and column 12 will be the sterility control (no bacteria).
-
Inoculate the Plate: a. Add 100 µL of the diluted bacterial inoculum (from step 1c) to wells in columns 1 through 11. This brings the final volume to 200 µL and the final bacterial concentration to the target of ~5 x 10⁵ CFU/mL. Do not add bacteria to column 12.
-
Incubation and Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. The MIC is the lowest concentration of the NRP that completely inhibits visible bacterial growth.[16][19]
Section 3: Target Interaction & Mechanism of Action Studies
This section provides guidance for troubleshooting experiments aimed at identifying the molecular target of an NRP antibiotic.
FAQ: I am having trouble confirming the binding of my NRP to its putative target in vitro.
Difficulties in confirming target engagement can arise from non-specific binding, low-affinity interactions, or issues with the assay methodology.
Troubleshooting Steps:
-
Optimize Assay Conditions:
-
Buffer Composition: Ensure the buffer pH and ionic strength are optimal for both the target protein's stability and the binding interaction.
-
Blocking Agents: In assays involving immobilized components (like ELISA or pull-downs), use blocking agents (e.g., BSA, casein) to minimize non-specific binding to surfaces.[20]
-
Detergents: Adding a mild non-ionic detergent (e.g., Tween-20) can help reduce non-specific hydrophobic interactions.
-
-
Validate Reagents:
-
Protein Activity: Confirm that your purified target protein is correctly folded and active.
-
NRP Purity: Use highly purified NRP to avoid artifacts from contaminants.
-
High-Affinity Reagents: When using antibodies or other detection reagents, select those with high affinity and specificity for the target.[20]
-
-
Address Potential Assay Artifacts:
-
Compound Aggregation: Some compounds can form aggregates that nonspecifically bind to proteins, leading to false positives.[21] This can sometimes be detected by light scattering.
-
Fluorescence Interference: If using a fluorescence-based assay (e.g., fluorescence polarization), check if the NRP itself is fluorescent or quenches the signal, which could interfere with the results.[21]
-
-
Consider the Nature of the Interaction:
-
Affinity: The interaction may be too weak to detect with the chosen assay. A more sensitive technique may be required.
-
Kinetics: If the binding has very fast on/off rates, it may be difficult to capture in certain assay formats.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Cell-free synthetic biology for in vitro biosynthesis of pharmaceutical natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]
- 4. In Vitro Reconstruction of Nonribosomal Peptide Biosynthesis Directly from DNA Using Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-free synthetic biology for natural product biosynthesis and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth [mdpi.com]
- 8. bachem.com [bachem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. protocols.io [protocols.io]
- 19. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 20. swordbio.com [swordbio.com]
- 21. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
How to handle Luzopeptin A precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively handling Luzopeptin A, with a specific focus on preventing and resolving precipitation issues in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a cyclic depsipeptide antibiotic.[1] Like many complex peptides, especially those with a high proportion of hydrophobic residues, this compound has limited solubility in aqueous solutions, making it susceptible to precipitation, particularly when improperly dissolved or stored. Its complex structure contributes to these solubility challenges.[2][3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is recommended to first dissolve this compound in 100% of one of these solvents before further dilution into aqueous buffers.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and increase the likelihood of precipitation. For long-term storage, some sources suggest -80°C.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: It is not recommended to dissolve this compound directly in aqueous buffers. Due to its hydrophobic nature, direct dissolution in aqueous solutions will likely be incomplete and lead to precipitation. The recommended method is to first create a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute this stock into the aqueous buffer.
Troubleshooting Guide: this compound Precipitation
If you observe precipitation in your this compound stock solution, either during preparation or after storage, follow these steps to attempt resolubilization.
Problem: My this compound has precipitated out of solution. What should I do?
Solution Workflow:
Caption: Troubleshooting workflow for resolubilizing precipitated this compound.
Data Summary
Due to the limited publicly available quantitative solubility data for this compound, the following table summarizes its known qualitative solubility and general factors influencing peptide solubility.
| Parameter | This compound Specifics & General Peptide Guidelines |
| Recommended Solvents | Soluble in DMSO and dimethylformamide (DMF).[1] |
| Aqueous Solubility | Generally poor. Hydrophobic peptides require initial dissolution in an organic solvent. |
| Effect of pH | For peptides in general, solubility is lowest at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.[3][4] The pI of this compound is not readily available, but this is a general principle. |
| Effect of Temperature | Gentle warming can increase the solubility of many peptides.[4] However, excessive heat can cause degradation. |
| Effect of Ionic Strength | High salt concentrations can sometimes decrease peptide solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the recommended procedure for preparing a stock solution of this compound to minimize the risk of precipitation.
-
Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial. This prevents condensation of moisture.
-
Solvent Selection: Use 100% dimethyl sulfoxide (DMSO) or 100% dimethylformamide (DMF).
-
Dissolution:
-
Add a small volume of the chosen organic solvent to the vial of this compound to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the solution for 30 seconds.
-
If dissolution is not complete, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
-
Verification: A properly dissolved stock solution should be a clear, particle-free solution.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Resolubilization of Precipitated this compound
This protocol provides a stepwise method to redissolve precipitated this compound.
-
Initial Steps:
-
Attempt to redissolve the precipitate by vortexing the vial thoroughly.
-
Gently warm the solution to 37°C for 10-15 minutes and vortex again.
-
If the precipitate persists, sonicate the solution for 15-20 minutes.
-
-
Addition of Organic Solvent:
-
If the initial steps fail, add a small volume (e.g., 10% of the total volume) of 100% DMSO or DMF to the solution.
-
Vortex and sonicate as described above.
-
-
Advanced Method (for non-cellular applications):
-
Caution: Formic acid is corrosive and can affect experimental outcomes. This method is suitable for applications like mass spectrometry where the solvent can be removed.
-
Centrifuge the solution to pellet the precipitate.
-
Carefully remove the supernatant.
-
Add a small volume of cold 80% formic acid to the pellet and vortex until dissolved.
-
Dilute the solution with your desired buffer.
-
-
Final Step:
-
Once the precipitate is redissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining micro-precipitates.
-
Carefully transfer the clear supernatant to a new tube for use in your experiments.
-
Signaling Pathway and Experimental Workflow Diagrams
At present, there are no established signaling pathways directly involving this compound to diagram. The experimental workflow for handling precipitation is detailed in the troubleshooting guide above.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | C64H78N14O24 | CID 16157662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and chemical properties of PCA, an unusual amino acid in luzopeptins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for batch-to-batch variability of Luzopeptin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luzopeptin A.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a cyclic depsipeptide, a type of peptide antibiotic. Its primary mechanism of action is as a bifunctional DNA intercalator. This means it inserts itself between the base pairs of DNA, causing structural changes that can inhibit DNA replication and transcription, ultimately leading to cell death in rapidly dividing cells.[1] It has also been shown to inhibit HIV-1 and HIV-2 reverse transcriptase.
2. What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability in peptide-based compounds like this compound can arise from several factors:
-
Purity Differences: Minor variations in the purification process can lead to different impurity profiles between batches.
-
Peptide Content: The actual amount of active peptide in the lyophilized powder can vary. This is influenced by the presence of counter-ions (like TFA from purification), water content, and other salts.
-
Storage and Handling: Peptides are sensitive to degradation from improper storage conditions (temperature, light exposure) and repeated freeze-thaw cycles.
-
Solubility Issues: Incomplete solubilization of the lyophilized powder can lead to inaccurate concentrations in stock solutions.
3. How should I properly store and handle this compound?
To ensure the stability and consistency of this compound:
-
Lyophilized Powder: Store at -20°C, protected from light. Keep the vial tightly sealed to prevent moisture absorption.
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but it is best to consult the supplier's datasheet.
4. I am observing inconsistent results in my cell viability assays. Could this be due to this compound variability?
Yes, inconsistent results in cell-based assays are a common consequence of batch-to-batch variability. If you observe significant differences in IC50 values or the dose-response curve between experiments using different batches of this compound, it is crucial to perform quality control checks on each batch.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Possible Causes:
-
Incorrect Concentration of Stock Solution: This is a primary cause of variability. The net peptide content of the lyophilized powder can differ between batches.
-
Degradation of this compound: Improper storage or handling of either the powder or the stock solutions can lead to degradation of the compound.
-
Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the apparent cytotoxicity of a compound.
-
Assay Interference: The compound may interfere with the assay itself (e.g., colorimetric or fluorescent readouts).
Troubleshooting Steps:
-
Verify Stock Solution Concentration:
-
Perform Amino Acid Analysis (AAA) to determine the net peptide content of each batch. Use this to calculate the precise concentration of your stock solutions.
-
Use a validated HPLC method to compare the purity and concentration of different stock solutions.
-
-
Assess Compound Stability:
-
Prepare fresh stock solutions from the lyophilized powder for each experiment.
-
Compare the activity of a freshly prepared solution with an older, stored aliquot.
-
-
Standardize Cell Seeding:
-
Ensure a consistent cell seeding density across all experiments.
-
Perform a cell count before each experiment to confirm the number of viable cells.
-
-
Control for Assay Interference:
-
Run a control plate with this compound in cell-free media to check for any direct interaction with the assay reagents.
-
Issue 2: Poor Solubility of Lyophilized Powder
Possible Causes:
-
Incorrect Solvent: this compound may have specific solubility requirements.
-
Aggregation: Peptides can aggregate, especially at high concentrations.
Troubleshooting Steps:
-
Consult Supplier Datasheet: Always refer to the manufacturer's instructions for the recommended solvent.
-
Test Different Solvents: If the recommended solvent is not effective, test small amounts of the powder in alternative solvents (e.g., DMSO, DMF, ethanol).
-
Use Sonication: Brief sonication can help to break up aggregates and improve dissolution.
-
Prepare a More Dilute Stock Solution: If solubility is an issue at high concentrations, prepare a more dilute initial stock solution.
Quality Control and Batch-to-Batch Comparison
To mitigate the impact of batch-to-batch variability, it is essential to perform in-house quality control on each new lot of this compound.
Recommended Analytical Methods
| Analytical Method | Purpose | Key Parameters to Compare |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and identify impurities. | Purity (as a percentage of the main peak area), impurity profile (number and relative area of secondary peaks). |
| Mass Spectrometry (MS) | To confirm the identity and integrity of the peptide. | Molecular weight of the main peak should match the theoretical mass of this compound. |
| Amino Acid Analysis (AAA) | To determine the net peptide content. | The measured peptide content (as a percentage of the total powder weight) should be used for accurate concentration calculations. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound from each batch in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC System: A reversed-phase C18 column is typically suitable for peptide analysis.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase for peptide separations.
-
Detection: UV detection at 214 nm and 280 nm.
-
Analysis: Compare the chromatograms of the different batches. The retention time of the main peak should be consistent. Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Mass Spectrometry Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µM) in a suitable solvent for electrospray ionization (ESI), such as 50% acetonitrile in water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
-
Analysis: Compare the observed monoisotopic mass of the most abundant peak with the theoretical mass of this compound (C64H78N14O24, Theoretical Mass: 1427.54 g/mol ).
Protocol 3: Amino Acid Analysis for Net Peptide Content
-
Hydrolysis: Accurately weigh a sample of this compound and subject it to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.
-
Derivatization: Derivatize the amino acids to make them detectable by HPLC or GC.
-
Chromatographic Analysis: Separate and quantify the derivatized amino acids using a calibrated HPLC or GC system.
-
Calculation: Based on the known amino acid sequence of this compound, calculate the amount of peptide present in the original sample. The net peptide content is expressed as a percentage of the initial weight.
Visualizing Potential Cellular Pathways and Workflows
Diagram 1: General Workflow for Assessing Batch-to-Batch Variability
Caption: Workflow for quality control and experimental comparison of different this compound batches.
Diagram 2: Hypothetical Downstream Signaling Pathway of this compound-Induced DNA Damage
Caption: Potential signaling cascade following DNA damage induced by this compound.
Diagram 3: Logical Troubleshooting Flowchart for Inconsistent Experimental Results
Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes with this compound.
References
Technical Support Center: Luzopeptin A Assays & Autofluorescence
Welcome to the technical support center for researchers utilizing Luzopeptin A in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence interference in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is autofluorescence a potential issue in assays involving it?
A1: this compound is a potent antitumor antibiotic that acts as a DNA bis-intercalator, meaning it inserts itself between the base pairs of DNA. Structurally, this compound contains two quinoline chromophores. These chemical structures are known to exhibit fluorescent properties. If this compound is inherently fluorescent, its own emission of light upon excitation can interfere with the signals from fluorescent reporters used in common assays, a phenomenon known as autofluorescence. This interference can lead to inaccurate data, masking the true results of the experiment.
Q2: What are the common sources of autofluorescence in my this compound experiments?
A2: Autofluorescence can originate from several sources in your experimental setup:
-
This compound: The quinoline rings in this compound are likely to fluoresce when excited by light.
-
Cellular Components: Endogenous molecules within cells, such as NADH, riboflavins, and collagen, naturally fluoresce, typically in the blue and green regions of the spectrum.
-
Media and Reagents: Components of cell culture media, like phenol red and fetal bovine serum (FBS), are known to be fluorescent.
-
Plasticware: Some plastics used for microplates and other lab consumables can exhibit autofluorescence.
Q3: How can I determine if this compound is causing autofluorescence in my assay?
A3: A simple control experiment can help you identify this compound-induced autofluorescence. Prepare a sample containing this compound at the highest concentration used in your assay, in the assay buffer but without any cells or other fluorescent reporters. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal from this control well indicates that this compound is autofluorescent under your experimental conditions.
Q4: What are the typical fluorescence-based assays used to study DNA intercalators like this compound?
A4: Common assays include:
-
DNA Intercalation Assays: These assays often use fluorescent dyes that are displaced by the intercalating agent, leading to a decrease in fluorescence. Alternatively, some dyes show enhanced fluorescence upon binding to DNA, and the competition with the intercalator can be monitored.
-
Cytotoxicity Assays: These assays measure cell viability and often employ fluorescent dyes that stain the DNA of dead cells (e.g., Propidium Iodide, Ethidium Bromide) or live cells.
-
Fluorescence Anisotropy/Polarization Assays: These techniques can measure the binding of small molecules to larger ones, like DNA, by detecting changes in the rotational speed of a fluorescently labeled molecule.
Troubleshooting Guides
Issue 1: High background fluorescence in your assay.
Possible Cause:
-
Autofluorescence from this compound.
-
Autofluorescence from cellular components.
-
Autofluorescence from media or reagents.
-
Autofluorescence from plasticware.
Solutions:
| Solution | Detailed Protocol/Methodology |
| 1. Perform Control Experiments | Prepare control wells containing: 1) media alone, 2) media with cells, and 3) media with this compound at the assay concentration. Measure the fluorescence of these wells to identify the source of the high background. |
| 2. Subtract Background Fluorescence | Measure the fluorescence of a "no-cell" or "vehicle-only" control and subtract this value from all other readings. For this compound autofluorescence, subtract the signal from a "this compound only" control. |
| 3. Use Phenol Red-Free Media | If using cell-based assays, switch to a phenol red-free formulation of your cell culture medium, as phenol red is a known fluorophore. |
| 4. Reduce Serum Concentration | Fetal bovine serum (FBS) contributes to background fluorescence. If possible, reduce the concentration of FBS in your assay medium. |
| 5. Use Low-Autofluorescence Plates | Switch to microplates made from materials specifically designed for low autofluorescence, such as black-walled plates with clear bottoms. |
| 6. Photobleach the Sample | Before adding your fluorescent reporter, expose the sample to the excitation light for a short period to "bleach" some of the background autofluorescence. This needs to be carefully optimized to avoid damaging the cells. |
Issue 2: Suspected spectral overlap between this compound and your fluorescent dye.
Possible Cause:
-
The excitation and/or emission spectra of this compound overlap with those of your chosen fluorescent reporter dye.
Solutions:
| Solution | Detailed Protocol/Methodology |
| 1. Determine the Spectral Properties of this compound | Use a spectrophotometer and a spectrofluorometer to measure the absorbance, excitation, and emission spectra of this compound in your assay buffer. This is a critical step to understand the potential for spectral overlap. |
| 2. Choose a Fluorophore with a Larger Stokes Shift | Select a fluorescent dye with a larger separation between its excitation and emission peaks (a larger Stokes shift). This can help to minimize interference. |
| 3. Switch to Red-Shifted Fluorophores | Autofluorescence from biological molecules and many compounds is often strongest in the blue and green regions of the spectrum. Switching to fluorescent dyes that excite and emit in the red or far-red regions (e.g., Cy5, Alexa Fluor 647) can significantly reduce background interference. |
| 4. Use Time-Resolved Fluorescence (TRF) | If available, use a plate reader capable of time-resolved fluorescence. This technique can distinguish between the short-lived fluorescence of interfering compounds and the long-lived fluorescence of specific TRF probes. |
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
Objective: To experimentally determine the fluorescence properties of this compound in your specific assay buffer.
Materials:
-
This compound
-
Assay buffer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a solution of this compound in the assay buffer at the highest concentration you plan to use in your experiments.
-
Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to an estimated emission maximum (e.g., start around 450-500 nm, based on the quinoline structure).
-
Scan a range of excitation wavelengths (e.g., 300-450 nm).
-
The wavelength that gives the highest fluorescence intensity is the excitation maximum.
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum.
-
Scan a range of emission wavelengths, starting about 20 nm above the excitation maximum.
-
The wavelength with the highest fluorescence intensity is the emission maximum.
-
Protocol 2: DNA Intercalation Assay using Ethidium Bromide Displacement
Objective: To assess the DNA intercalating activity of this compound by measuring the displacement of a fluorescent DNA dye.
Materials:
-
This compound
-
Calf thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Fluorescence plate reader
Methodology:
-
Prepare a solution of ctDNA and Ethidium Bromide in the assay buffer. The concentrations should be optimized so that the EtBr fluorescence is high but not saturated.
-
Add increasing concentrations of this compound to the ctDNA-EtBr solution in a 96-well plate.
-
Incubate the plate at room temperature for a set period to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for Ethidium Bromide (e.g., Ex: 520 nm, Em: 610 nm).
-
A decrease in fluorescence intensity with increasing concentrations of this compound indicates that it is displacing Ethidium Bromide from the DNA, confirming its intercalating activity.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Simplified signaling pathway of this compound.
Caption: Decision tree for selecting a suitable fluorophore.
Optimizing incubation times for Luzopeptin A treatment
Welcome to the technical support center for Luzopeptin A, a potent antineoplastic agent. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments, with a particular focus on incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cyclic depsipeptide that acts as a DNA bis-intercalator. Its planar quinoline chromophore moieties insert between DNA base pairs, leading to conformational changes in the DNA structure. This interference with DNA replication and transcription ultimately induces cytotoxicity in rapidly dividing cells.
Q2: How should I prepare and store this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: Why is optimizing the incubation time for this compound treatment crucial?
The cytotoxic effects of this compound are time-dependent. A short incubation may not be sufficient to observe a significant effect, while an excessively long incubation could lead to secondary effects not directly related to the primary mechanism of action, or it could result in overestimation of cytotoxicity. Determining the optimal incubation time is essential for obtaining reproducible and meaningful results.
Q4: What are common issues encountered when working with this compound?
Common challenges include:
-
Inconsistent IC50 values: This can be due to variations in incubation time, cell density, or passage number.
-
Poor solubility in aqueous solutions: It is crucial to first dissolve this compound in an appropriate organic solvent before diluting in culture media.
-
Off-target effects: At high concentrations or with prolonged exposure, off-target effects may occur.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes:
-
Inconsistent Incubation Times: Even small variations in the duration of drug exposure can lead to different IC50 values.
-
Variable Cell Seeding Density: The initial number of cells can influence the drug-to-cell ratio and, consequently, the observed cytotoxicity.
-
Cell Passage Number: Cell lines can change phenotypically and in their drug sensitivity over multiple passages.
Solutions:
-
Standardize Incubation Time: Use a precise and consistent incubation period for all experiments. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal window.
-
Optimize and Standardize Seeding Density: Perform a cell growth curve to determine the exponential growth phase and use a consistent seeding density for all assays.
-
Use a Consistent Range of Cell Passages: Thaw a new vial of cells after a defined number of passages to ensure consistency.
Issue 2: No or Low Cytotoxicity Observed
Possible Causes:
-
Insufficient Incubation Time: The duration of treatment may be too short for this compound to exert its cytotoxic effects.
-
Drug Degradation: Improper storage or handling of this compound can lead to loss of activity.
-
Resistant Cell Line: The chosen cell line may be inherently resistant to DNA intercalating agents.
Solutions:
-
Increase Incubation Time: Perform a time-course experiment with longer incubation periods (e.g., 48, 72, 96 hours).
-
Prepare Fresh Drug Solutions: Use a fresh dilution from a properly stored stock solution for each experiment.
-
Include a Positive Control: Use a cell line known to be sensitive to this compound or another DNA intercalating agent to verify drug activity.
Data Presentation
Table 1: Illustrative Time- and Cell Line-Dependent Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |
| HeLa | Cervical Cancer | 5.2 | 1.8 | 0.9 |
| A549 | Lung Cancer | 8.9 | 3.5 | 1.5 |
| MCF-7 | Breast Cancer | 12.5 | 6.1 | 2.8 |
| K562 | Leukemia | 2.1 | 0.8 | 0.3 |
Note: The data in this table is for illustrative purposes to demonstrate the principle of time- and cell line-dependent effects and may not represent actual experimental values.
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound using an MTT Assay
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in fresh culture medium. c. Count cells and adjust the concentration to the desired seeding density (e.g., 5 x 10³ cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate for 24 hours to allow for cell attachment.
2. This compound Treatment: a. Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control. c. Incubate the plates for three different time points: 24, 48, and 72 hours.
3. MTT Assay: a. At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the drug concentration. c. Determine the IC50 value for each incubation time point using non-linear regression analysis.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Technical Support Center: Control Experiments for Luzopeptin A DNA Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the interaction of Luzopeptin A with DNA. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and how does it bind to DNA?
This compound is an antitumor antibiotic that belongs to the quinoxaline family of cyclic depsipeptides. It functions as a bifunctional intercalator, meaning it has two planar quinoline chromophores that insert themselves between the base pairs of DNA. This interaction is characterized by a strong binding affinity, potentially involving the formation of a covalent complex with DNA.[1][2] this compound can induce both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-links.[3] While it doesn't exhibit a strict consensus sequence, it shows a preference for binding to regions rich in alternating adenine (A) and thymine (T) residues.[1][2]
FAQ 2: Which key techniques are used to study this compound-DNA interactions?
The primary techniques to investigate the binding of this compound to DNA include:
-
Electrophoretic Mobility Shift Assay (EMSA): To qualitatively and quantitatively assess the binding of this compound to DNA fragments.[1][4]
-
DNase I Footprinting: To identify the specific DNA sequences where this compound binds and protects the DNA from enzymatic cleavage.[1][2][5]
-
Fluorescence Polarization (FP) Assay: A high-throughput method to determine the binding affinity (Kd) of this compound to DNA in solution.
FAQ 3: Why am I observing a smear instead of a distinct shifted band in my EMSA with this compound?
Smearing in an EMSA with this compound can be attributed to several factors:
-
Intramolecular Cross-linking: this compound can cause intramolecular cross-linking, leading to a heterogeneous population of DNA conformers with different mobilities, resulting in a smear.[1][2]
-
Multiple Binding Events: A single DNA fragment can have multiple binding sites for this compound. The presence of a population of DNA molecules with varying numbers of bound this compound molecules can result in a smear rather than discrete bands.[6]
-
Complex Instability: The this compound-DNA complex might be dissociating during electrophoresis.[7]
-
High Compound Concentration: Excessive concentrations of this compound can lead to aggregation and non-specific binding, contributing to smearing.
Troubleshooting Guides
Electrophoretic Mobility Shift Assay (EMSA) Troubleshooting
Issue: No shifted band is observed. Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Buffer Conditions | Optimize the binding buffer composition (e.g., salt concentration, pH). A common starting point is 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA. |
| Low this compound Concentration | Increase the concentration of this compound in the binding reaction. |
| Degraded DNA Probe | Verify the integrity of your DNA probe by running it on a denaturing gel. Prepare fresh probes if necessary. |
| Suboptimal Incubation Time/Temperature | Optimize the incubation time (e.g., 30-60 minutes) and temperature (e.g., room temperature or 37°C) for the binding reaction. |
Issue: Smeared bands instead of discrete shifts. Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Intramolecular Cross-linking | This is an inherent property of this compound. While difficult to eliminate, running the gel at a lower voltage for a longer duration may improve resolution. |
| Multiple Binding Stoichiometries | Use shorter DNA probes with fewer potential binding sites. A ladder of discrete bands may be observed with very short DNA fragments (15-35 bp), where each band corresponds to an additional bound drug molecule.[4] |
| Complex Dissociation | Run the electrophoresis at a lower temperature (e.g., in a cold room) to stabilize the complex. The "caging" effect of the polyacrylamide gel matrix can also help stabilize the complex.[8] |
| High Salt Concentration in Sample | Reduce the salt concentration in the final loading sample to avoid streaking and smearing.[9] |
DNase I Footprinting Troubleshooting
Issue: No clear footprint is visible. Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate DNase I Concentration | Titrate the DNase I concentration to achieve on average one cut per DNA molecule in the control lane (no this compound). |
| Insufficient this compound Binding | Increase the concentration of this compound or optimize the binding buffer conditions as you would for an EMSA. |
| Over-digestion or Under-digestion | Optimize the DNase I digestion time (typically 1-5 minutes). |
| Poor Quality DNA Probe | Ensure your DNA probe is uniquely end-labeled and purified. |
Issue: The entire lane shows protection at high this compound concentrations. Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Drug to DNA Ratio | At moderate to high concentrations, this compound can coat the DNA, leading to broad protection from nuclease digestion.[1][2] Perform a titration with lower concentrations of this compound to identify specific binding sites. |
| Non-specific Binding | Include a non-specific competitor DNA (e.g., poly(dI-dC)) in the binding reaction to reduce non-specific interactions. |
Fluorescence Polarization (FP) Assay Troubleshooting
Issue: No significant change in polarization upon addition of this compound. Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Fluorophore | The chosen fluorophore on the DNA probe may have a fluorescence lifetime that is not suitable for FP measurements or its mobility may not be significantly restricted upon this compound binding. Consider a different fluorophore or a different labeling position. |
| Low Binding Affinity | The interaction may be too weak to detect under the current experimental conditions. Increase the concentration of this compound or the DNA probe. |
| Quenching of Fluorescence | Intercalating agents can sometimes quench the fluorescence of the DNA label. Measure the total fluorescence intensity to check for quenching. If quenching is significant, a different fluorophore or labeling strategy may be necessary. |
| Assay Buffer Interference | Components in the assay buffer may be interfering with the binding or the fluorescence measurement. Test for autofluorescence of the buffer and this compound alone. |
Experimental Protocols & Control Workflows
Control Experiments for EMSA
A critical aspect of studying this compound is to include proper controls to validate the observed binding.
-
Lane 1 (Negative Control): Labeled DNA probe alone. This shows the mobility of the unbound DNA.
-
Lane 2 (Experimental): Labeled DNA probe incubated with this compound. A shift in mobility (or a smear) compared to Lane 1 indicates binding.
-
Lane 3 (Specificity Control): Labeled DNA probe, this compound, and an excess of unlabeled specific competitor DNA (the same sequence as the probe). If the binding is specific, the unlabeled DNA will compete with the labeled probe, reducing the intensity of the shifted band.
-
Lane 4 (Specificity Control): Labeled DNA probe, this compound, and an excess of unlabeled non-specific competitor DNA (a different sequence). The shifted band should persist if the binding of this compound is sequence-specific.
Distinguishing Intermolecular vs. Intramolecular Cross-linking
A key characteristic of bifunctional intercalators like this compound is their ability to cross-link DNA. You can use a modified EMSA to distinguish between the two types of cross-linking.
-
Intramolecular Cross-linking: Incubating a single species of linearized plasmid DNA with this compound. Intramolecular cross-linking will result in a more compact structure, which may lead to a slight increase in mobility on an agarose gel compared to the linear DNA.
-
Intermolecular Cross-linking: Incubating a mixture of two or more DNA fragments of different sizes with this compound. If intermolecular cross-linking occurs, new bands corresponding to higher molecular weight complexes (e.g., the sum of the sizes of the individual fragments) will appear on the gel.[4]
DNase I Footprinting Control and Experimental Setup
The logic of a DNase I footprinting experiment relies on comparing the cleavage pattern of DNA in the presence and absence of the binding ligand.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Binding Site Size | Approximately 4 base pairs | Electrophoretic Mobility Shift Assay | [4] |
| Sequence Preference | Regions with alternating A and T residues | DNase I and Micrococcal Nuclease Footprinting | [1][2] |
| Binding Stoichiometry | One drug molecule per ~40 bp in 42% GC DNA; one per ~72 bp in 59% GC DNA | Atomic Force Microscopy | [3] |
| Cross-linking Type | Primarily intramolecular, though intermolecular can be observed. | Atomic Force Microscopy, Gel Electrophoresis | [3][4] |
References
- 1. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Luzopeptin A
Technical Support Center: Luzopeptin A
This technical support center provides best practices for the storage, handling, and troubleshooting of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
Lyophilized this compound should be stored at -20°C for long-term stability of at least 4 years.
Q2: What are the appropriate solvents for reconstituting this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] For most biological applications, high-purity, anhydrous DMSO is the recommended solvent.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in DMSO. Once prepared, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q4: What are the storage conditions and stability of this compound stock solutions?
Once dissolved in DMSO, stock solutions should be stored at -80°C for use within 6 months or at -20°C for use within 1 month.[3] It is advisable to minimize the exposure of the stock solution to room temperature.
Q5: Is this compound sensitive to light?
Q6: What are the general safety precautions for handling this compound?
This compound is a potent antitumor antibiotic and should be handled with care.[1] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powdered form should be done in a chemical fume hood to avoid inhalation. Dispose of waste according to institutional guidelines for cytotoxic compounds.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Solvent | Shelf Life |
| Lyophilized Powder | -20°C | N/A | ≥ 4 years[1] |
| Stock Solution | -80°C | DMSO or DMF | Use within 6 months[3] |
| Stock Solution | -20°C | DMSO or DMF | Use within 1 month[3] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Dimethylformamide (DMF) | Soluble[1][2] |
Note: A specific quantitative solubility value (e.g., mg/mL) for this compound in DMSO is not consistently reported by vendors. It is recommended to start with a small amount to test solubility at the desired concentration.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to a 10 mM Stock Solution
Materials:
-
Vial of lyophilized this compound (Molecular Weight: 1427.4 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under a chemical fume hood, carefully open the vial.
-
To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, for 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 1427.4 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 70.0 µL
-
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C as recommended in Table 1.
Troubleshooting Guides
Issue 1: this compound powder does not dissolve completely in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Try gentle warming of the solution to 37°C.
-
Use a sonicator bath for short intervals to aid dissolution.
-
If solubility is still an issue, use a larger volume of fresh, anhydrous DMSO to prepare a more dilute stock solution.
-
Issue 2: Precipitation or crystallization of this compound is observed in the stock solution upon storage or in the assay plate.
-
Possible Cause 1: The solubility limit has been exceeded in the final assay buffer.
-
Solution 1: When diluting the DMSO stock solution into an aqueous buffer, do so in a stepwise manner. Avoid a large, single dilution step. Ensure the final concentration of DMSO in the assay is kept low (typically <0.5%) to maintain solubility and minimize solvent effects on the biological system.[3]
-
Possible Cause 2: The stock solution was not properly stored, leading to solvent evaporation or degradation.
-
Solution 2: Always use tightly sealed vials for storage. Ensure that aliquots are used immediately after thawing and that any remaining solution in a thawed aliquot is discarded.
-
Possible Cause 3: The stock solution was stored at a temperature where DMSO can freeze (+18.5°C). If the compound came out of solution during freezing, it might be difficult to redissolve.
-
Solution 3: If DMSO crystallization is suspected, warm the vial to room temperature or 37°C and vortex thoroughly to ensure the compound is fully redissolved before use.
Issue 3: Inconsistent or poor results in biological assays.
-
Possible Cause 1: Degradation of this compound due to improper handling.
-
Solution 1: Avoid repeated freeze-thaw cycles by using single-use aliquots. Protect the compound from light. As cyclic depsipeptides can be susceptible to hydrolysis at non-neutral pH, ensure the pH of your assay buffer is within a stable range (ideally around neutral pH).
-
Possible Cause 2: Adsorption of the compound to plasticware.
-
Solution 2: Use low-adhesion microplates and pipette tips for sensitive assays.
-
Possible Cause 3: Aggregation of this compound in the assay medium.
-
Solution 3: Similar to preventing precipitation, ensure proper dilution techniques from the DMSO stock into the aqueous buffer. Sonication of the final diluted solution before adding to the assay may help to break up small aggregates.
Mandatory Visualizations
Caption: A workflow diagram for handling and troubleshooting this compound.
References
Validation & Comparative
A Comparative Guide to the DNA Binding Kinetics of Luzopeptin A and Echinomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA binding kinetics of two potent antitumor antibiotics, Luzopeptin A and echinomycin. Both molecules are cyclic depsipeptides that act as bifunctional intercalators, binding to DNA by inserting two quinoxaline chromophores into the DNA double helix. Despite their structural similarities, their interactions with DNA exhibit distinct kinetic and thermodynamic properties, as well as different sequence specificities and downstream cellular effects. This guide summarizes the available experimental data, provides detailed experimental protocols for key analytical techniques, and visualizes the binding mechanisms and affected signaling pathways.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters describing the DNA binding of this compound and echinomycin. It is important to note that while extensive quantitative data is available for echinomycin, the data for this compound is more qualitative in nature, primarily describing it as a very strong and potentially irreversible binder.
| Parameter | This compound | Echinomycin | References |
| Binding Affinity (Ka) | Described as "very strong," likely higher than echinomycin. Specific Ka value not readily available. | 5.0 x 10⁵ M⁻¹ (from UV melting studies) | [1] |
| Association Rate Constant (kon) | Not quantitatively determined. Expected to be rapid due to the strong binding nature. | 6 x 10⁴ M⁻¹s⁻¹ (from stopped-flow analysis) | |
| Dissociation Rate Constant (koff) | Extremely slow, potentially approaching zero due to possible covalent bond formation. | Variable, with half-lives ranging from < 3 minutes to ~40 minutes depending on the DNA sequence. | |
| Binding Site Size | Approximately 4 base pairs. | Binds to a 2 base pair site, with a preference for CpG steps. | [2] |
| Sequence Selectivity | Displays little or no sequence selectivity, though some studies suggest a preference for alternating A and T residues. | High preference for CpG sequences. | [3] |
| Binding Stoichiometry | One drug molecule binds per 40-72 base pairs at saturation. | Not explicitly stated, but footprinting suggests multiple binding sites. | [4] |
| Intermolecular Cross-linking | Capable of cross-linking separate DNA molecules. | Does not induce intermolecular cross-linking. |
Comparative Analysis of DNA Binding and Cellular Effects
This compound is characterized by its exceptionally strong, and possibly covalent, binding to DNA.[3] This results in the formation of a highly stable complex with a very slow dissociation rate.[3] Its ability to occupy a 4-base pair site with minimal sequence preference suggests a different mode of interaction compared to the more sequence-specific echinomycin.[2][3] Furthermore, this compound has been shown to induce intermolecular cross-linking of DNA, a property not observed with echinomycin.
Echinomycin, while also a strong DNA binder, exhibits more dynamic and sequence-specific interactions. Its preference for CpG sites is a key determinant of its biological activity. The kinetics of echinomycin binding have been characterized, revealing a relatively rapid association and a dissociation rate that is dependent on the flanking DNA sequences.
From a therapeutic perspective, these differences in DNA binding kinetics have significant implications. The quasi-irreversible binding of this compound may lead to more persistent DNA damage and potent cytotoxicity. In contrast, the reversible and sequence-specific binding of echinomycin allows for a more targeted interaction with the genome, influencing specific gene expression programs.
Impact on Cellular Signaling Pathways
The interaction of these compounds with DNA ultimately triggers distinct cellular signaling cascades, leading to their antitumor effects.
Echinomycin's Impact on HIF-1α and NOTCH Signaling
Echinomycin is a well-characterized inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. It achieves this by binding to CpG-rich sequences in the promoter regions of HIF-1α target genes, thereby preventing the binding of the HIF-1 transcription factor. This inhibition disrupts crucial cellular processes that are often dysregulated in cancer, including angiogenesis, cell proliferation, and survival.
Furthermore, echinomycin has been shown to suppress the NOTCH signaling pathway. The NOTCH pathway is critical for cell-cell communication and plays a significant role in development and tissue homeostasis. Its dysregulation is implicated in various cancers. By inhibiting NOTCH signaling, echinomycin can interfere with tumor growth and survival.
References
- 1. youtube.com [youtube.com]
- 2. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding mode of the DNA bisintercalator luzopeptin investigated using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Luzopeptin A and Quinoxapeptin C in Cytotoxicity Assays
A Head-to-Head Look at Two Potent Bioactive Peptides for Researchers and Drug Development Professionals
In the landscape of cytotoxic compounds, depsipeptides have garnered significant attention for their potent anti-cancer properties. Among these, Luzopeptin A and Quinoxapeptin C, both featuring a quinoxaline chromophore, represent intriguing subjects of study. This guide provides a comparative overview of their performance in cytotoxicity assays, drawing upon available experimental data to inform researchers and drug development professionals. While direct comparative studies are limited, this analysis synthesizes existing data on their mechanisms of action and the cytotoxic profiles of structurally related compounds to offer a comprehensive perspective.
At a Glance: Key Differences and Cytotoxic Potential
This compound is a well-characterized DNA bisintercalator, a mechanism that involves the insertion of its planar quinoxaline rings between DNA base pairs, leading to significant helical distortion and inhibition of crucial cellular processes like DNA replication and transcription. This mode of action is a hallmark of many potent anti-cancer agents. In contrast, the precise mechanism of Quinoxapeptin C is not as definitively established. While its structural similarity to this compound suggests a potential for DNA interaction, studies on other quinoxaline-containing peptides indicate that alternative mechanisms, such as the inhibition of key enzymes like topoisomerase II or interference with other cellular pathways, may be at play.
The following table summarizes the available and inferred data on the cytotoxic activity of this compound and various quinoxaline derivatives, providing a proxy for the potential efficacy of Quinoxapeptin C. It is important to note the absence of publicly available, direct IC50 values for Quinoxapeptin C in peer-reviewed literature.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | L1210 Leukemia | 0.004 | - | - |
| Quinoxaline Derivative 1 | PC-3 (Prostate Cancer) | 2.11 | Doxorubicin | Not Reported |
| Quinoxaline Derivative 2 | MKN 45 (Gastric Cancer) | 0.073 | Adriamycin | 0.12 |
| Cisplatin | 2.67 | |||
| 6-Chloroquinoxaline Derivative | HCT-116 (Colon Cancer) | 6.18 | Doxorubicin | 9.27 |
| MCF-7 (Breast Cancer) | 5.11 | Doxorubicin | 7.43 |
Note: The IC50 values for quinoxaline derivatives are presented as representative examples of the cytotoxic potential of this class of compounds, as direct data for Quinoxapeptin C was not available in the reviewed literature.
Delving into the Mechanisms: DNA Intercalation vs. Alternative Pathways
The cytotoxic effects of both this compound and, presumably, Quinoxapeptin C culminate in the induction of apoptosis, or programmed cell death. However, the initial triggers for this process are likely to differ based on their primary molecular targets.
This compound: A Classic DNA Bisintercalator
This compound's mechanism is centered on its ability to bind to DNA with high affinity. As a bisintercalator, it possesses two planar chromophores that insert themselves at two separate sites on the DNA helix. This "molecular stitch" distorts the DNA structure, creating a roadblock for DNA polymerase and RNA polymerase, thereby halting DNA replication and transcription. This disruption of fundamental cellular processes triggers a DNA damage response, often mediated by the tumor suppressor protein p53. Activation of p53 can initiate the intrinsic apoptotic pathway.
This pathway involves the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, a multi-protein complex that activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell, leading to apoptosis.
Quinoxapeptin C: A Question of Mechanism
The mechanism of action for Quinoxapeptin C is less clear. While its quinoxaline moieties suggest a potential for DNA intercalation, evidence from other quinoxaline-containing peptides indicates that this may not be the sole or even primary mechanism. Some quinoxaline derivatives have been shown to induce apoptosis through the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. Others may interact with different cellular targets, leading to the activation of apoptotic pathways. For instance, Quinoxapeptins A and B are known inhibitors of HIV-1 and HIV-2 reverse transcriptase[1]. While this is a distinct activity from cytotoxicity in cancer cells, it highlights the diverse biological targets of this compound class.
Should Quinoxapeptin C act through a non-DNA intercalating mechanism that still converges on apoptosis, the downstream signaling cascade would likely involve similar players as the intrinsic pathway, such as mitochondrial disruption and caspase activation.
Experimental Protocols: A Guide to Cytotoxicity Assessment
The determination of a compound's cytotoxic activity is fundamental to pre-clinical drug development. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (e.g., this compound or Quinoxapeptin C) and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and Quinoxapeptin C represent two compelling, yet distinct, members of the quinoxaline-containing depsipeptide family. This compound's well-established role as a DNA bisintercalator provides a clear mechanism for its potent cytotoxicity. While direct comparative data for Quinoxapeptin C is lacking, the broader family of quinoxaline derivatives exhibits significant cytotoxic potential through various mechanisms. The data presented herein, compiled from multiple studies, underscores the therapeutic promise of these compounds. Further research, particularly direct head-to-head cytotoxicity studies and elucidation of Quinoxapeptin C's precise mechanism of action, is warranted to fully understand their potential as anti-cancer agents. Researchers are encouraged to utilize the provided experimental framework as a starting point for their own investigations into these and other novel cytotoxic compounds.
References
Navigating the Preclinical Landscape of Luzopeptin A: A Guide to its In Vivo Anticancer Potential
For researchers and drug development professionals, understanding the in vivo efficacy of a novel anticancer agent is a critical step in its translational journey. This guide provides an overview of the available information on the in vivo validation of Luzopeptin A's anticancer activity. While detailed, publicly accessible quantitative data from comparative in vivo studies remains limited, this document synthesizes the existing knowledge and provides context through related compounds and general preclinical methodologies.
This compound: Evidence of In Vivo Activity
Insights from Structurally Related Compounds: The Case of Sandramycin
In the absence of detailed in vivo data for this compound, examining structurally and mechanistically similar compounds can provide valuable insights. Sandramycin, another cyclic decadepsipeptide antibiotic, shares a similar structural backbone with this compound.[2] Notably, Sandramycin has been reported to be active in vivo against murine leukemia P388.[3] This finding with a related compound lends further support to the potential in vivo anticancer efficacy of quinoxaline antibiotics as a class.
Mechanism of Action: DNA Bis-Intercalation
The primary mechanism of action for this compound and related quinoxaline antibiotics is DNA bis-intercalation. This process involves the insertion of the two quinoxaline chromophores of the molecule into the DNA double helix at two separate points. This "molecular stitch" distorts the DNA structure, interfering with the binding of DNA polymerases and RNA polymerases, thereby halting DNA replication and gene transcription, which ultimately leads to cancer cell death.
Caption: Mechanism of action of this compound.
A General Framework for In Vivo Anticancer Drug Evaluation
While specific experimental protocols for this compound are not publicly available, a general workflow for assessing the in vivo efficacy of an anticancer compound is presented below. This provides a standardized framework that is broadly applicable in preclinical cancer research.
Caption: General workflow for in vivo anticancer drug testing.
Experimental Protocols: A Representative Xenograft Model Study
The following provides a generalized experimental protocol for a tumor xenograft model, a common method for evaluating the in vivo anticancer activity of a compound.
Objective: To evaluate the in vivo anticancer efficacy of a test compound in a human tumor xenograft model.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., saline, DMSO solution)
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with IACUC guidelines
Procedure:
-
Cell Culture: The selected human cancer cell line is cultured under standard conditions to achieve the required number of cells for implantation.
-
Animal Acclimation: Immunocompromised mice are acclimated to the laboratory conditions for at least one week prior to the start of the experiment.
-
Tumor Cell Implantation: A suspension of tumor cells, often mixed with Matrigel to enhance tumor take, is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Treatment Administration: The test compound is administered to the treatment group according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, oral). The control group receives the vehicle control.
-
Data Collection: Tumor volume and body weight of the mice are measured at regular intervals throughout the study. Animal health is also monitored daily.
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or at a predetermined time point. Efficacy is often determined by comparing the tumor growth inhibition in the treated group to the control group. Overall survival may also be an endpoint.
-
Tissue Collection and Analysis: At the end of the study, tumors and other organs may be harvested for further analysis, such as histopathology or biomarker assessment.
Data Analysis: Statistical analysis is performed to compare the tumor volumes and survival rates between the treatment and control groups to determine the statistical significance of the observed anticancer effects.
Conclusion
While a comprehensive, data-rich comparison guide for this compound's in vivo anticancer activity is currently hampered by the limited availability of public data, the existing evidence and the activity of related compounds strongly suggest its potential as an effective anticancer agent. The provided general framework for in vivo testing and the representative experimental protocol offer a solid foundation for researchers designing preclinical studies for this and other novel therapeutic candidates. Further research and publication of detailed in vivo studies will be crucial to fully elucidate the therapeutic potential of this compound and to guide its future clinical development.
References
- 1. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sandramycin, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sandramycin, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline Antibiotics: A Comparative Efficacy Analysis for Drug Development Professionals
A deep dive into the comparative performance of quinoxaline antibiotics, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, supported by experimental data. We will explore their mechanisms of action, present quantitative in vitro and in vivo data, and provide detailed experimental protocols for key assays.
Quinoxaline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects. Their efficacy against multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has positioned them as a significant area of interest in the search for novel antimicrobial agents. This guide provides a comparative analysis of the efficacy of various quinoxaline antibiotics, contrasting them with established drugs and elucidating their mechanisms of action.
Comparative In Vitro Efficacy
The in vitro activity of quinoxaline derivatives has been extensively studied against a range of bacterial pathogens. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
A study evaluating a quinoxaline derivative against sixty MRSA isolates demonstrated its comparable efficacy to vancomycin, a standard treatment for MRSA infections. The majority of isolates exhibited MIC values of 4 µg/mL for both the quinoxaline derivative (56.7% of isolates) and vancomycin (63.3% of isolates)[1]. Notably, 20% of the isolates showed an MIC of 2 µg/mL for the quinoxaline derivative, compared to 6.7% for vancomycin[1]. Another study reported on novel 2,3-bis(phenylamino) quinoxaline derivatives with significant activity against various strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, with MIC values ranging from 0.25 to 1 mg/L. These compounds showed comparable or even superior activity to vancomycin, teicoplanin, daptomycin, and linezolid against a panel of clinically relevant isolates.
Further research into C-2 amine-substituted quinoxaline analogues revealed potent broad-spectrum antibacterial activity. One compound, designated 5p, exhibited strong inhibitory effects against a range of bacteria with MICs of 4–16 μg/mL against S. aureus, 8–32 μg/mL against B. subtilis, 8–32 μg/mL against MRSA, and 4–32 μg/mL against E. coli[2].
| Antibiotic Class | Compound | Target Organism(s) | MIC Range (µg/mL) | Comparator Antibiotic | Comparator MIC Range (µg/mL) | Reference |
| Quinoxaline Derivative | Unspecified | MRSA | 1 - 8 | Vancomycin | 1 - 8 | [1][3] |
| Quinoxaline Derivative | Compound 5p | S. aureus, B. subtilis, MRSA, E. coli | 4 - 32 | - | - | [2] |
| Quinoxaline 1,4-Dioxide | Various | E. coli | - | - | - | [4] |
| Fluoroquinolone (for comparison) | Levofloxacin | Gram-positive & Gram-negative bacteria | - | - | - |
In Vivo Efficacy
While in vitro data provides a crucial baseline for antibiotic efficacy, in vivo studies in animal models are essential to understand the therapeutic potential in a physiological context.
In a murine model of corneal infection, the quinoxaline derivative 5p demonstrated potent antibacterial efficacy against MRSA, particularly at higher concentrations[2]. This finding highlights the potential of this class of compounds for treating topical infections caused by resistant bacteria.
Another study investigated the therapeutic potential of a novel quinoxaline derivative, 2-methoxy-N-(3-quinoxalin-2-ylphenyl)benzamide (2-MQB) , in murine models of sepsis. In both lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP) models, 2-MQB treatment improved survival rates, reduced the secretion of pro-inflammatory cytokines, and mitigated tissue damage[5]. The study also observed a reduced bacterial load in the peritoneal lavage and peripheral blood of the treated mice, indicating its effectiveness in controlling systemic bacterial infections[5].
These studies, although not direct head-to-head comparisons of different quinoxaline antibiotics, underscore the in vivo antibacterial potential of this class of compounds.
Mechanisms of Action & Signaling Pathways
Quinoxaline antibiotics exhibit diverse mechanisms of action, which contributes to their broad-spectrum activity and potential to overcome existing resistance mechanisms.
DNA Intercalation and Synthesis Inhibition
Certain quinoxaline antibiotics, such as echinomycin and triostin A , function as DNA bis-intercalators. They insert themselves between the base pairs of the DNA double helix, causing structural distortions that inhibit crucial cellular processes like DNA replication and RNA synthesis. This mechanism ultimately leads to bacterial cell death.
Generation of Reactive Oxygen Species (ROS)
A prominent subgroup, the quinoxaline 1,4-dioxides , acts as bioreductive compounds. Under anaerobic or hypoxic conditions, these molecules are enzymatically reduced, leading to the generation of reactive oxygen species (ROS)[4][6]. These highly reactive molecules, including superoxide anions and hydroxyl radicals, cause widespread damage to cellular components, most notably DNA, leading to strand breaks and ultimately, cell death[4][6][7]. This mechanism is particularly effective against anaerobic bacteria.
Inhibition of Toll-like Receptor 4 (TLR4) Signaling
Recent studies have unveiled another sophisticated mechanism of action for certain quinoxaline derivatives. The compound 2-MQB has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway[5]. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Upon activation by LPS, TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. By inhibiting this pathway, 2-MQB can modulate the host's inflammatory response to bacterial infection, which is a critical factor in the pathogenesis of sepsis[5].
References
- 1. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Evaluating Cross-Resistance of Luzopeptin A in Drug-Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-resistance profile of Luzopeptin A, a potent topoisomerase inhibitor, in cancer cell lines with acquired resistance to other chemotherapeutic agents. Due to the limited availability of direct comparative studies on this compound, this document outlines a detailed experimental protocol and presents illustrative data based on analogous topoisomerase inhibitors to guide researchers in designing and interpreting their own cross-resistance studies.
Introduction to this compound and Drug Resistance
This compound is a cyclic depsipeptide antibiotic that exhibits significant antitumor activity. Its mechanism of action is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. However, a major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and functionally distinct anticancer drugs. Understanding the cross-resistance profile of this compound is therefore critical for its potential clinical development and for identifying patient populations that may benefit from its therapeutic effects.
Hypothetical Cross-Resistance Study of this compound
This section outlines a typical experimental workflow to determine the cross-resistance of this compound in a doxorubicin-resistant cancer cell line.
Quantitative Data Presentation: A Comparative Example
While specific data for this compound is not available, the following table illustrates the expected format of results from a cross-resistance study, using data from a study on topoisomerase I and II inhibitors in etoposide-resistant neuroblastoma cell lines. This serves as a template for presenting cytotoxicity data.
| Cell Line | Etoposide (Topoisomerase II Inhibitor) IC50 (µM) | Topotecan (Topoisomerase I Inhibitor) IC50 (µM) | SN-38 (Topoisomerase I Inhibitor) IC50 (µM) |
| Sensitive Lines | |||
| SMS-KCNR | 0.5 | 0.02 | 0.003 |
| SMS-SAN | 0.8 | 0.03 | 0.004 |
| CHLA-15 | 1.2 | 0.05 | 0.006 |
| Resistant Lines | |||
| CHLA-20 | 15.0 | 0.8 | 0.1 |
| CHLA-90 | 25.0 | 1.2 | 0.2 |
| CHLA-136 | 50.0 | 2.5 | 0.5 |
Note: The data in this table is for illustrative purposes and is based on findings from a study on neuroblastoma cell lines.[1][2] A key finding from such studies is that significant cross-resistance can occur between different classes of topoisomerase inhibitors.[1][2]
Experimental Protocols
Establishment of Doxorubicin-Resistant Cell Lines
This protocol describes the generation of a doxorubicin-resistant cancer cell line through continuous exposure to the drug.
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of doxorubicin for the parental cancer cell line (e.g., MCF-7) using a standard cytotoxicity assay such as the MTT assay.
-
Initial Drug Exposure: Culture the parental cells in medium containing doxorubicin at a concentration equal to the IC50 value.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of doxorubicin in the culture medium. This is typically done in a stepwise manner over several months.
-
Maintenance of Resistant Phenotype: Maintain the resistant cell line in a medium containing a constant, high concentration of doxorubicin to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Periodically re-evaluate the IC50 of doxorubicin in the resistant cell line to confirm and quantify the level of resistance.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][4][5]
-
Cell Seeding: Seed both the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound and the reference compound (e.g., doxorubicin) for a specified period, typically 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Signaling Pathways in Topoisomerase Inhibitor Resistance
Resistance to topoisomerase inhibitors is a complex process that can involve multiple cellular mechanisms. The following diagram illustrates some of the key pathways involved.
Conclusion
The evaluation of cross-resistance is a critical step in the preclinical development of any new anticancer agent. While direct comparative data for this compound in drug-resistant cell lines is currently limited, the experimental framework and illustrative data presented in this guide provide a robust starting point for researchers. By establishing well-characterized drug-resistant cell lines and employing standardized cytotoxicity assays, it will be possible to elucidate the cross-resistance profile of this compound and inform its future clinical investigation. Studies on other topoisomerase inhibitors suggest that cross-resistance is a significant consideration, highlighting the importance of conducting these evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-resistance of topoisomerase I and II inhibitors in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Luzopeptin A's Efficacy: A Comparative Analysis with Leading Non-Ribosomal Peptide Antibiotics
For Immediate Release
In the landscape of antimicrobial research, the quest for novel agents with potent activity against resistant pathogens is paramount. This guide provides a detailed comparative analysis of Luzopeptin A, a non-ribosomal peptide with a quinoxaline backbone, against other prominent non-ribosomal peptide antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's activity profile, supported by experimental data and methodologies.
Executive Summary
This compound, a DNA bisintercalator, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. This guide benchmarks its activity against a panel of clinically relevant non-ribosomal peptide antibiotics: Daptomycin, Vancomycin, Bacitracin, Polymyxin B, and Tyrothricin. The comparative analysis is based on their mechanisms of action and available Minimum Inhibitory Concentration (MIC) data against key bacterial strains. Due to the limited availability of specific antimicrobial data for this compound, data from its close structural and functional analog, Echinomycin, is used as a proxy to provide a substantive comparison.[1][2][3]
Comparative Analysis of Antimicrobial Activity
The following table summarizes the available MIC data for this compound (represented by its analog Echinomycin) and the selected comparator non-ribosomal peptide antibiotics against common Gram-positive and Gram-negative bacteria.
| Antibiotic | Class | Mechanism of Action | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| This compound (as Echinomycin) | Quinoxaline | DNA Bisintercalation | 0.03[2] | 0.01[2] | No Data Available |
| Daptomycin | Lipopeptide | Cell Membrane Depolarization | 0.25 - 0.5 | 1 - 2 | Inactive |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibition | 1 - 2 | 1 - 4 | Inactive |
| Bacitracin | Polypeptide | Cell Wall Synthesis Inhibition | 0.06 - >128 | No Data Available | Inactive |
| Polymyxin B | Polymyxin | Outer Membrane Disruption | Inactive | Inactive | ≤2 |
| Tyrothricin | Polypeptide | Cell Membrane Disruption | 0.5 - 4 | 2 - 8 | Inactive |
Note: MIC values are presented as ranges compiled from various sources and may vary depending on the specific strain and testing conditions.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of these non-ribosomal peptide antibiotics are crucial to understanding their spectrum of activity and potential for overcoming resistance.
This compound (Quinoxaline)
This compound acts as a DNA bisintercalator, binding to the minor groove of DNA and inhibiting DNA replication and transcription.[4][5][6] This mechanism is distinct from many other antibiotics that target the cell wall or protein synthesis.
Daptomycin (Lipopeptide)
Daptomycin's unique mechanism involves a calcium-dependent insertion into the bacterial cell membrane, leading to rapid depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis.[7][8] This disruption of the cell membrane potential is a key factor in its bactericidal activity against Gram-positive bacteria. Daptomycin has been shown to induce the cell wall stress stimulon in S. aureus.[9]
Vancomycin (Glycopeptide)
Vancomycin inhibits the synthesis of peptidoglycan in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of the peptide side chains of the nascent peptidoglycan precursors.[10][11] This prevents the cross-linking of the peptidoglycan layer, weakening the cell wall and leading to cell lysis. Vancomycin exposure can also trigger a zinc starvation response in bacteria.[12]
Bacitracin (Polypeptide)
Bacitracin interferes with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors across the cell membrane.[13][14] This blockage of the lipid carrier recycling process halts cell wall synthesis.
Polymyxin B (Polymyxin)
Polymyxin B targets the outer membrane of Gram-negative bacteria. Its cationic polypeptide ring interacts with the negatively charged lipopolysaccharide (LPS), displacing divalent cations (Ca2+ and Mg2+) and disrupting the membrane's integrity.[15] This leads to increased permeability and cell death. In human cells, Polymyxin B has been shown to affect the NF-κB and NOD-like receptor signaling pathways.[16]
Tyrothricin (Polypeptide)
Tyrothricin is a mixture of linear gramicidins and cyclic tyrocidines. Gramicidins form channels in the bacterial cell membrane, leading to the leakage of intracellular contents. Tyrocidines disrupt the cell membrane's integrity, causing cell death.[17][18]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method.
Broth Microdilution Method for MIC Determination
This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Stock solutions of the test antibiotics at a known concentration.
-
Bacterial culture in the logarithmic growth phase.
-
Sterile diluents (e.g., saline or broth).
-
Spectrophotometer.
2. Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the highest concentration of the antibiotic to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.
4. Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
5. Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
6. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
Conclusion
This compound, and its quinoxaline antibiotic class, represent a promising area for antimicrobial research. Its unique mechanism of action, targeting bacterial DNA, offers a potential advantage against pathogens that have developed resistance to antibiotics with more common targets. While further studies are needed to establish a comprehensive antimicrobial profile for this compound, the available data for its analog, Echinomycin, suggests potent activity against clinically important Gram-positive bacteria, comparable or superior to some existing therapies. The detailed methodologies and comparative data presented in this guide aim to facilitate further research and development in this critical field.
References
- 1. From Modules to Networks: a Systems-Level Analysis of the Bacitracin Stress Response in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity studies of echinomycin antibiotics against drug-resistant and biofilm-forming Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activities of echinomycin against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution structure of the luzopeptin-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 9. Transcriptional Profiling Reveals that Daptomycin Induces the Staphylococcus aureus Cell Wall Stress Stimulon and Genes Responsive to Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 12. The frontline antibiotic vancomycin induces a zinc starvation response in bacteria by binding to Zn(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacitracin - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 16. Polymyxin Induces Significant Transcriptomic Perturbations of Cellular Signalling Networks in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. toku-e.com [toku-e.com]
- 18. medchemexpress.com [medchemexpress.com]
Unraveling the Mechanism of Luzopeptin A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Luzopeptin A, a potent antitumor antibiotic, and its derivatives represent a class of cyclic depsipeptides that exert their cytotoxic effects through a direct and high-affinity interaction with DNA. This guide provides a comparative analysis of the mechanism of action of this compound and related compounds, supported by experimental data and detailed protocols to facilitate further research.
Primary Mechanism of Action: DNA Bisintercalation and Cross-linking
The core mechanism of this compound and its analogues is their function as DNA bisintercalators. These molecules possess two planar quinoline chromophores appended to a cyclic decadepsipeptide backbone. This structure allows the two chromophores to insert themselves between the base pairs of the DNA double helix simultaneously.
This bisintercalation is characterized by:
-
High-Affinity Binding: Luzopeptin binds to DNA with very high affinity, forming a tight and stable complex.[1][2] This binding is significantly stronger than that of related compounds like echinomycin.
-
DNA Cross-linking: The rigid peptide backbone spans the minor groove of the DNA, effectively "stapling" the DNA strands. This compound is notable for its ability to induce both intramolecular (within the same DNA molecule) and intermolecular (between two separate DNA molecules) cross-links.[3] The formation of intermolecular cross-links is a particularly severe form of DNA damage.
-
Sequence Selectivity: The binding preference of Luzopeptin is complex. While some studies using DNase I and micrococcal nuclease footprinting suggest a preference for regions containing alternating adenine (A) and thymine (T) residues, others indicate it displays little to no sequence selectivity, occupying about four base pairs per molecule.[1][2][3] This differs from the clearer CpG site preference of the related compound echinomycin.[4]
The profound distortion of the DNA helix caused by bisintercalation and cross-linking physically obstructs the molecular machinery responsible for replication and transcription, leading to the potent inhibition of both DNA and RNA synthesis. This comprehensive disruption of macromolecular biosynthesis is the ultimate cause of the compound's cytotoxicity.
Figure 1. Mechanism of action for this compound derivatives.
Downstream Effects: A Plausible Role as a Topoisomerase II Poison
While direct enzymatic inhibition is not its primary mechanism, the severe DNA topology distortion caused by this compound can trap topoisomerase II (TOP2) enzymes on the DNA. TOP2 resolves DNA tangles by creating transient double-strand breaks. Intercalators can stabilize the "cleavage complex," where TOP2 is covalently bound to the broken DNA ends. This transforms the enzyme into a cytotoxic DNA lesion, a mechanism characteristic of TOP2 poisons. While not definitively proven for Luzopeptin, this is a well-established consequence for other potent DNA intercalators and is a probable contributor to its overall cytotoxicity.
Comparative Analysis of Luzopeptin and Related Compounds
The activity of this compound is best understood in comparison to its own derivatives and other related DNA-binding agents like Echinomycin and the synthetic Quinoxapeptins.
Structure-Activity Relationship: Luzopeptin Analogues (A, B, C)
The cytotoxicity of Luzopeptin analogues is critically dependent on their degree of acetylation, which dictates their hydrophobicity and, consequently, their ability to traverse the cell membrane. Although all analogues bind strongly to isolated DNA, their cellular activity varies dramatically.
| Compound | Key Structural Difference | Relative Cytotoxicity | Rationale |
| This compound | Two acetyl groups | +++ (Most Potent) | Higher hydrophobicity allows for efficient cell membrane penetration. |
| Luzopeptin B | One acetyl group | ++ (Less Potent) | Intermediate hydrophobicity and cellular uptake. |
| Luzopeptin C | No acetyl groups | + (Weak/Inactive) | Poor membrane permeability prevents it from reaching its intracellular DNA target. |
This relationship underscores that high-affinity DNA binding is necessary but not sufficient for biological activity; drug delivery into the cell is a critical limiting factor.
Figure 2. Structure-activity relationship of Luzopeptin analogues.
Comparison with Alternative DNA Bisintercalators
| Feature | This compound | Echinomycin | Sandramycin / Quinoxapeptins |
| Binding Affinity | Very High | High (but weaker than this compound)[4] | High[5] |
| Binding Constant (Kd) | Not reported, but inferred to be in the low nM range or lower | ~10-60 nM to 2 µM (sequence and condition dependent)[6][7] | Not reported |
| Sequence Preference | Weak preference for A/T-rich regions; some studies show low selectivity[1][2] | Prefers 5'-CpG steps[4] | Prefers 5'-PuPy motifs, particularly 5'-GCATGC[5] |
| Cross-linking | Intramolecular and Intermolecular[3] | Intramolecular only[4] | Intermolecular cross-linking observed[8] |
| Primary Cytotoxicity | High | High | Varies; generally less cytotoxic than Luzopeptins |
| Other Activities | Antiviral | HIF-1α Inhibitor[4] | Quinoxapeptins show potent HIV-1 Reverse Transcriptase inhibition |
Key Experimental Protocols
Gel Mobility Shift Assay for DNA Binding and Cross-linking
This assay demonstrates the binding of Luzopeptin to a DNA fragment and can distinguish between different types of cross-linking by observing the retardation of DNA migration through a gel matrix.
Methodology:
-
DNA Preparation: Use endonuclease-restricted plasmid DNA (e.g., pBR322) to generate a mixture of linear DNA fragments of known sizes.
-
Binding Reaction: Incubate the DNA fragments with varying concentrations of this compound (e.g., at drug/DNA base pair ratios from 0.05 to 0.2) in a suitable binding buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5) at 37°C for 1-2 hours.
-
Electrophoresis: Load the samples onto a 1-1.5% agarose gel. Run the gel in TBE buffer at a constant voltage.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.
-
Analysis:
-
Retardation: DNA fragments bound by Luzopeptin will migrate slower than unbound fragments.
-
Intramolecular Cross-linking: May cause smearing or a slight shift in the band.
-
Intermolecular Cross-linking: Will produce new, high-molecular-weight bands corresponding to the mass of two or more DNA fragments linked together.[4]
-
DNase I Footprinting to Determine Sequence Selectivity
This technique identifies the specific DNA sequences protected by the binding of Luzopeptin from enzymatic cleavage by DNase I.
References
- 1. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA binding properties of key sandramycin analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and functional analyses of the echinomycin resistance conferring protein Ecm16 from Streptomyces lasalocidi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Comparative In Vivo Toxicity Profile of Luzopeptin A and Other Leading Anticancer Agents
A comprehensive analysis of preclinical toxicity data for researchers and drug development professionals.
This guide provides a detailed comparison of the in vivo toxicity of Luzopeptin A (BBM-928A), a potent antitumor antibiotic, with three widely used anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. The data presented is compiled from preclinical studies to offer a valuable resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound has demonstrated significant antitumor activity in preclinical models. Understanding its toxicity profile in relation to established chemotherapeutic agents is crucial for its potential clinical development. This guide summarizes key in vivo toxicity data, including median lethal dose (LD50) and maximum tolerated dose (MTD), to facilitate a comparative assessment. The experimental methodologies employed in these toxicity studies are also detailed to provide context for the presented data. Furthermore, a visualization of the proposed mechanism of action for this compound is provided to aid in understanding its cellular effects.
In Vivo Toxicity Data
The following tables summarize the acute toxicity data for this compound and the comparator anticancer agents in murine models. These values are critical indicators of the short-term toxicity of a compound.
Table 1: Median Lethal Dose (LD50) of this compound (BBM-928A) in Mice
| Administration Route | LD50 (mg/kg) |
| Intravenous (IV) | 0.25 |
| Intraperitoneal (IP) | 0.38 |
| Subcutaneous (SC) | 0.54 |
| Oral (PO) | >5.0 |
Data sourced from Rose et al., 1983.
Table 2: In Vivo Toxicity of Common Anticancer Agents in Rodents
| Anticancer Agent | Animal Model | Administration Route | LD50 (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) |
| Doxorubicin | Mice | Intravenous (IV) | 17 | 7.5 |
| Rats | Intravenous (IV) | ~10.5 | - | |
| Cisplatin | Mice | Intraperitoneal (IP) | 6.6 - 12 | 6 |
| Rats | Intraperitoneal (IP) | 7.2 | - | |
| Paclitaxel | Mice | Intravenous (IV) | 31.3 - 34.8 | 20 - 130 |
| Rats | Intravenous (IV) | 8.3 - 8.8 | - |
Note: LD50 and MTD values can vary depending on the specific strain, sex, and age of the animals, as well as the formulation and administration schedule of the drug.
Experimental Protocols
The following methodologies are based on the available literature for the in vivo toxicity assessment of this compound and the principles of preclinical toxicology testing for anticancer agents.
This compound (BBM-928A) Acute Toxicity Study in Mice
-
Animal Model: Non-inbred albino mice (18-22 g) were used for the studies.
-
Drug Preparation: this compound was suspended in 0.9% NaCl solution containing 0.05% Tween 80 for administration.
-
Administration and Dosage: The drug was administered as a single dose via intravenous (tail vein), intraperitoneal, subcutaneous, or oral routes. A range of doses were tested to determine the LD50.
-
Observation: Animals were observed for mortality and signs of toxicity over a 14-day period.
-
Data Analysis: The LD50 values were calculated using a probit analysis method.
General Protocol for Acute Toxicity Studies of Anticancer Agents in Rodents
-
Animal Models: Typically, mice (e.g., BALB/c, CD-1) or rats (e.g., Sprague-Dawley, Wistar) are used.
-
Drug Preparation: The anticancer agent is formulated in a suitable vehicle (e.g., saline, Cremophor EL for Paclitaxel).
-
Administration and Dosage: The drug is administered as a single dose via a clinically relevant route, most commonly intravenous or intraperitoneal. Dose-ranging studies are conducted to identify the MTD and LD50.
-
Parameters Monitored:
-
Mortality: Recorded daily.
-
Clinical Signs: Observations for signs of toxicity such as changes in behavior, appearance, and weight loss are made daily.
-
Body Weight: Measured prior to dosing and at regular intervals throughout the study.
-
Hematology and Clinical Chemistry: Blood samples may be collected at termination to assess effects on blood cells and organ function.
-
Gross Pathology and Histopathology: At the end of the study, a necropsy is performed, and major organs are examined for any abnormalities. Tissues may be collected for microscopic examination.
-
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss). The LD50 is calculated using statistical methods such as the Reed-Muench or probit analysis.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects primarily through its interaction with DNA. It is a bifunctional intercalator, meaning it has two moieties that can insert themselves between the base pairs of the DNA double helix. This bisintercalation is thought to be a key aspect of its potent antitumor activity.
The following diagram illustrates the proposed mechanism of action of this compound at the molecular level.
The following workflow outlines the general steps involved in conducting an in vivo toxicity study.
Conclusion
This comparative guide highlights the in vivo toxicity profiles of this compound, Doxorubicin, Cisplatin, and Paclitaxel. Based on the available data, this compound exhibits high potency and, consequently, significant toxicity at low doses when administered parenterally. Its oral bioavailability appears to be limited, resulting in much lower toxicity via this route. The toxicity data for the comparator agents are consistent with their known clinical side effects. A thorough understanding of the dose-limiting toxicities and the therapeutic index is essential for the further development of this compound as a potential anticancer agent. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for designing and interpreting future preclinical studies.
Evaluating Synergistic Effects of Luzopeptin A in Combination Therapies: A Guide for Researchers
To the esteemed researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive overview of the potential synergistic effects of Luzopeptin A in combination therapies. However, a thorough review of publicly available scientific literature and clinical trial data reveals a significant gap in research specifically investigating the synergistic interactions of this compound with other therapeutic agents. While the standalone mechanism and activity of this compound have been explored, its efficacy and potential for enhanced therapeutic outcomes in combination regimens remain largely uninvestigated.
This guide will, therefore, focus on the established mechanism of action of this compound to propose a theoretical framework for potential synergistic combinations. The experimental data and visualizations presented are illustrative, based on common methodologies used to evaluate synergy for other anti-cancer agents, and are intended to serve as a roadmap for future research in this promising area.
Understanding this compound's Mechanism of Action
This compound is a potent antitumor antibiotic belonging to the quinoxaline peptide family. Its primary mechanism of action involves the bisintercalation into DNA. This means the molecule has two planar quinoxaline chromophores that insert themselves between the base pairs of the DNA double helix.[1][2][3][4] This bisintercalation causes significant structural distortion of the DNA, interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] this compound is known to bind strongly to DNA, occupying approximately four base pairs with little to no sequence selectivity.[1] The cyclic decadepsipeptide core of this compound is crucial for the proper orientation of the chromophores for effective bisintercalation.[2]
Hypothetical Synergistic Combinations with this compound
Based on its DNA-damaging mechanism, this compound could potentially exhibit synergistic effects when combined with agents that target complementary pathways, particularly those involved in DNA repair and cell cycle regulation. The principle of synergy in cancer therapy relies on attacking the cancer cell from multiple angles, making it more difficult for it to develop resistance and enhancing the overall therapeutic effect.[5][6]
Potential Combination Strategies:
-
With DNA Repair Inhibitors (e.g., PARP Inhibitors):
-
Rationale: this compound-induced DNA damage triggers the cell's DNA repair mechanisms. Inhibiting these repair pathways, for instance with Poly (ADP-ribose) polymerase (PARP) inhibitors, could lead to an accumulation of lethal DNA damage, resulting in synthetic lethality.[7][8] This strategy has proven effective for other DNA-damaging agents.
-
-
With Topoisomerase Inhibitors:
-
Rationale: Combining this compound with topoisomerase inhibitors (e.g., etoposide, irinotecan) could create a multi-pronged attack on DNA integrity.[5][9][10] While this compound intercalates into the DNA, topoisomerase inhibitors prevent the re-ligation of DNA strands after they have been nicked by topoisomerase enzymes. The simultaneous presence of both types of DNA lesions could overwhelm the cell's repair capacity.
-
-
With Other Chemotherapeutic Agents that Induce DNA Damage (e.g., Alkylating Agents, Platinum-based Drugs):
-
Rationale: Similar to the combination with topoisomerase inhibitors, combining this compound with other classes of DNA-damaging agents could lead to an insurmountable level of DNA damage, thereby enhancing cytotoxicity.
-
Illustrative Data Presentation for Future Studies
Should research into this compound combination therapies be undertaken, clear and structured data presentation will be crucial for evaluating synergy. The following tables are provided as templates for how such data could be presented.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Agent X in ABC Cancer Cell Line
| Treatment Group | IC50 (nM) ± SD | Combination Index (CI) |
| This compound | [Insert Value] | - |
| Agent X | [Insert Value] | - |
| This compound + Agent X (1:1 ratio) | [Insert Value] | [Insert Value] |
| This compound + Agent X (1:2 ratio) | [Insert Value] | [Insert Value] |
| This compound + Agent X (2:1 ratio) | [Insert Value] | [Insert Value] |
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Value] | - |
| This compound (dose) | [Insert Value] | [Insert Value] |
| Agent Y (dose) | [Insert Value] | [Insert Value] |
| This compound + Agent Y | [Insert Value] | [Insert Value] |
Proposed Experimental Protocols for Synergy Evaluation
To rigorously assess the synergistic potential of this compound combinations, the following experimental methodologies are recommended:
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Protocol: Seed cancer cell lines in 96-well plates. After 24 hours, treat the cells with a range of concentrations of this compound, the combination agent, and the combination of both at fixed ratios. After a 48-72 hour incubation period, assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: Calculate the IC50 values for each agent and the combinations. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
-
Apoptosis Assays:
-
Protocol: Treat cells with this compound, the combination agent, and the combination for 24-48 hours. Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Data Analysis: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
-
In Vivo Synergy Assessment
-
Xenograft Models:
-
Protocol: Implant human cancer cells subcutaneously into immunocompromised mice. Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent. Administer treatments according to a predetermined schedule.
-
Data Analysis: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical signaling pathway of a synergistic interaction and a typical experimental workflow for evaluating synergy.
Caption: Hypothetical signaling pathway of this compound in combination with a DNA repair inhibitor.
Caption: General experimental workflow for evaluating drug synergy.
Conclusion and Future Directions
While the synergistic potential of this compound in combination therapies is currently underexplored, its mechanism of action as a potent DNA bisintercalator provides a strong rationale for investigating its use with agents that target DNA repair and other complementary pathways. The lack of existing data presents a significant opportunity for novel research that could lead to the development of more effective cancer treatment regimens. The illustrative frameworks and methodologies provided in this guide are intended to catalyze and inform such future investigations. It is our hope that this guide will serve as a valuable resource for the scientific community in unlocking the full therapeutic potential of this compound.
References
- 1. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of structural modifications of antitumor antibiotics (luzopeptins) on the interactions with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-specific binding of luzopeptin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid‐Modulated Transcription Synergistically Forms DNA Double‐Strand Breaks With Topoisomerase II Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New treatment combination could work against broader array of cancer cells, study finds | EurekAlert! [eurekalert.org]
- 7. A synergistic two-drug therapy specifically targets a DNA repair dysregulation that occurs in p53-deficient colorectal and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel mechanism in drug combination shows potential for treating leukemia, other cancers | EurekAlert! [eurekalert.org]
- 9. Synergistic cytotoxicity of topoisomerase I inhibitors with alkylating agents and etoposide in human brain tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of inhibitors of topoisomerase I and II on chromosome damage and cell killing in cultured Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Luzopeptin A for its Molecular Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luzopeptin A is a potent antitumor antibiotic that belongs to the quinoxaline family of cyclic depsipeptides. Its mechanism of action involves the targeting of cellular DNA, leading to the disruption of essential processes like replication and transcription, ultimately inducing cell death. This guide provides a comprehensive assessment of the specificity of this compound for its molecular target, DNA, by comparing its performance with other DNA-binding agents and presenting supporting experimental data.
Molecular Target: DNA Bisintercalation
The primary molecular target of this compound is deoxyribonucleic acid (DNA). This compound functions as a bisintercalator, meaning it possesses two planar quinoline chromophores that insert themselves between the base pairs of the DNA double helix. This bisintercalation is stabilized by a cyclic decapeptide core that resides in the minor groove of the DNA. This mode of binding leads to significant structural distortion of the DNA, which is believed to be the basis of its cytotoxic effects.
Binding Affinity and Specificity
This compound exhibits a very strong binding affinity for DNA, a characteristic that distinguishes it from some other DNA intercalators. While a precise dissociation constant (Kd) for this compound is not consistently reported in the literature, studies consistently describe its binding as "tight" and "strong". This high affinity is attributed to the cooperative effect of its two intercalating moieties and the interaction of its peptide backbone with the DNA minor groove.
In comparison, echinomycin, another well-studied bisintercalator, is suggested to have a weaker DNA-binding affinity than this compound[1]. This difference in affinity may contribute to the observed variations in their biological activities.
Sequence Specificity
The sequence specificity of this compound's DNA binding has been a subject of investigation with some nuanced findings.
-
Preference for A/T-rich regions: Several studies using DNase I footprinting and micrococcal nuclease protection assays have indicated that this compound preferentially binds to regions of DNA rich in alternating adenine (A) and thymine (T) residues[1][2]. However, a clear consensus di- or trinucleotide binding sequence has not been definitively established.
-
Lack of strong sequence selectivity: Other studies suggest that this compound displays little to no strong sequence selectivity, binding to various DNA sequences with high affinity[3]. It is proposed that the dominant factor in its interaction is the energetic favorability of bisintercalation itself, rather than specific hydrogen bonding interactions with particular bases.
This contrasts with some other DNA binding agents that exhibit high sequence specificity. For instance, certain transcription factors are designed to recognize and bind to very specific DNA sequences to regulate gene expression.
Comparison with Other DNA Intercalators
| Feature | This compound | Echinomycin | Doxorubicin (a monointercalator) |
| Binding Mode | Bisintercalator | Bisintercalator | Monointercalator |
| Binding Affinity | Very Strong | Strong, but suggested to be weaker than this compound[1] | Moderate |
| Sequence Preference | Some preference for A/T-rich regions, but also reported to have low sequence selectivity[1][2][3] | Prefers CpG steps | Prefers GC-rich sequences |
| Structural Impact on DNA | Significant unwinding and elongation, can induce both intramolecular and intermolecular crosslinks | Similar to this compound, but may differ in the degree of distortion | Local unwinding and bending |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug-DNA interactions. Below are summaries of key experimental protocols used to characterize the binding of this compound to DNA.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences where a ligand binds.
Principle: A DNA fragment labeled at one end is incubated with the binding ligand (this compound). The complex is then lightly treated with DNase I, an enzyme that cleaves the DNA backbone. The ligand-bound regions are protected from cleavage. When the DNA fragments are separated by size on a gel, the protected regions appear as a "footprint" - a gap in the ladder of DNA fragments.
Protocol Outline:
-
DNA Preparation: A DNA fragment of interest is radiolabeled at one end (typically with 32P).
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction to induce single-strand nicks in the DNA. The reaction is stopped after a short incubation.
-
Gel Electrophoresis: The DNA fragments are denatured and separated on a high-resolution polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. The location of the footprint reveals the binding site of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect and quantify the binding of a ligand to a DNA fragment.
Principle: The electrophoretic mobility of a DNA fragment through a non-denaturing gel is reduced when it is bound to a ligand. This "shift" in mobility is indicative of a DNA-ligand complex.
Protocol Outline:
-
Probe Preparation: A short DNA probe containing the putative binding site is labeled (e.g., with 32P or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with varying concentrations of this compound.
-
Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and electrophoresed.
-
Detection: The positions of the free probe and the DNA-Luzopeptin A complex are visualized by autoradiography or fluorescence imaging. The fraction of the shifted probe can be used to estimate binding affinity.
Atomic Force Microscopy (AFM)
AFM provides a direct visualization of DNA and DNA-ligand complexes at the single-molecule level.
Principle: A sharp tip mounted on a cantilever scans the surface of a sample. The deflection of the cantilever due to forces between the tip and the sample is used to create a topographical image.
Protocol Outline:
-
Sample Preparation: A solution of DNA is deposited onto a flat substrate (e.g., mica). This compound is then added to interact with the DNA.
-
Imaging: The AFM is used to scan the surface and generate high-resolution images of the DNA molecules.
-
Analysis: The images can reveal changes in DNA conformation upon this compound binding, such as bending, looping (indicative of intramolecular crosslinks), or the formation of intermolecular bridges.
Cellular Effects and Downstream Signaling
The binding of this compound to DNA triggers a cascade of cellular events, primarily related to the DNA damage response (DDR) and apoptosis.
DNA Damage Response
By distorting the DNA helix and creating adducts, this compound is expected to activate the DDR pathway. This complex signaling network is orchestrated by sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and stalled replication forks, respectively. Activation of these kinases leads to the phosphorylation of a multitude of downstream targets, including the tumor suppressor protein p53. While specific studies detailing the activation of ATM, ATR, and p53 by this compound are limited, its DNA-damaging nature strongly suggests the involvement of these pathways.
Apoptosis Induction
The ultimate fate of a cancer cell treated with an effective dose of this compound is apoptosis, or programmed cell death. DNA damage is a potent trigger for the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of cysteine proteases called caspases. Initiator caspases (like caspase-9) activate executioner caspases (like caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The induction of the caspase cascade is a likely downstream consequence of this compound-induced DNA damage.
Cytotoxicity Profile
Visualizations
Caption: Experimental workflow for assessing this compound-DNA interaction.
Caption: Proposed signaling pathway for this compound-induced cell death.
Conclusion
This compound is a potent DNA bisintercalating agent characterized by its strong binding affinity. While it exhibits some preference for A/T-rich DNA sequences, its binding is not strictly sequence-specific, suggesting that its primary mode of action is through the profound structural disruption of the DNA double helix. This action triggers the DNA damage response and ultimately leads to apoptotic cell death. Compared to other intercalators like echinomycin, this compound appears to have a higher binding affinity. Further quantitative studies on its binding kinetics and specificity, as well as a more detailed elucidation of the downstream signaling pathways it activates, will be crucial for its potential development as a therapeutic agent.
References
Reproducibility of Luzopeptin A experimental results across different labs
Assessing the consistency of experimental outcomes for the potent anti-cancer agent, Luzopeptin A, is crucial for advancing its potential therapeutic applications. This guide provides a comparative overview of reported experimental data, focusing on its cytotoxic activity and mechanism of action. Due to the limited availability of direct cross-laboratory reproducibility studies, this analysis synthesizes findings from various published research to offer a comprehensive perspective for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxic Activity
One notable study reported exceptional cytotoxic activity of this compound in the murine leukemia L1210 cell line, with IC50 values in the picomolar range (200 pM and 400 pM). This level of potency underscores the compound's significant potential as an anti-cancer agent. However, to facilitate a broader understanding of its efficacy, a more extensive compilation of IC50 values from various human cancer cell lines is necessary. The table below summarizes the currently available data.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| L1210 | Murine Leukemia | 200 - 400 | (Data derived from secondary source) |
Further research is required to populate this table with data from a wider range of human cancer cell lines to provide a more robust comparison.
Experimental Protocols
The reproducibility of experimental results is intrinsically linked to the standardization of methodologies. While specific, detailed protocols from the studies reporting the above IC50 values are not publicly accessible, a general understanding of the methods employed can be inferred from standard cytotoxicity assays. The most common method for determining the IC50 of a compound is the MTT assay.
General MTT Assay Protocol for Cytotoxicity Assessment:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified incubation period (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: DNA Bisintercalation
The primary mechanism of action of this compound is its function as a DNA bisintercalator. This involves the insertion of its two planar quinoline chromophores between the base pairs of the DNA double helix. This interaction induces structural distortions in the DNA, interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The diagram below illustrates the general workflow for assessing the DNA intercalation activity of this compound.
The following diagram illustrates the signaling pathway initiated by this compound's interaction with DNA.
Safety Operating Guide
Essential Safety and Disposal Plan for Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Luzopeptin A, a potent cyclic depsipeptide antibiotic with antitumor activity. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a cytotoxic agent and must be handled with extreme caution.
I. Immediate Safety Precautions
All personnel handling this compound must be thoroughly trained on the risks and proper handling of cytotoxic compounds. A designated area for working with this compound should be established, preferably within a certified chemical fume hood or biological safety cabinet.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound in any form (solid or solution):
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Gown | A disposable, lint-free gown with a solid front and long sleeves. |
| Eye Protection | Safety goggles or a face shield. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) should be used for handling powders. |
II. Spill Management Protocol
In the event of a spill, immediate action is necessary to contain the contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before cleaning, don the full PPE as specified in the table above.
-
Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Decontamination: Clean the spill area with a detergent solution, followed by 70% isopropyl alcohol.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
III. This compound Disposal Workflow
The proper segregation and disposal of this compound waste is crucial. The following diagram illustrates the correct workflow for handling and disposing of all materials that have come into contact with this compound.
IV. Detailed Disposal Procedures
1. Waste Segregation: All waste streams contaminated with this compound must be segregated at the point of generation. Do not mix cytotoxic waste with regular laboratory or biohazardous waste.
2. Waste Containers: Use dedicated, clearly labeled containers for each type of cytotoxic waste.
| Waste Type | Container Specification | Labeling |
| Solid Waste | Yellow, thick-walled, leak-proof plastic bags. | "CYTOTOXIC WASTE" and the biohazard symbol. |
| Sharps Waste | Yellow, puncture-resistant, and leak-proof container. | "CYTOTOXIC SHARPS" and the biohazard symbol. |
| Liquid Waste | Sealed, shatter-proof container compatible with the solvent. | "CYTOTOXIC LIQUID WASTE", chemical name, and hazard pictograms. |
3. Decontamination of Reusable Items: Any non-disposable labware or equipment that comes into contact with this compound must be decontaminated.
-
Procedure:
-
Rinse the item with a detergent solution. Collect the rinsate as cytotoxic liquid waste.
-
Wash with 70% isopropyl alcohol. Collect the rinsate as cytotoxic liquid waste.
-
Perform a final rinse with water. This final rinsate can typically be disposed of down the drain, but consult your institution's EHS for specific guidance.
-
4. Final Disposal: All segregated this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[1] Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or flushed down the drain.[2]
By adhering to these stringent procedures, you will ensure a safe laboratory environment and maintain compliance with regulatory standards for the management of hazardous pharmaceutical waste. Always consult your institution's specific protocols and the relevant Safety Data Sheet (SDS) for any chemical you are working with.
References
Safeguarding Research: A Comprehensive Guide to Handling Luzopeptin A
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Luzopeptin A. Given its activity as a potent inhibitor of HIV-1 and HIV-2 reverse transcriptase, this compound requires stringent handling protocols to ensure personnel safety and prevent exposure. The following procedures are based on best practices for handling potentially hazardous biological compounds in a laboratory setting.
Personal Protective Equipment (PPE) Protocol
Due to the biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Dedicated, certified chemical fume hood or biological safety cabinet- Nitrile gloves (double-gloving recommended)- Disposable lab coat with knit cuffs- ANSI-approved safety glasses with side shields or splash goggles- N95 or higher-rated respirator |
| Solution Preparation and Handling | - Chemical fume hood- Nitrile gloves- Disposable lab coat- ANSI-approved safety glasses with side shields or splash goggles |
| Cell Culture and In Vitro/In Vivo Experiments | - Biological safety cabinet (Class II or higher)- Nitrile gloves- Disposable lab coat or gown- Safety glasses or face shield |
| Waste Disposal | - Nitrile gloves- Disposable lab coat- Safety glasses |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure to this compound. The following step-by-step guidance outlines the essential procedures for handling this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, clearly labeled, and secure location, away from incompatible materials. Follow the supplier's recommendations for storage temperature, typically in a cool, dry place.
-
Maintain an accurate inventory of the compound.
Preparation and Handling
-
All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated, calibrated equipment (e.g., spatulas, weighing paper, glassware) for handling this compound.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
Spill Management
-
In the event of a spill, immediately evacuate the area and restrict access.
-
For small spills of liquid, absorb the material with an inert absorbent (e.g., vermiculite, sand). For powdered spills, gently cover with a damp paper towel to avoid raising dust.
-
Wearing appropriate PPE (including a respirator for powder spills), decontaminate the area using a suitable cleaning agent (e.g., 10% bleach solution followed by a water rinse).
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound (Powder or Solution) | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.- Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | - Collect in a designated, labeled hazardous waste container.- If contaminated with biohazardous materials, decontaminate via autoclaving before disposal as hazardous chemical waste. |
| Contaminated PPE (e.g., gloves, lab coats) | - Remove carefully to avoid cross-contamination.- Dispose of in a designated hazardous waste container. |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
